molecular formula C13H18N6O4 B15598077 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

货号: B15598077
分子量: 322.32 g/mol
InChI 键: ZXECVVVXPHBGGX-NMSRVTMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-O-DMT-N2-DMF-dG is a useful research compound. Its molecular formula is C13H18N6O4 and its molecular weight is 322.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H18N6O4

分子量

322.32 g/mol

IUPAC 名称

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+/t7-,8+,9+/m0/s1

InChI 键

ZXECVVVXPHBGGX-NMSRVTMWSA-N

产品来源

United States

Foundational & Exploratory

A Deep Dive into 5'-O-DMT-N2-DMF-dG: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. Central to this process are high-quality building blocks, known as phosphoramidites. This technical guide provides an in-depth look at a key reagent: 5'-O-DMT-N2-DMF-dG. We will explore its chemical properties, its critical role in solid-phase oligonucleotide synthesis, and detailed protocols for its use.

Core Concepts: Understanding the Molecule

This compound is a chemically modified deoxyguanosine (dG) nucleoside, specifically a phosphoramidite (B1245037), designed for efficient and high-fidelity incorporation into synthetic DNA sequences.[1][2] Its structure is engineered with specific protecting groups that control its reactivity during the step-wise assembly of an oligonucleotide chain.[3]

The key components of the molecule are:

  • Deoxyguanosine (dG): The fundamental guanine (B1146940) nucleobase linked to a deoxyribose sugar, forming a building block of DNA.

  • 5'-O-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[3][4] This group prevents unwanted polymerization during synthesis and is selectively removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[5] Its release can also be used to monitor coupling efficiency.[5]

  • N2-DMF (Dimethylformamidine) group: This protecting group shields the exocyclic amino group of the guanine base.[3] The DMF group is favored in many applications due to its faster removal (deprotection) compared to traditional protecting groups like isobutyryl (iBu).[4][5] This rapid deprotection is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.[4]

  • 3'-CE (Cyanoethyl) Phosphoramidite: This reactive moiety at the 3'-position of the sugar is crucial for forming the phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[2][3]

Physicochemical and Technical Data

The following tables summarize the key quantitative and qualitative data for this compound phosphoramidite.

PropertyValueReferences
Chemical Name N2-dimethylformamidine-5'-O-(4, 4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite[2][6]
Synonyms DMT-dG(dmf) Phosphoramidite, Dmf-dG-CE Phosphoramidite[7]
CAS Number 330628-04-1[1][6][7]
Molecular Formula C43H53N8O7P[1][6][7]
Molecular Weight 824.9 g/mol [1][6][7]
Appearance White to off-white powder[6]
Purity ≥98% by HPLC[1]
Storage Conditions -20°C under an inert atmosphere (e.g., Nitrogen)[1][7]

The Role in Solid-Phase Oligonucleotide Synthesis

This compound is a central component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This cyclical process allows for the controlled, stepwise addition of nucleotides to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis cycle, which proceeds in the 3' to 5' direction, consists of four main steps for each nucleotide addition: detritylation, coupling, capping, and oxidation.[8]

Oligonucleotide_Synthesis_Workflow Start Start: Nucleoside-loaded Solid Support Deblocking 1. Detritylation (Deblocking) Removes 5'-DMT group Start->Deblocking TCA or DCA in Dichloromethane Activation_Coupling 2. Coupling Activated phosphoramidite reacts with free 5'-OH Deblocking->Activation_Coupling Add this compound + Activator (e.g., Tetrazole) Capping 3. Capping Blocks unreacted 5'-OH groups Activation_Coupling->Capping Unstable phosphite triester linkage formed Oxidation 4. Oxidation Stabilizes the phosphite triester to a phosphate (B84403) triester Capping->Oxidation Acetic Anhydride (B1165640) + N-Methylimidazole Elongated_Chain Elongated Oligonucleotide Chain (n+1) Oxidation->Elongated_Chain Iodine solution Repeat Repeat Cycle for Next Nucleotide Elongated_Chain->Repeat End Final Cleavage and Deprotection Elongated_Chain->End After final cycle Repeat->Deblocking

Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocols

Standard Solid-Phase Synthesis Cycle

The following provides a generalized protocol for a single coupling cycle using this compound on an automated DNA synthesizer. Exact times and volumes may vary depending on the synthesizer model and scale of synthesis.

  • Detritylation (Deblocking): The 5'-DMT group is removed from the support-bound nucleoside by treating with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] The resulting orange-colored DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.[5]

  • Coupling: The this compound phosphoramidite is activated with a weak acid, such as tetrazole or a derivative, in anhydrous acetonitrile (B52724).[8] This activated species is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically short, often around 30-60 seconds.[9]

  • Capping: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the completed oligonucleotide must be cleaved from the solid support and all protecting groups (on the phosphate backbone and the nucleobases) must be removed.

The advantage of the N2-DMF protecting group on guanine lies in its lability, allowing for faster and milder deprotection conditions compared to the traditional iBu group.[4][5] This is especially beneficial for oligonucleotides containing sensitive labels or modifications that could be degraded by harsh, prolonged exposure to basic conditions.

Deprotection Conditions Comparison

ReagentTemperatureTimeSuitabilityReferences
Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C2 hoursStandard for DMF-dG[5]
Concentrated Ammonium Hydroxide65°C1 hourFaster deprotection of DMF-dG[5]
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C10 minutes"UltraFast" deprotection, requires Ac-dC[6]
AMA (Ammonium Hydroxide/40% Methylamine 1:1)Room Temp.2 hoursMilder "UltraFast" conditions[6]
0.4 M NaOH in MeOH/Water (4:1 v/v)Room Temp.>72 hoursVery slow for DMF-dG, not recommended[10]
t-Butylamine/Water (1:3 v/v)60°C6 hoursAlternative for some sensitive oligos[6]

Standard Deprotection Protocol (using Ammonium Hydroxide):

  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Heat the sealed vial at 55°C for 2 hours or 65°C for 1 hour.[5]

  • Cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant, which now contains the cleaved and deprotected oligonucleotide, to a new tube.

  • Wash the solid support with a small amount of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Deprotection_Workflow Start Oligonucleotide on Solid Support Cleavage Cleavage & Base Deprotection Start->Cleavage Add Deprotection Reagent (e.g., NH4OH), Heat Separation Separate Supernatant from Solid Support Cleavage->Separation Cool to RT Drying Dry Oligonucleotide Separation->Drying Vacuum Concentration Purification Purification (e.g., HPLC) Drying->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Fig. 2: Post-Synthesis Cleavage and Deprotection Workflow.
Purification and Analysis

Crude synthetic oligonucleotides contain the full-length product as well as failure sequences and other impurities.[11][12] High-performance liquid chromatography (HPLC) is a standard and effective method for purification.[7][11]

General Reversed-Phase HPLC (RP-HPLC) Protocol:

  • Sample Preparation: Reconstitute the dried crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).

  • Column: A C8 or C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A two-buffer system is typical:

    • Buffer A: An aqueous buffer, such as 0.1 M TEAA, pH 7.5.

    • Buffer B: Acetonitrile.[3]

  • Gradient: A linear gradient of increasing Buffer B concentration (e.g., 0 to 50% acetonitrile over 20 minutes) is used to elute the oligonucleotides.[3] The hydrophobic DMT group, if left on the 5'-end ("DMT-on" purification), significantly increases the retention time of the full-length product, facilitating its separation from shorter, non-DMT-bearing failure sequences.[11]

  • Detection: Elution is monitored by UV absorbance, typically at 260 nm.[7]

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Post-Purification: If "DMT-on" purification was performed, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid). The purified oligonucleotide is then desalted using methods like gel filtration or ethanol (B145695) precipitation.[11]

Conclusion

This compound phosphoramidite is a highly refined and essential reagent for modern oligonucleotide synthesis. Its well-designed protecting groups, particularly the labile N2-DMF group, offer significant advantages in terms of deprotection speed and mildness, thereby enhancing the efficiency and quality of synthetic DNA production. A thorough understanding of its properties and the associated experimental protocols is crucial for researchers aiming to synthesize high-purity oligonucleotides for demanding applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite and its Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMT-N2-DMF-dG phosphoramidite (B1245037), a critical building block in the chemical synthesis of DNA. We will delve into its molecular structure, physicochemical properties, and its pivotal role in the widely adopted phosphoramidite method for solid-phase oligonucleotide synthesis. Detailed experimental protocols for its use and subsequent purification of the synthesized oligonucleotides are provided to assist researchers in their laboratory endeavors.

Core Structure and Physicochemical Properties

This compound phosphoramidite is a chemically modified derivative of 2'-deoxyguanosine. Its structure is meticulously designed for automated solid-phase DNA synthesis. The key structural features include:

  • A 2'-deoxyguanosine core, which forms the fundamental unit of the DNA backbone.

  • A 5'-O-Dimethoxytrityl (DMT) group, an acid-labile protecting group for the 5'-hydroxyl function. This bulky group prevents unwanted side reactions during the synthesis cycle and is cleaved at the beginning of each new cycle to allow for chain elongation.[] Its hydrophobic nature also aids in the purification of the final oligonucleotide product.

  • An N2-Dimethylformamidine (DMF) group, which protects the exocyclic amino group of the guanine (B1146940) base. The DMF group is favored over other protecting groups, such as isobutyryl (iBu), due to its rapid and efficient removal under milder basic conditions, which is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications.

  • A 3'-O-(N,N-diisopropyl) phosphoramidite moiety linked via a β-cyanoethyl protecting group. This reactive phosphorus group is essential for the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.

A 2D representation of the this compound phosphoramidite structure is presented below:

Chemical structure of this compound phosphoramidite

Caption: 2D chemical structure of this compound phosphoramidite.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound phosphoramidite.

PropertyValue
Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
CAS Number 330628-04-1
Appearance White to off-white powder
Purity (by HPLC) ≥98%
Solubility Soluble in anhydrous acetonitrile
Storage Conditions -20°C under an inert atmosphere (e.g., Argon)

Experimental Protocols

The primary application of this compound phosphoramidite is in the automated solid-phase synthesis of DNA oligonucleotides. The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain.

I. Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps in a standard automated synthesis cycle. The synthesis is typically performed on a computer-controlled synthesizer using a solid support, such as controlled pore glass (CPG), within a synthesis column.

Reagents and Solutions:

  • Phosphoramidite Solution: 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

  • Activator Solution: 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle Workflow:

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Washing1 Acetonitrile Wash Detritylation->Washing1 Exposes 5'-OH Coupling 2. Coupling Washing1->Coupling Washing2 Acetonitrile Wash Coupling->Washing2 Forms Phosphite Triester Capping 3. Capping Washing2->Capping Washing3 Acetonitrile Wash Capping->Washing3 Blocks Unreacted 5'-OH Oxidation 4. Oxidation Washing3->Oxidation Washing4 Acetonitrile Wash Oxidation->Washing4 Stabilizes Phosphate Backbone Next_Cycle Start Next Cycle Washing4->Next_Cycle Next_Cycle->Detritylation Repeat n-1 times Final_Product Cleavage and Deprotection Next_Cycle->Final_Product After final cycle Start Start Synthesis (Solid Support with First Nucleoside) Start->Detritylation HPLC_Purification_Workflow cluster_purification Oligonucleotide Purification Sample_Prep 1. Sample Preparation (Dissolve crude oligo in Buffer A) Injection 2. HPLC Injection (Load sample onto C18 column) Sample_Prep->Injection Elution 3. Gradient Elution (Increase % Buffer B) Injection->Elution Fraction_Collection 4. Fraction Collection (Collect DMT-on peak) Elution->Fraction_Collection Separates DMT-on (full-length) from failure sequences DMT_Removal 5. Post-Purification Detritylation (Treat with 80% Acetic Acid) Fraction_Collection->DMT_Removal Desalting 6. Desalting (e.g., Gel filtration) DMT_Removal->Desalting Pure_Oligo Pure Oligonucleotide Desalting->Pure_Oligo Crude_Oligo Crude Oligonucleotide (DMT-on) Crude_Oligo->Sample_Prep

References

The N2-Dimethylformamidine-dG Protecting Group: A Technical Guide for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of automated solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is paramount to achieving high-yield, high-purity DNA and RNA sequences. The N2-dimethylformamidine-deoxyguanosine (N2-DMF-dG) protecting group has emerged as a critical component in modern synthesis strategies, offering significant advantages over the traditional N2-isobutyryl-dG (iBu-dG) protection. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations associated with the N2-DMF-dG protecting group, tailored for professionals in research and drug development. Its primary advantage lies in the significantly accelerated deprotection kinetics, which is crucial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

Chemical Properties and Advantages

The DMF protecting group is a formamidine-based protection for the exocyclic N2 amine of 2'-deoxyguanosine. Its chemical structure renders it significantly more labile to basic conditions compared to the amide-based iBu group. This lability is the cornerstone of its utility in oligonucleotide synthesis.

Key Advantages:

  • Rapid Deprotection: The most significant advantage of the DMF group is the substantial reduction in deprotection time. This accelerates the overall workflow, enabling higher throughput and faster access to purified oligonucleotides.

  • Milder Deprotection Conditions: The increased lability allows for the use of milder basic conditions for deprotection, which is critical for the synthesis of oligonucleotides containing sensitive modifications, such as certain fluorescent dyes or modified bases, that would be degraded under the harsh conditions required for iBu-dG removal.

  • Improved Purity for G-Rich Sequences: For sequences with a high guanine (B1146940) content, the faster and more efficient deprotection of DMF-dG minimizes the risk of incomplete deprotection, which can be a significant issue with the more stable iBu group, leading to higher purity of the final product.[1]

  • Compatibility with Modern Synthesis Protocols: The N2-DMF-dG phosphoramidite (B1245037) is fully compatible with standard automated DNA synthesis cycles and reagents.

Quantitative Data: Deprotection Kinetics

The rate of deprotection is a critical parameter in oligonucleotide synthesis. The N2-DMF-dG protecting group exhibits significantly faster cleavage kinetics compared to the conventional N2-iBu-dG.

Protecting GroupDeprotection ReagentTemperature (°C)Time for Complete DeprotectionReference
N2-DMF-dG Concentrated Ammonium (B1175870) Hydroxide (B78521)552 hours[1][2]
651 hour[1][2]
Room Temperature8 hours[1]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)655-10 minutes[3][4][5]
Room Temperature120 minutes[3][4][5]
N2-iBu-dG Concentrated Ammonium Hydroxide558-15 hours (overnight)[1][2]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)655-10 minutes[3][4][5]

Note: While AMA provides rapid deprotection for both protecting groups, the use of DMF-dG allows for faster deprotection with the more traditional and less aggressive concentrated ammonium hydroxide.

Experimental Protocols

Synthesis of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol outlines the general steps for the synthesis of the N2-DMF-dG phosphoramidite, a key reagent for automated oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-2'-deoxyguanosine

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous Acetonitrile (B52724)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Protection of the N2-amino group:

    • Dissolve 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol (B129727) or a mixture of methanol and DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) in excess.

    • Stir the reaction at room temperature for several hours to overnight until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Evaporate the solvent under reduced pressure to obtain the crude 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine.

    • Purify the product by silica gel column chromatography.

  • Phosphitylation of the 3'-hydroxyl group:

    • Dissolve the purified 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine in anhydrous dichloromethane or acetonitrile.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Cool the reaction mixture in an ice bath.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (or a similar phosphitylating agent) to the solution.

    • Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC or ³¹P NMR.

    • Upon completion, quench the reaction with a suitable agent like saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final phosphoramidite product by silica gel column chromatography. The purified product should be a white to off-white foam.

Characterization:

  • ³¹P NMR: The purified phosphoramidite should show two characteristic peaks in the range of δ 148-150 ppm, corresponding to the two diastereomers. The absence of significant signals in other regions indicates high purity.

  • ¹H NMR and Mass Spectrometry: Confirm the structure and molecular weight of the final product.

  • HPLC: Assess the purity of the final product.

Automated Oligonucleotide Synthesis using N2-DMF-dG Phosphoramidite

The N2-DMF-dG phosphoramidite can be directly substituted for the iBu-dG phosphoramidite in standard automated solid-phase oligonucleotide synthesis protocols.

General Cycle:

  • Deprotection (Detritylation): Removal of the 5'-DMT group from the solid-supported nucleoside with an acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite (e.g., N2-DMF-dG phosphoramidite) with an activator (e.g., tetrazole or a derivative) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection and Cleavage of the Final Oligonucleotide

Using Concentrated Ammonium Hydroxide:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide.

  • Heat the vial at 55°C for 2 hours or 65°C for 1 hour.

  • Cool the vial, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness.

Using Ammonium Hydroxide/Methylamine (AMA):

  • Transfer the solid support to a sealed vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Incubate at 65°C for 5-10 minutes.

  • Cool the vial and process as described above.

Potential Side Reactions and Mitigation

While the N2-DMF-dG protecting group offers significant advantages, it is important to be aware of potential side reactions.

  • Depurination: The N7 of guanine can be protonated by the acid used for detritylation, leading to cleavage of the glycosidic bond and loss of the base. The electron-donating nature of the DMF group helps to reduce the risk of depurination compared to an unprotected guanine. To further minimize this, using a weaker acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) for detritylation is recommended, especially for long oligonucleotides.

  • Formation of Cyanoethyl Adducts: During the final deprotection with strong bases, the acrylonitrile (B1666552) eliminated from the phosphate protecting groups can react with the nucleobases, particularly thymine. This can be minimized by treating the solid support with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile prior to cleavage and deprotection.

Visualizations

Oligonucleotide Synthesis Workflow

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle start Start with Solid Support (Controlled Pore Glass) detritylation 1. Detritylation (Acid Wash, e.g., DCA) start->detritylation coupling 2. Coupling (N2-DMF-dG Phosphoramidite + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->detritylation Add next base cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH or AMA) repeat->cleavage Final base added purification Purification (e.g., HPLC or PAGE) cleavage->purification

Caption: Automated solid-phase oligonucleotide synthesis cycle using N2-DMF-dG phosphoramidite.

Deprotection and Potential Side Reactions

Deprotection_and_Side_Reactions cluster_main_pathway Desired Deprotection Pathway cluster_side_reactions Potential Side Reactions protected_oligo Fully Protected Oligonucleotide on Solid Support (with N2-DMF-dG) cleavage_deprotection Cleavage & Deprotection (NH4OH or AMA) protected_oligo->cleavage_deprotection depurination Depurination (Acid-induced loss of guanine base during detritylation) protected_oligo->depurination During Synthesis Cycle final_product Purified, Deprotected Oligonucleotide cleavage_deprotection->final_product cyanoethyl_adduct Cyanoethyl Adduct Formation (Acrylonitrile reaction with bases during final deprotection) cleavage_deprotection->cyanoethyl_adduct During Final Deprotection

Caption: Deprotection pathway for N2-DMF-dG protected oligonucleotides and potential side reactions.

Conclusion

The N2-DMF-dG protecting group represents a significant advancement in the field of oligonucleotide synthesis. Its rapid and mild deprotection characteristics make it an indispensable tool for high-throughput synthesis and for the preparation of sensitive, modified oligonucleotides. By understanding its chemical properties, optimizing deprotection protocols, and being mindful of potential side reactions, researchers and drug development professionals can leverage the full potential of this protecting group to accelerate their discovery and development efforts. This guide provides a foundational understanding to aid in the successful application of N2-DMF-dG in the synthesis of high-quality oligonucleotides.

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Function of the DMT Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. Central to this methodology is the 4,4'-dimethoxytrityl (DMT) group, a bulky and reversible protecting group that plays a crucial role in ensuring the orderly and efficient assembly of oligonucleotides. This technical guide delves into the multifaceted functions of the DMT group, providing a comprehensive overview of its mechanism of action, its impact on synthesis efficiency, and detailed experimental protocols.

The Core Function of the DMT Group: A Guardian for the 5'-Hydroxyl

The primary role of the DMT group in oligonucleotide synthesis is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][2] This protection is essential for several reasons:

  • Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. By blocking the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite can only react with the free 3'-hydroxyl of the growing oligonucleotide chain, thus dictating the correct direction of chain elongation.[1][]

  • Prevention of Undesired Reactions: The 5'-hydroxyl is a reactive nucleophile that, if left unprotected, could engage in side reactions, leading to the formation of branched oligonucleotides or other impurities. The steric hindrance provided by the bulky DMT group effectively prevents such unwanted reactions.[1][2]

  • Enhancing Solubility: The lipophilic nature of the DMT group increases the solubility of the protected nucleoside in the organic solvents used during synthesis.

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation. The DMT group is central to the first two steps of this cycle.

Detritylation: The Gateway to Elongation

The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This acid-catalyzed reaction, known as detritylation, exposes the 5'-hydroxyl, making it available for the subsequent coupling reaction.[4][5]

Detritylation_Mechanism

The choice of acid for detritylation is critical. Trichloroacetic acid (TCA) and dichloroacetic acid (DCA) are commonly used. TCA is a stronger acid and leads to faster detritylation, but it can also cause depurination, particularly of adenosine (B11128) and guanosine (B1672433) residues, which can lead to chain cleavage and reduced yield of the full-length product.[6][7] DCA is a milder acid that minimizes depurination but requires longer reaction times to achieve complete detritylation.[6][7]

Table 1: Comparison of Detritylation Reagents

ReagentConcentrationAdvantagesDisadvantages
Trichloroacetic Acid (TCA)3% in DichloromethaneFast reaction timeHigher risk of depurination
Dichloroacetic Acid (DCA)3% in DichloromethaneLower risk of depurinationSlower reaction time
Coupling: The Formation of the Phosphodiester Bond

Once the 5'-hydroxyl group is deprotected, the next nucleoside phosphoramidite is introduced along with an activator, typically a weak acid like 1H-tetrazole or a derivative thereof. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.[][8]

Coupling_Reaction

The efficiency of the coupling step is crucial for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can have a significant impact on the final yield, especially for long oligonucleotides.[9][10][11]

Table 2: Effect of Stepwise Coupling Efficiency on Overall Yield [11][12]

Oligonucleotide Length98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
20-mer68%83%91%
40-mer45%68%82%
60-mer30%55%74%
80-mer20%45%67%
100-mer14%37%61%
Capping: Terminating Unreacted Chains

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups will remain unreacted. To prevent these "failure sequences" from participating in subsequent coupling steps, a capping step is introduced. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4][8]

Capping_Reaction

Oxidation: Stabilizing the Phosphate (B84403) Backbone

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[4][8]

Oxidation_Reaction

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Monitoring Synthesis Efficiency: The Chromophoric Nature of the DMT Cation

A key advantage of using the DMT group is the ability to monitor the efficiency of each coupling step in real-time. Upon cleavage from the 5'-hydroxyl group, the DMT group forms a stable, bright orange-colored carbocation (the trityl cation), which has a strong absorbance at approximately 498 nm.[13][14] The intensity of this color is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides in the previous cycle. By measuring the absorbance of the detritylation solution after each coupling step, the stepwise coupling efficiency can be calculated.[9] This provides immediate feedback on the performance of the synthesis and allows for early detection of any problems.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis involving the DMT group. Specific parameters may need to be optimized depending on the synthesizer, scale of synthesis, and the specific oligonucleotide sequence.

Solid-Phase Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Workflow

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside (5'-DMT protected).

  • 5'-DMT-protected nucleoside phosphoramidites (A, C, G, T).

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

  • Detritylation solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Capping solutions:

    • Cap A: Acetic anhydride in tetrahydrofuran/lutidine.

    • Cap B: 16% N-Methylimidazole in tetrahydrofuran.

  • Oxidation solution (e.g., 0.02 M Iodine in tetrahydrofuran/water/pyridine).

  • Anhydrous acetonitrile.

Procedure (Automated Synthesizer):

  • Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Cycle 1:

    • Detritylation: The synthesizer delivers the detritylation solution to the synthesis column to remove the DMT group from the solid support-bound nucleoside. The eluent containing the DMT cation can be collected for quantification.

    • Coupling: The appropriate phosphoramidite and activator solution are delivered to the column to couple the first nucleotide.

    • Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

    • Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed phosphite triester linkage.

  • Subsequent Cycles: The four-step cycle is repeated for each subsequent nucleotide in the sequence.

  • Final Detritylation (Optional): After the final coupling cycle, a final detritylation step can be performed to remove the DMT group from the 5'-end of the full-length oligonucleotide ("DMT-off" synthesis). Alternatively, the DMT group can be left on for purification purposes ("DMT-on" synthesis).[4]

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed.[2]

Monitoring Coupling Efficiency via Trityl Cation Absorbance

Procedure:

  • Collect the detritylation eluent from each cycle in a separate vial.

  • Dilute a small aliquot of each eluent with a suitable solvent (e.g., acetonitrile).

  • Measure the absorbance of the diluted solutions at 498 nm using a UV-Vis spectrophotometer.

  • The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation from consecutive cycles.

Cleavage and Deprotection

Materials:

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add the deprotection solution (e.g., concentrated ammonium hydroxide).

  • Heat the vial at a specified temperature (e.g., 55 °C) for a designated time (e.g., 8-16 hours for standard protecting groups).[15]

  • After cooling, the solution containing the deprotected oligonucleotide is removed from the solid support.

  • The oligonucleotide is then typically desalted and purified.[2]

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a reversible 5'-hydroxyl protecting group ensures the directionality and fidelity of the synthesis process. Furthermore, the chromophoric nature of the cleaved DMT cation provides a convenient and reliable method for real-time monitoring of coupling efficiency, a critical parameter for achieving high yields of the desired full-length oligonucleotide. A thorough understanding of the function of the DMT group and the intricacies of the phosphoramidite synthesis cycle is essential for researchers and professionals involved in the development and application of synthetic nucleic acids.

References

The Role of Dimethylformamidine (DMF) in dG Protection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity nucleic acid sequences. The exocyclic amine of deoxyguanosine (dG) is particularly susceptible to side reactions, necessitating robust protection. For years, the isobutyryl (iBu) group was the standard for dG protection. However, the advent of the N,N-dimethylformamidine (DMF) protecting group has marked a significant advancement in the field. This technical guide provides a comprehensive overview of the role of DMF in dG protection, detailing its mechanism of action, advantages, and practical application in oligonucleotide synthesis. The faster deprotection kinetics of dmf-dG facilitates high-throughput synthesis and is especially beneficial for G-rich sequences, leading to improved purity and yield of the final oligonucleotide product.

Introduction: The Imperative for dG Protection

During automated solid-phase oligonucleotide synthesis, the growing DNA or RNA chain is subjected to a series of chemical reactions, including acidic deblocking (detritylation), coupling, capping, and oxidation. The exocyclic amino groups of adenine, guanine (B1146940), and cytosine must be protected to prevent their participation in undesirable side reactions during these steps. The protection of the dG base is particularly critical due to the reactivity of its exocyclic amine. Inadequate protection can lead to a variety of side reactions, including depurination during the acidic detritylation step, which ultimately results in chain cleavage and the formation of truncated oligonucleotide sequences.

Traditionally, the isobutyryl (iBu) group has been employed for the protection of dG. While effective, the removal of the iBu group requires prolonged exposure to harsh basic conditions, typically concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for several hours. This lengthy deprotection step can be a bottleneck in high-throughput oligonucleotide synthesis and can be detrimental to sensitive modifications or dyes incorporated into the oligonucleotide.

The Dimethylformamidine (DMF) Protecting Group

The dimethylformamidine (DMF) group has emerged as a superior alternative to the iBu group for the protection of dG. Chemically, it is an amidine-based protecting group that is introduced by reacting the exocyclic amine of deoxyguanosine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Mechanism of Protection and Key Advantages

The primary advantage of the DMF protecting group lies in its electronic properties and its lability under basic conditions.

  • Reduced Depurination: The DMF group is an electron-donating group. This property increases the electron density at the N7 position of the guanine base, which in turn strengthens the N-glycosidic bond. This enhanced stability significantly reduces the rate of depurination during the acidic detritylation step of the synthesis cycle, a common side reaction that leads to chain cleavage and reduced yield of the full-length oligonucleotide.[1]

  • Rapid Deprotection: The most significant advantage of dmf-dG is its rapid removal under basic conditions. The deprotection of the DMF group is considerably faster than that of the iBu group, allowing for shorter treatment times with ammonium hydroxide or milder deprotection reagents.[2] This is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications.

  • Improved Purity of G-Rich Sequences: For sequences with a high guanine content, the slow deprotection of the iBu group can lead to incomplete removal, resulting in a heterogeneous final product. The fast deprotection kinetics of dmf-dG greatly reduces the incidence of incomplete deprotection, leading to a higher purity of the target oligonucleotide.[2]

Quantitative Data: Deprotection Conditions and Comparisons

The use of dmf-dG offers significant flexibility in the choice of deprotection conditions, allowing for a considerable reduction in deprotection times compared to the standard ibu-dG.

Table 1: Comparison of Deprotection Times for dmf-dG vs. ibu-dG

Protecting GroupDeprotection ReagentTemperatureTime
dmf-dG Concentrated Ammonium Hydroxide55°C2 hours[2]
Concentrated Ammonium Hydroxide65°C1 hour[2]
AMA (Ammonium Hydroxide/Methylamine (B109427) 1:1)65°C10 minutes
Tert-Butylamine/water (1:3)60°C6 hours[3]
ibu-dG Concentrated Ammonium Hydroxide55°C8-17 hours[4]
AMA (Ammonium Hydroxide/Methylamine 1:1)65°C~10 minutes (with Ac-dC)

Experimental Protocols

Synthesis of 5'-O-DMT-N²-dimethylformamidine-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

The synthesis of the dmf-dG phosphoramidite (B1245037) building block involves three key steps:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of 2'-deoxyguanosine (B1662781) is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group by reacting it with DMT-chloride in the presence of a base like pyridine.

  • Exocyclic Amine Protection: The exocyclic N²-amino group of the 5'-O-DMT-2'-deoxyguanosine is then protected by treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically carried out in a suitable organic solvent like methanol.

  • 3'-Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. The 5'-O-DMT-N²-dmf-deoxyguanosine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator like N,N-diisopropylethylamine (DIPEA) under anhydrous conditions. The product is then purified by silica (B1680970) gel chromatography.

Use of dmf-dG in Automated Oligonucleotide Synthesis

The dmf-dG phosphoramidite can be used as a direct substitute for the conventional ibu-dG phosphoramidite in automated solid-phase oligonucleotide synthesis. No significant changes to the standard synthesis cycle are required. The dmf-dG amidite exhibits comparable stability in solution to other standard phosphoramidites.[2]

Standard Oligonucleotide Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT group with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane).

  • Coupling: Activation of the incoming phosphoramidite (e.g., dmf-dG phosphoramidite) with an activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

Cleavage and Deprotection of Oligonucleotides Containing dmf-dG

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Incubate the vial at 55°C for 2 hours or 65°C for 1 hour.

  • Cool the vial, transfer the supernatant containing the deprotected oligonucleotide to a new tube, and evaporate to dryness.

Protocol 2: UltraFAST Deprotection with AMA

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Add the AMA solution to the solid support in a screw-cap vial.

  • Incubate the vial at 65°C for 10 minutes.

  • Cool the vial, transfer the supernatant, and evaporate to dryness. Note: The use of AMA for deprotection requires that acetyl (Ac) protected dC is used during synthesis to prevent transamination of the cytosine base.

Mandatory Visualizations

Chemical Structures and Reactions

dmf_dG_structure cluster_dG Deoxyguanosine (dG) cluster_dmf Dimethylformamidine (DMF) Group cluster_dmfdG dmf-protected dG dG dmf N,N-dimethylformamidine dmfdG

Caption: Chemical structures of deoxyguanosine and dmf-protected dG.

protection_reaction dG Deoxyguanosine dmfdG dmf-dG dG->dmfdG + dmf_dma DMF-DMA dmf_dma->dmfdG + methanol Methanol dmfdG->methanol -

Caption: Protection of the dG exocyclic amine with DMF-DMA.

deprotection_reaction dmfdG_oligo Oligonucleotide with dmf-dG deprotected_oligo Deprotected Oligonucleotide dmfdG_oligo->deprotected_oligo + ammonia NH₃ / H₂O ammonia->deprotected_oligo + byproducts Byproducts deprotected_oligo->byproducts +

Caption: Deprotection of dmf-dG using aqueous ammonia.

Experimental Workflows

oligo_synthesis_workflow start Start: Solid Support with first nucleoside detritylation 1. Detritylation (DMT removal) start->detritylation coupling 2. Coupling (with dmf-dG phosphoramidite) detritylation->coupling capping 3. Capping (unreacted ends) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->detritylation cleavage_deprotection Cleavage and Deprotection (e.g., with AMA) repeat->cleavage_deprotection purification Purification (e.g., HPLC) cleavage_deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow for oligonucleotide synthesis using dmf-dG phosphoramidite.

Conclusion

The adoption of dimethylformamidine as a protecting group for deoxyguanosine represents a significant refinement in the field of oligonucleotide synthesis. Its electron-donating nature minimizes depurination, while its rapid deprotection kinetics streamlines the entire synthesis process, enabling higher throughput and improved purity, especially for challenging G-rich sequences. For researchers and professionals in drug development and molecular biology, the use of dmf-dG phosphoramidites offers a more efficient and reliable method for obtaining high-quality oligonucleotides for a wide range of applications, from diagnostic probes to therapeutic agents. As the demand for synthetic nucleic acids continues to grow, the advantages offered by dmf-dG will undoubtedly solidify its place as the protecting group of choice for deoxyguanosine.

References

An In-depth Technical Guide to Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical formula C43H53N8O7P provided in the topic does not correspond to a readily identifiable, publicly documented molecule. Therefore, this technical guide focuses on Bortezomib (Velcade®), a well-characterized proteasome inhibitor with extensive data available, to fulfill the detailed requirements of the request.

This technical guide provides a comprehensive overview of the proteasome inhibitor Bortezomib, intended for researchers, scientists, and drug development professionals. It covers the core aspects of its mechanism of action, associated signaling pathways, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and detailed experimental protocols.

Introduction

Bortezomib is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] Its development marked a significant advancement in targeted cancer therapy, moving beyond traditional cytotoxic agents to a drug that specifically targets a key cellular protein degradation pathway.[2] Bortezomib is a modified dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][4] By disrupting this pathway, Bortezomib induces apoptosis, inhibits cell growth and proliferation, and sensitizes cancer cells to other therapeutic agents.[3][5]

Mechanism of Action

The primary mechanism of action of Bortezomib is the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[3][6] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, which plays a crucial role in maintaining cellular homeostasis by regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5][7]

Inhibition of the proteasome by Bortezomib leads to the accumulation of ubiquitinated proteins, which triggers a cascade of downstream effects culminating in cancer cell death.[7] Key consequences of proteasome inhibition include:

  • Inhibition of NF-κB Signaling: Bortezomib prevents the degradation of the inhibitor of NF-κB (IκB), leading to the sequestration of the pro-survival transcription factor NF-κB in the cytoplasm.[3][5] This inhibits the transcription of anti-apoptotic genes.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.[5]

  • Cell Cycle Arrest: Bortezomib causes cell cycle arrest at the G2-M phase by stabilizing proteins that regulate the cell cycle.[3]

  • Induction of Apoptosis: The culmination of these effects leads to the activation of both the intrinsic and extrinsic apoptotic pathways, mediated by caspases.[6][8]

Signaling Pathways

Bortezomib impacts several critical signaling pathways within cancer cells. The inhibition of the proteasome has far-reaching consequences that extend beyond simple protein degradation.

Bortezomib_Signaling_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Downstream Effects Ubiquitin Ubiquitin UbiquitinatedProtein Ubiquitinated Protein Ubiquitin->UbiquitinatedProtein E1, E2, E3 Ligases TargetProtein Target Protein TargetProtein->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides NFκB_complex NF-κB/IκB Complex Bortezomib Bortezomib Bortezomib->Proteasome Inhibition IκB IκB IκB->NFκB_complex NFκB_complex->IκB NFκB NF-κB NFκB_complex->NFκB Proteasomal Degradation of IκB NFκB->NFκB_complex Nucleus Nucleus NFκB->Nucleus AntiApoptoticGenes Anti-Apoptotic Gene Transcription Nucleus->AntiApoptoticGenes Transcription Apoptosis Apoptosis AntiApoptoticGenes->Apoptosis Inhibition ProApoptoticFactors Pro-Apoptotic Factors ProApoptoticFactors->Apoptosis ER_Stress ER Stress ER_Stress->Apoptosis

Figure 1: Bortezomib's impact on the Ubiquitin-Proteasome and NF-κB signaling pathways.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase.[9]

ParameterValueReference
Administration Intravenous (IV) or Subcutaneous (SQ)[6]
Distribution Rapidly distributes to tissues[2]
Volume of Distribution (Vd) ~500 L[7]
Protein Binding ~83%[3][7]
Metabolism Primarily hepatic via CYP3A4, CYP2C19, and CYP1A2[3][9]
Elimination Half-life 9 to 15 hours[7]
Clearance Primarily through hepatic metabolism[7]

Pharmacodynamic studies show that Bortezomib leads to a dose-dependent inhibition of proteasome activity in peripheral blood mononuclear cells, with maximal inhibition occurring within an hour of administration.[2][3]

Clinical Efficacy

Bortezomib, often in combination with other agents, has demonstrated significant efficacy in the treatment of multiple myeloma and mantle cell lymphoma.[1][10]

Trial / StudyPatient PopulationTreatment RegimenKey OutcomesReference
APEX Phase 3 Trial Relapsed multiple myelomaBortezomib vs. high-dose dexamethasone (B1670325)Improved time to progression and overall survival with Bortezomib.[10]
VISTA Phase 3 Trial Newly diagnosed multiple myeloma (transplant-ineligible)Bortezomib + melphalan (B128) + prednisone (B1679067) vs. melphalan + prednisoneSignificant improvement in overall survival with the Bortezomib regimen.-
MajesTEC-3 Phase 3 Study Relapsed/refractory multiple myeloma (1-3 prior lines of therapy)Investigational combination including Bortezomib (in control arm)Showed an 83% reduction in the risk of disease progression or death with the investigational combination compared to standard regimens including Bortezomib.[11]
DREAMM-8 Phase 3 Trial Relapsed/refractory multiple myelomaBelantamab mafodotin + Bortezomib + dexamethasone (BVd)Data presented at ASH 2025 showed sustained benefit.[12]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of Bortezomib on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Drug Treatment: Prepare serial dilutions of Bortezomib in complete medium. A typical concentration range to test is 1-1000 nM.[13] Add the diluted Bortezomib to the wells.

  • Incubation: Incubate the cells with Bortezomib for 24, 48, or 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of Bortezomib that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of Bortezomib.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Start cell_culture Culture Myeloma Cells (e.g., 5TGM1-GFP) start->cell_culture inoculation Inoculate Mice with Myeloma Cells cell_culture->inoculation tumor_growth Monitor Tumor Growth (e.g., serum IgG2bκ) inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Bortezomib (e.g., 0.5 mg/kg, 3x/week) or Vehicle Control randomization->treatment monitoring Monitor Tumor Burden and Animal Health treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Analyze Tumors (Histology, Western Blot, etc.) endpoint->analysis end End analysis->end

Figure 2: A typical experimental workflow for an in vivo xenograft study of Bortezomib.
  • Cell Preparation: Culture human multiple myeloma cells (e.g., 5TGM1-GFP) under standard conditions.[14]

  • Animal Model: Use immunodeficient mice (e.g., C57BlKaLwRij).[14]

  • Tumor Inoculation: Subcutaneously or intravenously inject a suspension of the myeloma cells into the mice.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or by tracking serum markers.[14]

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer Bortezomib (e.g., 0.5 mg/kg, three times a week) or a vehicle control via the appropriate route.[14]

  • Efficacy Assessment: Monitor tumor volume and the general health of the mice throughout the study.[13]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology or western blotting, to assess apoptosis and other molecular markers.[13]

Conclusion

Bortezomib remains a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its well-defined mechanism of action, targeting the ubiquitin-proteasome pathway, provides a clear rationale for its therapeutic efficacy. The extensive body of preclinical and clinical research continues to elucidate its complex effects on cellular signaling and provides a solid foundation for the development of novel combination therapies and next-generation proteasome inhibitors. This guide serves as a foundational resource for professionals engaged in the ongoing research and development of anti-cancer therapeutics.

References

In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-beta-cyanoethylphosphoramidite, commonly known as DMT-dG(dmf) phosphoramidite (B1245037). It is a crucial monomer used in the chemical synthesis of oligonucleotides, which are foundational tools in modern molecular biology, diagnostics, and therapeutics.

Core Properties of DMT-dG(dmf) Phosphoramidite

DMT-dG(dmf) phosphoramidite is a protected form of deoxyguanosine, optimized for efficient and high-fidelity solid-phase oligonucleotide synthesis.[1][2] The key protecting groups—Dimethoxytrityl (DMT) on the 5'-hydroxyl, dimethylformamidine (dmf) on the exocyclic amine of guanine (B1146940), and a β-cyanoethyl group on the phosphite (B83602)—ensure the correct sequence-specific addition of the nucleotide to the growing DNA chain.[3]

Quantitative Data Summary

The fundamental quantitative data for DMT-dG(dmf) phosphoramidite are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C43H53N8O7P[3][4][5][]
Molecular Weight 824.90 g/mol [5][]
CAS Number 330628-04-1[3][4][5]
Appearance White to off-white powder
Storage Condition -20°C under an inert atmosphere

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The primary application of DMT-dG(dmf) phosphoramidite is in the automated solid-phase synthesis of DNA oligonucleotides. The synthesis cycle is a four-step process that is repeated for each nucleotide added to the sequence.[2][7]

Detritylation (Deblocking)
  • Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-reactive solvent like dichloromethane (B109758) (DCM).

  • Procedure:

    • The deblocking solution is passed through the synthesis column containing the solid support.

    • The reaction is typically complete within 1-3 minutes.

    • The column is then thoroughly washed with an anhydrous solvent, such as acetonitrile (B52724), to remove the detritylation reagent and the cleaved DMT cation.

Coupling
  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming DMT-dG(dmf) phosphoramidite.

  • Reagents:

    • DMT-dG(dmf) phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • An activator solution, such as 0.45 M 5-ethylthio-1H-tetrazole (ETT) or 2-ethylthiotetrazole in anhydrous acetonitrile.

  • Procedure:

    • The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and activating the phosphorus for nucleophilic attack by the 5'-hydroxyl group.

    • The coupling reaction is rapid, typically achieving over 99% efficiency in 30-60 seconds.

    • The column is washed with acetonitrile to remove unreacted reagents.

Capping
  • Objective: To block any unreacted 5'-hydroxyl groups from subsequent coupling reactions, preventing the formation of deletion mutations (n-1 sequences) in the final oligonucleotide product.

  • Reagents:

  • Procedure:

    • The capping reagents are delivered to the synthesis column to acetylate the unreacted 5'-hydroxyl groups.

    • This reaction is typically completed in about 30 seconds.

    • The column is then washed with acetonitrile.

Oxidation
  • Objective: To stabilize the newly formed phosphite triester linkage by oxidizing the trivalent phosphorus (P(III)) to a more stable pentavalent phosphate (B84403) triester (P(V)).

  • Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.

  • Procedure:

    • The oxidizing solution is passed through the column.

    • The oxidation is very fast, usually completed in about 30 seconds.

    • The column is washed with acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis Cleavage and Deprotection

Following the completion of the synthesis cycles, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

  • Cleavage: The oligonucleotide is typically cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521).

  • Deprotection:

    • The β-cyanoethyl protecting groups on the phosphate backbone are removed by β-elimination in the presence of a mild base.

    • The N2-dimethylformamidine (dmf) group on the guanine base is also removed. A key advantage of the dmf group over the traditional isobutyryl (iBu) group is its lability, which allows for significantly faster deprotection.[3]

      • Standard Deprotection: Concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.

      • Rapid Deprotection: For even faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used, reducing the time to as little as 10 minutes at 65°C.[3]

    • If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), it can be cleaved post-synthesis using an aqueous acid solution.

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of DMT-dG(dmf) phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-hydroxyls) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide End End: Cleavage and Deprotection Oxidation->End After final cycle Start Start: Solid Support with first nucleoside Start->Deblocking Protecting_Groups cluster_core Deoxyguanosine Core cluster_protecting_groups Protecting Groups dG 2'-Deoxyguanosine DMT 5'-Dimethoxytrityl (DMT) dG->DMT Protects 5'-Hydroxyl DMF N2-Dimethylformamidine (dmf) dG->DMF Protects Exocyclic Amine CE_Diisopropyl 3'-(β-Cyanoethyl, N,N-diisopropyl)phosphoramidite dG->CE_Diisopropyl Enables 3' Coupling

References

Stability of 5'-O-DMT-N2-DMF-dG in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical protected nucleoside used in the synthesis of oligonucleotides. Understanding the stability of this compound in solution is paramount for optimizing storage conditions, minimizing degradation during oligonucleotide synthesis, and ensuring the quality and purity of the final product. While specific kinetic data for the degradation of this exact molecule in various solutions is not extensively available in peer-reviewed literature, this guide synthesizes information from studies on related compounds to provide a robust understanding of its stability profile.

Core Concepts of Stability

The stability of this compound in solution is primarily influenced by the lability of its three key chemical moieties: the 5'-O-dimethoxytrityl (DMT) group, the N2-dimethylformamidine (DMF) protecting group, and the N-glycosidic bond of the deoxyguanosine nucleoside. Degradation can occur through three main pathways:

  • Detritylation: The acid-catalyzed cleavage of the DMT group from the 5'-hydroxyl position.

  • Deformylation: The removal of the DMF protecting group from the exocyclic amine of guanine (B1146940), which can occur under both acidic and basic conditions.

  • Depurination: The acid-catalyzed cleavage of the N-glycosidic bond, resulting in the loss of the guanine base.

The rate of these degradation reactions is highly dependent on the solution's pH, temperature, and solvent composition.

Quantitative Stability Data

Studies have shown that the stability of dG phosphoramidites in solution is dependent on the N2-protecting group, with the following general trend observed: DMF > isobutyryl (iBu) > tert-butylphenoxyacetyl (tac) . This indicates that the dimethylformamidine group confers a relatively higher degree of stability to the deoxyguanosine phosphoramidite (B1245037) compared to other commonly used protecting groups under conditions relevant to oligonucleotide synthesis.

The degradation of dG phosphoramidites in solution, particularly in the presence of water, is known to be an autocatalytic process. The presence of moisture can lead to hydrolysis of the phosphoramidite linkage.

Table 1: General Stability Profile of Protected Deoxyguanosine Phosphoramidites in Acetonitrile

Protecting GroupRelative StabilityPrimary Degradation Pathway
DMF HigherHydrolysis, Deformylation
iBuModerateHydrolysis
tacLowerHydrolysis

This table provides a qualitative comparison based on available literature. Actual degradation rates are dependent on specific conditions.

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are illustrated below.

A This compound B 5'-OH-N2-DMF-dG A->B  Acid (e.g., TCA, DCA) C 5'-O-DMT-dG A->C  Base (e.g., NH4OH) or Acid D Apipranic Site (Depurination) A->D  Strong Acid E DMT Cation F Dimethylformamide cluster_0 Detritylation Workflow A This compound in Solution B Introduction of Acid (e.g., Trichloroacetic Acid in Dichloromethane) A->B C Protonation of 5'-O-ether linkage B->C D Cleavage of DMT group C->D E Formation of stable DMT cation (colored) D->E F 5'-OH-N2-DMF-dG D->F cluster_1 Stability Testing Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (pH, Temp, Solvent) A->B C Sample at Various Time Points B->C D HPLC Analysis (Quantify Parent and Degradants) C->D E LC-MS Analysis (Identify Degradants) D->E F Data Analysis (Determine Degradation Kinetics) D->F E->F

The Core Mechanism of 5'-O-DMT-N2-DMF-dG in Automated Oligonucleotide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical building block in automated solid-phase oligonucleotide synthesis. The strategic use of the 5'-dimethoxytrityl (DMT) and N2-dimethylformamidine (DMF) protecting groups is central to the efficiency, fidelity, and versatility of modern DNA and RNA synthesis, particularly for therapeutic and diagnostic applications.

Data Presentation: Comparative Analysis of Protecting Groups

The selection of protecting groups for the exocyclic amine of guanosine (B1672433) is a critical factor influencing the overall efficiency and mildness of the deprotection steps in oligonucleotide synthesis. The N2-dimethylformamidine (DMF) group offers significant advantages over the more traditional isobutyryl (iBu) group, primarily in its lability under milder conditions, which is crucial for the synthesis of oligonucleotides containing sensitive modifications.

Protecting GroupDeprotection Conditions (Concentrated Ammonium (B1175870) Hydroxide)Deprotection Conditions (AMA*)Key Features
N2-Dimethylformamidine (dmf) 2 hours at 55°C or 1 hour at 65°C[1]10 minutes at 65°C[2][3]Fast Deprotection: Significantly reduces deprotection time, increasing throughput.[1][4] Mild Conditions: Compatible with a wider range of sensitive labels and modifications.[5]
N2-Isobutyryl (iBu) Overnight (8-12 hours) at 55°C[5]120 minutes at room temperature[2]Standard Protection: Historically widely used but requires harsher and longer deprotection.[5] Less suitable for sensitive oligonucleotides.

*AMA: A 1:1 mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine (B109427).[6]

Coupling Efficiency: While specific quantitative data for the coupling efficiency of 5'-O-DMT-N2-DMF-dG is often dependent on the synthesizer, reagents, and protocol, the phosphoramidite (B1245037) method in general achieves very high stepwise coupling efficiencies, typically exceeding 99%.[1] This high fidelity is essential for the synthesis of long oligonucleotides.

The Role of Protecting Groups in Automated Synthesis

Automated oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support.[7] The success of this process hinges on the precise control of chemical reactions, which is achieved through the use of protecting groups. In the case of this compound, two key protecting groups are employed:

  • 5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar.[8][9] Its acid-labile nature allows for its easy and selective removal at the beginning of each synthesis cycle, freeing the hydroxyl group for the next coupling reaction.[5] The release of the DMT cation, which is a brightly colored species, also serves as a real-time indicator of coupling efficiency.[5]

  • N2-Dimethylformamidine (DMF): This group protects the exocyclic primary amino group of the guanine (B1146940) base.[9] This prevents unwanted side reactions at this nucleophilic site during the phosphitylation and coupling steps. The DMF group is classified as a "fast-deprotecting" group, meaning it can be removed under much milder and faster conditions than traditional protecting groups like isobutyryl (iBu).[1]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide using this compound follows a four-step cycle for each nucleotide addition. The following is a generalized protocol; specific timings and reagent volumes may vary depending on the automated synthesizer and the scale of the synthesis.[7][10]

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]

  • Procedure: The solid support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

  • Duration: Approximately 60-90 seconds.

2. Coupling:

  • Reagents:

    • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 1H-Tetrazole or a more efficient activator like 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

  • Duration: Approximately 2-5 minutes.

3. Capping:

  • Reagents:

    • Capping Reagent A (e.g., acetic anhydride/lutidine/THF).

    • Capping Reagent B (e.g., N-methylimidazole/THF).

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. This is crucial for minimizing the formation of deletion mutations (n-1 sequences).

  • Duration: Approximately 1-2 minutes.

4. Oxidation:

  • Reagent: 0.02-0.1 M Iodine in THF/water/pyridine.[9]

  • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphate (B84403) triester.

  • Duration: Approximately 1-2 minutes.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection (AMA Method):

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[6]

  • Procedure:

    • The solid support is transferred to a sealed vial.

    • The AMA solution is added to the vial.

    • The vial is heated at 65°C for 10-15 minutes.[2][6] This single step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the N2-DMF protecting group from guanine, as well as other base protecting groups.

  • Note: This "UltraFAST" deprotection is a key advantage of using dmf-dG.[2]

2. Final DMT Group Removal (if synthesized "DMT-on"):

  • Reagent: 80% aqueous acetic acid.

  • Procedure: If the oligonucleotide was synthesized with the final 5'-DMT group intact (for purification purposes), it is treated with the acetic acid solution for 15-30 minutes at room temperature, followed by quenching with a buffer and desalting.

Purification and Analysis
  • Method: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of synthetic oligonucleotides and for their purification.[8]

  • Techniques:

    • Reverse-Phase HPLC (RP-HPLC): Separates oligonucleotides based on hydrophobicity. This is particularly useful for "DMT-on" purification, where the lipophilic DMT group allows for excellent separation of the full-length product from shorter, uncapped failure sequences.

    • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on charge (i.e., the number of phosphate groups). This method provides high-resolution separation based on length.

  • Analysis: The purity of the final oligonucleotide is determined by integrating the peak area of the full-length product relative to the total peak area in the chromatogram.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_support Solid Support cluster_cycle Synthesis Cycle Start Growing Oligonucleotide (5'-DMT Protected) Deblocking 1. Deblocking (Detritylation) Reagent: 3% TCA in DCM Start->Deblocking Remove DMT group Free_5OH Free 5'-OH Group Deblocking->Free_5OH Expose 5'-OH Coupling 2. Coupling Reagent: this compound + Activator Free_5OH->Coupling Add next nucleotide Capping 3. Capping Reagent: Acetic Anhydride Free_5OH->Capping Cap unreacted chains Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Oxidation 4. Oxidation Reagent: Iodine Solution Phosphite_Triester->Oxidation Stabilize linkage Next_Cycle Ready for Next Cycle (5'-DMT Protected) Oxidation->Next_Cycle Next_Cycle->Deblocking Repeat cycle

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support (Fully Protected) Cleavage_Deprotection Cleavage and Deprotection Reagent: AMA (NH4OH/MeNH2) Conditions: 65°C, 10-15 min Start->Cleavage_Deprotection Crude_Oligo Crude Oligonucleotide in Solution (DMT-on or DMT-off) Cleavage_Deprotection->Crude_Oligo Removes DMF, cyanoethyl groups Purification Purification (e.g., RP-HPLC) Crude_Oligo->Purification DMT_Removal DMT Removal (if applicable) Reagent: 80% Acetic Acid Purification->DMT_Removal If DMT-on purified Final_Product Purified, Deprotected Oligonucleotide Purification->Final_Product If DMT-off DMT_Removal->Final_Product

Caption: Post-synthesis workflow for oligonucleotide cleavage and deprotection.

Conclusion

The use of this compound as a phosphoramidite monomer is a cornerstone of modern, high-throughput automated oligonucleotide synthesis. The strategic combination of the acid-labile 5'-DMT protecting group and the fast-cleaving N2-DMF protecting group enables the rapid and efficient synthesis of high-purity oligonucleotides. The milder deprotection conditions afforded by the DMF group are particularly advantageous for the preparation of complex, modified oligonucleotides for advanced applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge for professionals to effectively utilize this critical reagent in their oligonucleotide synthesis workflows.

References

An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite (CAS Number: 330628-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the deoxyguanosine phosphoramidite (B1245037) with CAS number 330628-04-1, chemically known as N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], and commonly referred to as DMT-dG(dmf) Phosphoramidite. This essential building block is a cornerstone in modern solid-phase oligonucleotide synthesis, offering distinct advantages for the production of high-purity, high-yield DNA sequences, particularly those rich in guanine (B1146940).[1][2]

The use of a dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine provides significant benefits over the traditional isobutyryl (iBu) group, most notably in the acceleration of the final deprotection step.[1][2] This feature is especially critical for the synthesis of sensitive or modified oligonucleotides and for high-throughput applications. This guide will delve into the technical specifications, experimental protocols, and key applications of this versatile reagent.

Chemical and Physical Properties

DMT-dG(dmf) Phosphoramidite is a white to off-white powder that is soluble in anhydrous acetonitrile (B52724), the standard solvent used in automated oligonucleotide synthesis.[3] Its structure is characterized by three key protecting groups that ensure the specificity and efficiency of the synthesis cycle.

PropertyValueReference
CAS Number 330628-04-1[1][4][5][6]
Molecular Formula C43H53N8O7P[1][5]
Molecular Weight 824.90 g/mol [1][7]
Appearance White to off-white powder[1]
Purity (by HPLC) ≥98.0%[1]
Storage Conditions -10 to -25°C in a dry, inert atmosphere[1][4]

Advantages of the Dimethylformamidine (dmf) Protecting Group

The primary advantage of the dmf protecting group on the guanine base lies in its lability under milder basic conditions compared to the traditional isobutyryl (iBu) group. This leads to significantly faster deprotection times and reduces the exposure of the synthesized oligonucleotide to harsh chemicals, which is crucial for preserving the integrity of complex and modified DNA strands.

FeatureDMT-dG(dmf) PhosphoramiditeConventional dG(ib) Phosphoramidite
Deprotection Time (Concentrated Ammonia) 2 hours at 55°C or 1 hour at 65°CTypically requires overnight treatment
Deprotection Time (AMA - Ammonia/Methylamine (B109427) 1:1) 10 minutes at 65°CNot typically recommended
Suitability for G-rich sequences High, reduces incomplete deprotectionProne to incomplete deprotection
Solution Stability Comparable to standard dA(bz), dC(bz), and dT phosphoramiditesStandard

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using DMT-dG(dmf) phosphoramidite follows the standard, well-established four-step phosphoramidite chemistry cycle on an automated DNA synthesizer.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Phosphoramidites: DMT-protected deoxynucleoside phosphoramidites (dA(bz), dC(bz), dG(dmf), T) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Washing Solution: Anhydrous acetonitrile.

Protocol:

  • Step 1: Detritylation (Deblocking)

    • The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support.

    • The deblocking solution is passed through the synthesis column for approximately 60-120 seconds.

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Step 2: Coupling

    • The DMT-dG(dmf) phosphoramidite solution (0.1 M in acetonitrile) and the activator solution are simultaneously delivered to the column.

    • The coupling reaction, where the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, proceeds for approximately 30-180 seconds. This forms a phosphite (B83602) triester linkage. A typical coupling efficiency of 98-99.5% is expected.

  • Step 3: Capping

    • To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated.

    • Capping solutions A and B are delivered to the column. This reaction is typically complete within 30-60 seconds.

    • The column is then washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • The oxidizing solution is passed through the column for approximately 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is fully synthesized.

Cleavage and Deprotection

The use of the dmf protecting group allows for significantly faster deprotection protocols.

Protocol 1: Standard Deprotection with Concentrated Ammonia

  • After synthesis, the solid support is transferred to a vial.

  • Concentrated ammonium (B1175870) hydroxide (B78521) is added to the vial.

  • The vial is sealed and heated at 55°C for 2 hours or 65°C for 1 hour. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.

  • The supernatant containing the deprotected oligonucleotide is collected.

Protocol 2: Fast Deprotection with AMA (Ammonia/Methylamine)

  • After synthesis, the solid support is transferred to a vial.

  • A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) is added to the vial.

  • The vial is sealed and heated at 65°C for 10 minutes.

  • The supernatant containing the deprotected oligonucleotide is collected.

Following deprotection, the oligonucleotide is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualization of Workflows and Pathways

Experimental Workflow: Automated Oligonucleotide Synthesis

G Automated Oligonucleotide Synthesis Cycle cluster_0 Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of DMT-dG(dmf) Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-hydroxyls) Coupling->Capping Forms new linkage Oxidation 4. Oxidation (Conversion of phosphite to phosphate triester) Capping->Oxidation Blocks failure sequences Oxidation->Detritylation Stabilizes backbone, ready for next cycle End Repeat cycle until sequence is complete Oxidation->End Start Start with solid support- bound nucleoside Start->Detritylation

Caption: Workflow of the four-step automated solid-phase oligonucleotide synthesis cycle.

Signaling Pathway: G-Rich Oligonucleotide (AS1411) Targeting Nucleolin in Cancer Cells

G-rich oligonucleotides, which can be efficiently synthesized using DMT-dG(dmf) phosphoramidite, have been investigated as anti-cancer agents. One such aptamer, AS1411, targets the protein nucleolin, which is overexpressed on the surface of cancer cells and is involved in cell proliferation and survival pathways.

G AS1411 Aptamer Signaling Pathway cluster_inhibition AS1411 Action AS1411 AS1411 (G-Rich Aptamer) Nucleolin Cell Surface Nucleolin AS1411->Nucleolin Binds to Bcl2 Bcl-2 mRNA AS1411->Bcl2 Binds to and disrupts Bcl-2 mRNA stability AS1411->Bcl2 Inhibits translation Endocytosis Endocytosis Nucleolin->Endocytosis Mediates uptake of AS1411 Endocytosis->AS1411 Internalization of AS1411 Ribosome Ribosome Bcl2->Ribosome Translation Bcl2_protein Bcl-2 Protein Ribosome->Bcl2_protein Apoptosis Inhibition of Apoptosis Bcl2_protein->Apoptosis Proliferation Cell Proliferation Apoptosis->Proliferation Allows

Caption: Simplified signaling pathway of the G-rich aptamer AS1411 targeting nucleolin in cancer cells.

Conclusion

DMT-dG(dmf) Phosphoramidite (CAS 330628-04-1) is a critical reagent for the efficient and reliable synthesis of DNA oligonucleotides. Its primary advantage, the facilitation of rapid deprotection protocols, makes it an invaluable tool for researchers and professionals in drug development and molecular diagnostics. The ability to synthesize high-purity oligonucleotides, especially those with a high guanine content, opens up possibilities for the development of novel therapeutic aptamers and diagnostic probes. This guide provides the foundational technical knowledge for the effective utilization of this important phosphoramidite.

References

Methodological & Application

Protocol for the Utilization of 5'-O-DMT-N2-DMF-dG in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from basic research to the development of nucleic acid-based therapeutics. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support. The choice of protecting groups for the exocyclic amines of the nucleobases is critical for achieving high coupling efficiencies and ensuring the final purity of the oligonucleotide.

This document provides a detailed protocol for the use of 5'-O-DMT-N2-DMF-dG (N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite]), a key building block in oligonucleotide synthesis. The dimethylformamidine (DMF) protecting group on the guanine (B1146940) base offers significant advantages, particularly its lability under milder basic conditions compared to the traditional isobutyryl (iBu) group.[1][2] This allows for more rapid deprotection protocols and is especially beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be degraded by harsh deprotection conditions.[1][2]

Key Features of dG(dmf) Phosphoramidite

  • Faster Deprotection: The DMF group is significantly more labile than the iBu group, allowing for reduced deprotection times.

  • Milder Conditions: Deprotection can be achieved with concentrated ammonia (B1221849) at lower temperatures or for shorter durations, or with AMA (ammonia/methylamine) solution for even faster cleavage and deprotection.[3][4]

  • High Purity Oligonucleotides: The efficient deprotection minimizes side reactions and leads to higher purity of the final product, which is particularly advantageous for G-rich sequences where incomplete deprotection can be a concern.

  • Compatibility: dG(dmf) phosphoramidite is fully compatible with standard automated DNA synthesis protocols and can directly replace dG(iBu) phosphoramidite.[4]

Chemical Structure

The structure of this compound phosphoramidite is depicted below, highlighting the key protecting groups: the 5'-O-Dimethoxytrityl (DMT) group, the N2-Dimethylformamidine (DMF) group on the guanine base, and the 3'-O-phosphoramidite moiety with a cyanoethyl protecting group.

G cluster_dG This compound Phosphoramidite P P(OR')(N(iPr)2) O1 O P->O1 Sugar O' O1->Sugar:w Base GuanineN-DMF Sugar->Base:s O2 O Sugar->O2:n C3 3' Sugar:p3->C3 C5 5' O2->C5 DMT DMT C5->DMT

Caption: Structure of this compound Phosphoramidite.

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle. This automated process consists of four main steps that are repeated for each nucleotide addition.

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Backbone Ready for next cycle

References

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N2-DMF-dG into DNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics and therapeutics to synthetic biology. The choice of phosphoramidite (B1245037) building blocks is critical to the success of oligonucleotide synthesis, directly impacting coupling efficiency, deprotection, and the purity of the final product. 5'-O-DMT-N2-DMF-dG is a modified deoxyguanosine phosphoramidite that offers significant advantages in solid-phase DNA synthesis. The dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine (B1146940) is significantly more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions.[1][2] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications or dyes.[3]

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the efficient incorporation of this compound into synthetic DNA sequences.

Properties and Advantages of this compound

This compound is a key reagent for automated DNA synthesis, offering several advantages over traditionally protected dG phosphoramidites.

  • Fast Deprotection: The N2-DMF group is removed approximately four times faster than the conventional N2-isobutyryl (iBu) group.[4] This significantly reduces the overall deprotection time, increasing throughput and minimizing exposure of the oligonucleotide to harsh basic conditions.[1][2]

  • High Coupling Efficiency: This phosphoramidite demonstrates high coupling efficiency, typically exceeding 99% per step under optimized conditions, which is crucial for the synthesis of long and high-purity oligonucleotides.[5]

  • Compatibility: It is fully compatible with standard and advanced DNA synthesis cycles and reagents. It can be directly substituted for dG(iBu)-phosphoramidite in existing protocols.[1]

  • Reduced Depurination: The electron-donating nature of the DMF group offers some protection against depurination at the guanosine (B1672433) residue during the acidic detritylation step.[6]

Data Presentation

Comparison of dG Protecting Groups

The choice of the N2-protecting group for deoxyguanosine is a critical parameter in oligonucleotide synthesis. The following table summarizes the key differences between the commonly used protecting groups: dimethylformamidine (DMF), isobutyryl (iBu), and acetyl (Ac).

FeatureN2-DMF-dGN2-iBu-dGN2-Ac-dG
Deprotection Rate FastSlowModerate
Relative Deprotection Time 1x~4x~2x
Standard Deprotection (NH₄OH) 2 hours at 65 °C8 hours at 65 °C4 hours at 65 °C
UltraFAST Deprotection (AMA) 5-10 minutes at 65 °C5-10 minutes at 65 °C5-10 minutes at 65 °C
Coupling Efficiency >99%>99%>99%
Stability in Solution GoodGoodGood
Deprotection Conditions for Oligonucleotides Containing N2-DMF-dG

The following table provides recommended deprotection conditions for oligonucleotides synthesized using this compound. The choice of reagent and conditions depends on the presence of other sensitive modifications in the sequence.

Deprotection ReagentTemperatureTimeNotes
Ammonium Hydroxide (30%) Room Temperature16 hoursSufficient for deprotection of A, C, and dmf-dG.[7]
55 °C4 hoursFaster deprotection.
65 °C2 hoursRapid deprotection.[1][2]
AMA (Ammonium Hydroxide/40% Methylamine 1:1) Room Temperature120 minutesPart of the UltraFAST deprotection system.[3]
37 °C30 minutes
55 °C10 minutes
65 °C5 minutesRequires the use of Ac-dC to avoid base modification.[2][3]
t-Butylamine/water (1:3 v/v) 60 °C6 hoursA milder alternative for sensitive oligonucleotides.[2]

Experimental Protocols

Preparation of this compound Phosphoramidite Solution

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile (B52724) (ACN)

  • Syringe and needle

  • Argon or helium gas supply

Protocol:

  • Ensure all glassware and the syringe are thoroughly dried to prevent hydrolysis of the phosphoramidite.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (argon or helium), add the appropriate volume of anhydrous acetonitrile to the phosphoramidite vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.

  • Install the vial on the DNA synthesizer.

Automated Oligonucleotide Synthesis Cycle

The following is a standard protocol for a single coupling cycle on an automated DNA synthesizer.

Reagents:

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM))

  • Activator solution (e.g., 0.45 M Tetrazole in ACN or 0.25 M DCI in ACN)

  • Phosphoramidite solutions (0.1 M in ACN)

  • Capping solution A (e.g., Acetic anhydride/Lutidine/THF) and Capping solution B (e.g., N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Washing solvent (Anhydrous acetonitrile)

Protocol:

  • Deblocking: The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of n-1 shortmer sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by treatment with the oxidizing solution.

  • The cycle is repeated for each subsequent nucleotide to be added to the sequence.

Oligonucleotide_Synthesis_Cycle start Start Cycle (Support-bound oligo with 5'-DMT) deblocking 1. Deblocking (Removal of 5'-DMT) start->deblocking coupling 2. Coupling (Addition of this compound) deblocking->coupling Free 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Cycle or Cleavage & Deprotection oxidation->next_cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Cleavage and Deprotection Protocol (UltraFAST)

Materials:

  • AMA solution (Ammonium Hydroxide/40% Methylamine 1:1)

  • Heating block or water bath

Protocol:

  • After completion of the synthesis, dry the solid support using a stream of argon or helium.

  • Transfer the support to a 2 mL screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Seal the vial tightly and incubate at 65 °C for 10 minutes.[2][3]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for purification.

Quality Control

The purity and identity of the synthesized oligonucleotide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis

Reverse-phase HPLC can be used to assess the purity of the crude oligonucleotide. A single major peak corresponding to the full-length product is indicative of a successful synthesis. The retention time will vary depending on the sequence and the presence of the 5'-DMT group (DMT-on vs. DMT-off purification).

Mass Spectrometry

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of all nucleosides.

Impact on DNA Structure and Function

The N2-DMF protecting group is designed to be completely removed during the deprotection step, yielding a native deoxyguanosine residue in the final oligonucleotide. Therefore, the incorporation of this compound is not expected to have any impact on the final structure or function of the DNA sequence. The resulting oligonucleotide will exhibit standard Watson-Crick base pairing and form a canonical B-form DNA duplex.

Logical_Relationship phosphoramidite This compound Phosphoramidite synthesis Solid-Phase Oligonucleotide Synthesis phosphoramidite->synthesis deprotection Cleavage and Deprotection synthesis->deprotection final_oligo Purified Oligonucleotide (Native dG) deprotection->final_oligo structure Standard B-form DNA Duplex final_oligo->structure function Normal Biological Function final_oligo->function

Caption: Workflow from phosphoramidite to functional DNA.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Moisture in reagents or on the synthesizer.[6]- Degraded phosphoramidite solution.- Inefficient activator.- Use fresh, anhydrous acetonitrile.- Ensure an inert gas atmosphere.- Prepare fresh phosphoramidite solutions.- Check the activator and consider increasing coupling time.
Incomplete Deprotection - Insufficient deprotection time or temperature.- Depleted deprotection reagent.- Adhere to recommended deprotection protocols (see Table 3.2).- Use fresh deprotection solution.- For G-rich sequences, ensure complete deprotection as this can be challenging with iBu-dG.[1]
Presence of n-1 Shortmers - Inefficient capping.- Low coupling efficiency.- Check the capping reagents and ensure they are fresh.- Optimize coupling conditions.
Depurination - Prolonged exposure to acidic deblocking solution.- Use DCA instead of TCA for deblocking, especially for long oligonucleotides.[6]- Minimize the deblocking step time.

Conclusion

This compound is a highly efficient and versatile phosphoramidite for the synthesis of DNA oligonucleotides. Its primary advantage lies in the rapid and mild deprotection conditions afforded by the DMF protecting group, which streamlines the overall synthesis process and is particularly beneficial for modified and sensitive oligonucleotides. By following the detailed protocols and guidelines presented in these application notes, researchers can achieve high-yield and high-purity synthesis of custom DNA sequences for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for Automated DNA Synthesis Utilizing DMF-Protected Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite (B1245037) method, performed on automated solid-phase synthesizers, is the gold standard for this process.[1][2][3] A critical aspect of this methodology is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during synthesis. For guanosine (B1672433), the most common protecting groups are isobutyryl (iBu) and dimethylformamidine (dmf).

While isobutyryl has been traditionally used, N2-dimethylformamidine (dmf) protection for deoxyguanosine (dG) offers significant advantages, primarily related to its lability and the kinetics of deprotection.[4] The dmf group is more easily cleaved than the iBu group, which allows for faster and milder deprotection conditions.[4] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications and for high-throughput applications where rapid turnaround times are essential.[5][6] The use of dmf-dG is a key component of "UltraFAST" deprotection protocols, which can reduce deprotection times to mere minutes.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of DMF-protected guanosine in automated DNA synthesis.

Advantages of DMF-Protected Guanosine

The primary advantage of using dmf-dG lies in its rapid deprotection kinetics, which allows for the use of milder and faster deprotection reagents compared to the more robust iBu-dG. This is especially evident when using AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine), which has become a popular reagent for fast deprotection.[5][8]

Key benefits include:

  • Reduced Deprotection Times: Significantly shortens the overall time required for oligonucleotide synthesis, crucial for high-throughput workflows.[6][7]

  • Milder Deprotection Conditions: Enables the use of lower temperatures and shorter exposure to basic conditions, which is critical for preserving the integrity of sensitive modifications and dyes.[5][6]

  • Compatibility with Fast Deprotection Reagents: dmf-dG is the preferred guanosine phosphoramidite for use with AMA, allowing for deprotection in as little as 5-10 minutes at 65°C.[5][6][7]

  • Reduced Depurination: The electron-donating nature of the dmf group offers effective protection against depurination during the acidic detritylation steps of the synthesis cycle.[9]

Data Presentation: Comparison of Guanosine Protecting Groups

The choice of protecting group for guanosine has a significant impact on the required deprotection conditions. The following tables summarize the deprotection times for dmf-dG in comparison to the traditional iBu-dG with common deprotection reagents.

Table 1: Deprotection Times with Ammonium Hydroxide

Protecting GroupTemperatureTime
iBu-dGRoom Temp.36 hours
55°C16 hours
65°C8 hours
dmf-dGRoom Temp.16 hours
55°C4 hours
65°C2 hours

Data sourced from Glen Research Deprotection Guide.[6]

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine 1:1)

Protecting GroupTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes

Data sourced from Glen Research Deprotection Guide.[6][7]

Note: When using AMA for deprotection, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl-protected deoxycytidine (Bz-dC) to prevent the formation of a dC to dU mutation.[6][7][8]

Table 3: Deprotection with Sodium Hydroxide

Protecting GroupDeprotection ConditionsTime
iBu-dG0.4 M NaOH in MeOH/water (4:1) at Room Temp.17 hours
dmf-dG0.4 M NaOH in MeOH/water (4:1) at Room Temp.> 72 hours

Data sourced from Glen Research Technical Bulletin.[10] This highlights the remarkable resistance of the dmf-dG group to NaOH, making this reagent unsuitable for deprotection of oligonucleotides synthesized with dmf-dG.

Experimental Protocols

Protocol 1: Automated Solid-Phase DNA Synthesis with dmf-dG Phosphoramidite

This protocol outlines the standard steps for automated solid-phase DNA synthesis using phosphoramidite chemistry, with specific considerations for incorporating dmf-dG.

Materials and Reagents:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-nucleoside

  • dmf-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard phosphoramidites for dA, dC (Ac-dC recommended), and T

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)

Synthesis Cycle:

The automated synthesis proceeds in a 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored DMT cation can be monitored to determine coupling efficiency.

  • Coupling: The dmf-dG phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 2-5 minutes, though this may be extended for longer oligonucleotides or more challenging sequences.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the elongation of failure sequences (n-1 mers).

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

This cycle is repeated until the full-length oligonucleotide is synthesized.

G cluster_synthesis Automated DNA Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (dmf-dG + Activator) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester Next Cycle

Caption: Automated DNA Synthesis Cycle Workflow.

Protocol 2: UltraFAST Cleavage and Deprotection using AMA

This protocol is recommended for oligonucleotides synthesized with dmf-dG and Ac-dC for rapid deprotection.

Materials:

  • AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

  • Heating block or water bath

Procedure:

  • Cleavage from Support: After synthesis, place the CPG support in a pressure-tight vial. Add 1 mL of AMA solution. Let stand at room temperature for 5 minutes to cleave the oligonucleotide from the support.

  • Transfer Supernatant: Carefully transfer the AMA solution containing the cleaved oligonucleotide to a new vial.

  • Deprotection: Seal the vial tightly and heat at 65°C for 5 minutes.

  • Evaporation: Cool the vial and evaporate the AMA solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or sterile water.

G cluster_deprotection UltraFAST Deprotection Workflow Start Synthesized Oligo on CPG (dmf-dG, Ac-dC) Cleavage Add AMA (RT, 5 min) Start->Cleavage Transfer Transfer Supernatant Cleavage->Transfer Cleaved Oligo Deprotection Heat at 65°C (5 min) Transfer->Deprotection Evaporation Evaporate to Dryness Deprotection->Evaporation Deprotected Oligo End Purified Oligonucleotide Evaporation->End

Caption: UltraFAST AMA Deprotection Workflow.

Protocol 3: Standard Deprotection with Ammonium Hydroxide

This protocol can be used as an alternative to AMA deprotection.

Materials:

  • Concentrated ammonium hydroxide (fresh)

  • Heating block or water bath

Procedure:

  • Cleavage and Deprotection: Place the CPG support in a pressure-tight vial. Add 1 mL of fresh concentrated ammonium hydroxide.

  • Heating: Seal the vial tightly and heat at 65°C for 2 hours.

  • Evaporation: Cool the vial and evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or sterile water.

Logical Relationships and Considerations

The successful synthesis of high-quality oligonucleotides using dmf-dG requires careful consideration of the interplay between different reagents and protocols.

G cluster_logic Decision Logic for Deprotection dmf_dG Guanosine Protection: dmf-dG Sensitive_Mods Oligo contains sensitive modifications? dmf_dG->Sensitive_Mods Ac_dC Cytidine Protection: Ac-dC Bz_dC Cytidine Protection: Bz-dC AMA Use AMA Deprotection (Fast, Mild) Bz_dC->AMA Risk Risk of dC to dU mutation Sensitive_Mods->AMA Yes Ammonia Use Ammonium Hydroxide (Slower) Sensitive_Mods->Ammonia No AMA->Ac_dC Requires

Caption: Deprotection Strategy Decision Flowchart.

Conclusion

The use of DMF-protected guanosine phosphoramidite in automated DNA synthesis offers a significant advantage in terms of efficiency, particularly through the enablement of rapid deprotection protocols. By understanding the properties of the dmf protecting group and selecting the appropriate reagents and conditions, researchers can streamline the synthesis of a wide range of oligonucleotides, including those with sensitive modifications. The protocols and data presented here provide a comprehensive guide for the successful implementation of dmf-dG in routine and high-throughput oligonucleotide synthesis.

References

Application Notes and Protocols for Oligonucleotide Cleavage and Deprotection Utilizing DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from PCR primers and gene sequencing to antisense therapeutics and siRNA. A critical step following solid-phase synthesis is the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. The choice of protecting groups, particularly for deoxyguanosine (dG), significantly impacts the efficiency and mildness of the deprotection conditions required.

The N,N-dimethylformamidine (DMF) protecting group for deoxyguanosine (dG) offers a significant advantage over traditional protecting groups like isobutyryl (iBu) by allowing for faster and milder deprotection conditions. This reduces the exposure of the newly synthesized oligonucleotide to harsh chemicals, minimizing the potential for side reactions and degradation, which is especially crucial for modified or sensitive oligonucleotides.[1][2][3]

These application notes provide detailed protocols and comparative data for the cleavage and deprotection of oligonucleotides synthesized using DMF-dG phosphoramidites.

Advantages of DMF-dG

  • Faster Deprotection: DMF-dG can be deprotected more rapidly than iBu-dG, significantly shortening the overall workflow.[3]

  • Milder Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and lower temperatures, which is beneficial for oligonucleotides containing sensitive modifications or dyes.[1][2]

  • Reduced Side Reactions: The faster deprotection minimizes the risk of side reactions, such as the formation of N6-cyanoethyl adducts on adenosine.

  • Compatibility: DMF-dG is compatible with a variety of deprotection reagents, offering flexibility in the experimental setup.[4][5]

Quantitative Data Summary

The following tables summarize the recommended deprotection conditions for oligonucleotides containing DMF-dG, comparing them with other common protecting groups and reagents.

Table 1: Deprotection Conditions with Ammonium (B1175870) Hydroxide (B78521)

dG Protecting GroupReagentTemperatureTimeReference
DMF-dG Concentrated NH₄OH55°C2 hours[3][6]
DMF-dG Concentrated NH₄OH65°C1 hour[3]
iBu-dGConcentrated NH₄OH55°C4 hours[6]
iBu-dGConcentrated NH₄OH70°C2.5 hours[6]

Table 2: "UltraFAST" Deprotection Conditions with AMA (Ammonium Hydroxide/Methylamine)

Note: The use of AMA requires acetyl (Ac) protected dC to prevent base modification.[4][5]

dG Protecting GroupReagentTemperatureTimeReference
DMF-dG AMA (1:1 v/v NH₄OH/40% Methylamine)Room Temperature2 hours[4]
DMF-dG AMA (1:1 v/v NH₄OH/40% Methylamine)37°C30 minutes[4]
DMF-dG AMA (1:1 v/v NH₄OH/40% Methylamine)55°C10 minutes[4]
DMF-dG AMA (1:1 v/v NH₄OH/40% Methylamine)65°C5 minutes[4][5]
iBu-dGAMA (1:1 v/v NH₄OH/40% Methylamine)65°C5 minutes[4]

Table 3: Deprotection Conditions with other Reagents

dG Protecting GroupReagentTemperatureTimeNotesReference
DMF-dG t-butylamine/water (1:3 v/v)60°C6 hoursSufficient to deprotect A, C, and dmf-dG.[4][7]
DMF-dG 0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature> 72 hoursDMF group is remarkably resistant. Not recommended.[8]
iBu-dG0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature17 hours[8]

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for routine DNA oligonucleotides synthesized with DMF-dG.

Materials:

  • Oligonucleotide synthesis column containing the synthesized oligonucleotide on CPG support.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vials (e.g., 2 mL).

  • Heating block or oven.

  • Syringes.

Procedure:

  • Cleavage from Support:

    • Using two syringes, push the concentrated ammonium hydroxide back and forth through the synthesis column for 2 minutes at room temperature to cleave the oligonucleotide from the solid support.

    • Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a screw-cap vial.

    • Wash the CPG in the column with an additional portion of concentrated ammonium hydroxide and combine the solutions.

  • Base Deprotection:

    • Securely cap the vial.

    • Heat the vial at 55°C for 2 hours or 65°C for 1 hour in a heating block or oven.

  • Evaporation:

    • After cooling to room temperature, carefully open the vial in a fume hood.

    • Evaporate the ammonia (B1221849) to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Resuspension:

    • Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or sterile water.

  • Quantification and Analysis:

    • Quantify the oligonucleotide by UV absorbance at 260 nm.

    • Analyze the purity by HPLC or gel electrophoresis.

Protocol 2: UltraFAST Deprotection using AMA

This protocol is recommended for high-throughput applications and for oligonucleotides where minimal exposure to alkaline conditions is desired. Crucially, this protocol requires the use of Acetyl-dC (Ac-dC) during synthesis.

Materials:

  • Oligonucleotide synthesis column.

  • AMA solution: a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare fresh.

  • Screw-cap vials.

  • Heating block.

Procedure:

  • Cleavage and Deprotection:

    • Push the freshly prepared AMA solution through the synthesis column and collect it in a screw-cap vial.

    • Ensure the CPG is fully suspended in the AMA solution in the vial.

  • Heating:

    • Securely cap the vial and heat at 65°C for 5-10 minutes.[4][5] For longer or more complex oligonucleotides, the longer time is recommended.

  • Evaporation:

    • Cool the vial to room temperature and evaporate the AMA solution to dryness in a vacuum concentrator.

  • Resuspension and Analysis:

    • Resuspend the oligonucleotide pellet and proceed with quantification and analysis as described in Protocol 1.

Visualizing the Workflow and Chemistry

Oligonucleotide Synthesis and Deprotection Workflow

Oligonucleotide_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_downstream Downstream Processing Synthesis 1. Solid-Phase Oligonucleotide Synthesis (with DMF-dG) Cleavage 2. Cleavage from Solid Support Synthesis->Cleavage Deprotection 3. Base & Phosphate Deprotection Cleavage->Deprotection Purification 4. Purification (e.g., HPLC, PAGE) Deprotection->Purification QC 5. Quality Control (e.g., MS, UV Spec) Purification->QC Application 6. Application QC->Application

Caption: A generalized workflow for oligonucleotide synthesis, deprotection, and downstream processing.

Chemical Deprotection of DMF-dG

DMF_dG_Deprotection cluster_reaction Deprotection of DMF-dG DMF_dG Protected dG (N-dimethylformamidine) Deprotected_dG Deprotected dG DMF_dG->Deprotected_dG + DMF_dG->Deprotected_dG Nucleophilic Attack Amine NH₃ or CH₃NH₂ (from NH₄OH or AMA) Amine->Deprotected_dG Byproduct Formamidine derivative Deprotected_dG->Byproduct +

Caption: The chemical transformation during the deprotection of DMF-protected deoxyguanosine.

Conclusion

The use of DMF-dG in oligonucleotide synthesis provides a robust and efficient method for producing high-quality oligonucleotides. The faster and milder deprotection conditions it allows are particularly advantageous for sensitive and modified oligonucleotides, making it a valuable tool for researchers and drug development professionals. By selecting the appropriate deprotection protocol based on the oligonucleotide sequence and any modifications present, researchers can optimize their workflow for both speed and yield.

References

Application Notes and Protocols for RNA Labeling and Imaging using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of ribonucleic acid (RNA) is a cornerstone for elucidating its multifaceted roles in cellular processes, from gene regulation to catalysis. The ability to visualize RNA localization and dynamics in real-time provides invaluable insights into its function and is a critical tool in the development of RNA-based therapeutics. This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) as a phosphoramidite (B1245037) building block for the synthesis of modified RNA, enabling subsequent fluorescent labeling and cellular imaging.

The N2-dimethylformamidine (DMF) group on the guanine (B1146940) base serves as a protecting group for the exocyclic amine during solid-phase RNA synthesis. Following synthesis and deprotection, this exocyclic amine becomes a reactive handle for the covalent attachment of a variety of moieties, including fluorophores for imaging applications. This method allows for the precise, site-specific incorporation of a label within the RNA sequence, offering a powerful alternative to end-labeling techniques.

Chemical Principle

The overall strategy involves a three-step process:

  • Solid-Phase RNA Synthesis: The this compound phosphoramidite is incorporated at a desired position within an RNA oligonucleotide during standard automated solid-phase synthesis. The dimethoxytrityl (DMT) group at the 5'-hydroxyl protects it during synthesis, while the DMF group protects the N2-amine of guanine.

  • Deprotection: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups, including the DMF group on the guanine, are removed. This step is critical as it exposes the reactive primary amine at the N2 position of the guanine.

  • Post-Synthetic Labeling: The deprotected RNA, now containing a reactive N2-amino group on a specific guanine residue, is conjugated to an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester derivative. This results in a stable amide bond, covalently linking the fluorophore to the RNA.

Data Presentation

The following table summarizes typical quantitative data obtained from the labeling and imaging of RNA modified with a single N2-guanine-linked fluorophore. These values are representative and may vary depending on the specific RNA sequence, fluorophore, cell type, and imaging setup.

ParameterTypical ValueMethod of Determination
Labeling Efficiency > 80%HPLC, Gel Electrophoresis with Fluorescence Imaging
Probe Purity > 95%HPLC, Mass Spectrometry
Signal-to-Noise Ratio (in vitro) > 10:1Fluorometer, Gel Imaging
Signal-to-Noise Ratio (in cellulo) 2:1 - 5:1Confocal Microscopy, Image Analysis Software
Photostability (Half-life in seconds) 30 - 120 sTime-lapse Confocal Microscopy

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N2-DMF-dG Modified RNA

This protocol outlines the incorporation of the this compound phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound-3'-CE Phosphoramidite

  • Standard RNA phosphoramidites (A, C, U, G)

  • Solid support (e.g., CPG)

  • Standard synthesis reagents (activator, capping reagents, oxidizer, deblocking solution)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Prepare a solution of this compound phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Install the modified phosphoramidite vial on the DNA/RNA synthesizer.

  • Program the desired RNA sequence into the synthesizer, specifying the position for the incorporation of the modified guanosine.

  • Initiate the automated solid-phase synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.

  • Upon completion of the synthesis, the RNA oligonucleotide, still attached to the solid support and fully protected, is ready for deprotection.

G cluster_synthesis Solid-Phase RNA Synthesis start Start Synthesis deblock DMT Removal (Deblocking) start->deblock couple Coupling: This compound or Standard Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize end_cycle Repeat for Each Nucleotide oxidize->end_cycle end_cycle->deblock Next Nucleotide synthesis_complete Synthesis Complete end_cycle->synthesis_complete Final Nucleotide

Fig 1. Automated Solid-Phase RNA Synthesis Workflow.
Protocol 2: Deprotection of N2-DMF-dG Modified RNA

This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups, including the critical removal of the DMF group from the N2 position of guanine.

Materials:

Procedure:

  • Transfer the solid support with the synthesized RNA to a screw-cap vial.

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% methylamine (AMA).

  • Add the AMA solution to the vial containing the solid support (typically 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at 65°C for 15-20 minutes. This step cleaves the RNA from the support and removes the protecting groups from the phosphate (B84403) backbone and the nucleobases.

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected RNA to a new microcentrifuge tube.

  • Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the RNA pellet in nuclease-free water.

  • Purify the RNA using an appropriate method such as HPLC or gel electrophoresis.

G cluster_deprotection RNA Deprotection start Synthesized RNA on Solid Support ama Add AMA Solution (NH4OH / Methylamine) start->ama heat Incubate at 65°C ama->heat cool Cool to Room Temp heat->cool transfer Transfer Supernatant cool->transfer dry Evaporate to Dryness transfer->dry resuspend Resuspend in Water dry->resuspend purify Purify RNA (HPLC / Gel Electrophoresis) resuspend->purify

Fig 2. Deprotection and Purification Workflow.
Protocol 3: Fluorescent Labeling of N2-Guanine Modified RNA

This protocol details the conjugation of an amine-reactive fluorescent dye to the exposed N2-amine of the modified guanine in the purified RNA.

Materials:

  • Purified N2-amino-modified RNA

  • Amine-reactive fluorescent dye (e.g., Cy3-NHS ester, Alexa Fluor 488-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Nuclease-free water

  • Ethanol (70%)

  • Sodium acetate (B1210297) (3 M)

Procedure:

  • Dissolve the purified RNA in the sodium bicarbonate buffer to a final concentration of 100-200 µM.

  • Prepare a fresh stock solution of the amine-reactive dye in anhydrous DMSO at a concentration of 10-20 mM.

  • Add a 20-50 fold molar excess of the dye solution to the RNA solution.

  • Mix gently by pipetting and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Quench the reaction by adding a final concentration of 100 mM Tris-HCl, pH 7.5 (optional).

  • Precipitate the labeled RNA by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed to pellet the RNA.

  • Wash the pellet with 70% ethanol and air dry briefly.

  • Resuspend the labeled RNA in nuclease-free water.

  • Purify the labeled RNA from unconjugated dye using size-exclusion chromatography, HPLC, or gel electrophoresis.

G cluster_labeling Fluorescent Labeling start Purified N2-Amino Modified RNA buffer Dissolve in Bicarbonate Buffer start->buffer dye Add Amine-Reactive Dye (NHS-Ester) buffer->dye incubate Incubate at RT (in dark) dye->incubate precipitate Ethanol Precipitation incubate->precipitate wash Wash and Dry Pellet precipitate->wash resuspend Resuspend Labeled RNA wash->resuspend purify Purify Labeled RNA resuspend->purify

Fig 3. Post-Synthetic Fluorescent Labeling Workflow.
Protocol 4: Cellular Imaging of Labeled RNA

This protocol provides a general guideline for introducing the fluorescently labeled RNA into mammalian cells and subsequent imaging by confocal microscopy.

Materials:

  • Fluorescently labeled and purified RNA probe

  • Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Transfection reagent suitable for RNA (e.g., lipofectamine-based reagents)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes 24 hours prior to transfection to achieve 70-80% confluency.

  • Transfection Complex Formation:

    • Dilute the fluorescently labeled RNA probe in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted RNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

  • Transfection:

    • Wash the cells once with PBS.

    • Add fresh, serum-free medium to the cells.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

  • Imaging:

    • Replace the transfection medium with complete cell culture medium.

    • If desired, add a nuclear stain (e.g., Hoechst 33342) and incubate for 15-30 minutes.

    • Wash the cells twice with PBS.

    • Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Image the cells using a confocal microscope. Use the appropriate laser line to excite the fluorophore on the RNA probe and a suitable emission filter to collect the fluorescence signal. Acquire images of the nuclear stain in a separate channel.

G cluster_imaging Cellular Imaging start Labeled RNA Probe transfection Transfect into Cells (e.g., Lipofection) start->transfection incubation Incubate 4-6 hours transfection->incubation staining Nuclear Staining (Optional) incubation->staining imaging Confocal Microscopy staining->imaging analysis Image Analysis imaging->analysis

Fig 4. Cellular Delivery and Imaging Workflow.

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure the RNA was fully deprotected and the DMF group was removed.

    • Use freshly prepared, high-quality amine-reactive dye.

    • Optimize the molar excess of the dye and the reaction time.

    • Check the pH of the labeling buffer.

  • High Background in Imaging:

    • Ensure the labeled RNA is thoroughly purified to remove all unconjugated dye.

    • Optimize the transfection conditions to minimize cytotoxicity.

    • Use a high-quality imaging medium with low autofluorescence.

  • No Cellular Signal:

    • Confirm the successful labeling of the RNA probe.

    • Optimize the transfection efficiency for the specific cell type.

    • Check for RNA degradation by running a sample on a denaturing gel.

Conclusion

The use of this compound phosphoramidite provides a robust and versatile method for the site-specific fluorescent labeling of RNA. This approach enables detailed studies of RNA localization, trafficking, and dynamics within living cells, contributing significantly to our understanding of RNA biology and the development of novel therapeutic strategies. The protocols provided herein offer a comprehensive guide for researchers to implement this powerful technique in their own investigations.

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Their applications range from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to advanced gene editing and drug delivery systems.[1][2] The covalent attachment of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection in a variety of experimental settings. This document provides detailed application notes and protocols for the synthesis, purification, and quality control of fluorescently labeled oligonucleotides.

Core Principles of Fluorescent Oligonucleotide Synthesis

The synthesis of fluorescently labeled oligonucleotides can be broadly categorized into three main strategies:

  • Pre-synthetic Labeling: This method involves the incorporation of a fluorescent dye that is pre-attached to a phosphoramidite (B1245037) monomer during automated solid-phase synthesis.[1] This approach is efficient for incorporating dyes that are stable under the conditions of oligonucleotide synthesis and deprotection.[1]

  • Post-synthetic Labeling: In this strategy, a reactive functional group (e.g., an amine or thiol) is introduced into the oligonucleotide during synthesis.[3] Following synthesis and deprotection, a reactive form of the fluorescent dye (e.g., an NHS-ester or maleimide) is conjugated to the functionalized oligonucleotide in solution.[3][4] This method is particularly useful for dyes that are not compatible with the harsh chemicals used in oligonucleotide synthesis.[1][4]

  • Enzymatic Labeling: This technique utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT) or DNA polymerase, to incorporate fluorescently labeled nucleotides at the 3' or 5' end of an oligonucleotide, or internally.[][6]

Data Presentation: Properties of Common Fluorescent Dyes

The choice of fluorescent dye is critical and depends on the specific application, including the required spectral properties and the instrumentation available for detection. Below is a summary of the key spectral properties for a selection of commonly used fluorescent dyes for oligonucleotide labeling.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein 6-FAM (Fluorescein)494520~75,000~0.92
TET (Tetrachlorofluorescein)521538~80,000~0.60
HEX (Hexachlorofluorescein)535553~80,000~0.55
Rhodamine TAMRA (Tetramethylrhodamine)557583~91,000~0.10
ROX (Carboxy-X-rhodamine)578604~82,000~0.11
Cyanine Cy3550570~150,000~0.15
Cy5649670~250,000~0.20
Alexa Fluor Alexa Fluor 488495519~71,000~0.92
Alexa Fluor 555555565~150,000~0.10
Alexa Fluor 647650668~239,000~0.33

Note: Spectral properties can be influenced by the local environment, including pH and conjugation to the oligonucleotide. The values presented are approximate and for guidance only.[1][7]

Experimental Workflows and Signaling Pathways

Solid-Phase Synthesis of a 5'-Labeled Oligonucleotide

This workflow illustrates the automated solid-phase synthesis of an oligonucleotide with a fluorescent label at the 5' terminus using a dye-labeled phosphoramidite.

solid_phase_synthesis cluster_synthesis_cycle Automated Synthesis Cycle (Repeated) start 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Nucleotide) start->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->start Next Cycle final_coupling Final Coupling: Dye Phosphoramidite oxidation->final_coupling initial_support CPG Solid Support initial_support->start cleavage Cleavage & Deprotection final_coupling->cleavage purification Purification (e.g., HPLC) cleavage->purification qc Quality Control (MS, UV Spec) purification->qc final_product Purified Labeled Oligonucleotide qc->final_product post_synthetic_labeling synthesis 1. Solid-Phase Synthesis of Amino-Modified Oligo cleavage 2. Cleavage & Deprotection synthesis->cleavage purify_oligo 3. Purification of Amino-Modified Oligo cleavage->purify_oligo conjugation 4. Conjugation Reaction (Oligo-NH2 + Dye-NHS) purify_oligo->conjugation purify_labeled 5. Purification of Labeled Oligonucleotide conjugation->purify_labeled qc 6. Quality Control purify_labeled->qc final_product Final Labeled Oligonucleotide qc->final_product

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Nucleic Acid-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N2-DMF-dG is a chemically modified phosphoramidite (B1245037) of deoxyguanosine, a critical building block in the synthesis of oligonucleotides for therapeutic applications. This protected nucleoside is integral to the development of nucleic acid-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The dimethoxytrityl (DMT) group at the 5'-hydroxyl position and the dimethylformamidine (DMF) group at the N2 position of the guanine (B1146940) base provide temporary protection during the automated solid-phase synthesis process. This application note provides detailed information on its use, quantitative data for synthesis optimization, and experimental protocols for its incorporation into therapeutic oligonucleotides.

Key Advantages of N2-DMF Protecting Group

The choice of the N2-dimethylformamidine (DMF) protecting group for deoxyguanosine offers a significant advantage in oligonucleotide synthesis, primarily related to the deprotection step. Compared to the more traditional isobutyryl (iBu) group, the DMF group is considerably more labile, allowing for faster and milder deprotection conditions. This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications or dyes.[1]

Data Presentation

Table 1: Comparison of Deprotection Times for dG Protecting Groups
Protecting GroupDeprotection ConditionsDeprotection TimeRelative Deprotection Rate
N2-dimethylformamidine (DMF) Ammonium hydroxide/Methylamine (AMA), 65 °C5 - 10 minutes~4x faster than iBu
N2-isobutyryl (iBu)Concentrated Ammonium Hydroxide, 55 °C8 - 16 hoursBaseline

This data highlights the significantly reduced deprotection time required for the DMF group compared to the iBu group, enabling a more efficient overall synthesis workflow.[1]

Table 2: Typical Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
PhosphoramiditeActivatorCoupling TimeAverage Stepwise Coupling Efficiency
This compound 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)30 - 120 seconds>99%
Standard Phosphoramidites (A, C, T)5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)30 - 120 seconds>99%

High coupling efficiency is crucial for the synthesis of high-purity, full-length oligonucleotides. This compound consistently achieves coupling efficiencies comparable to other standard phosphoramidites.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Antisense Oligonucleotide (ASO)

This protocol outlines the general steps for the automated solid-phase synthesis of a hypothetical 20-mer antisense oligonucleotide using this compound.

Materials:

  • This compound phosphoramidite

  • Other required 5'-O-DMT protected phosphoramidites (dA-Bz, dC-Ac, T)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (Ammonium hydroxide/Methylamine, AMA)

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve all phosphoramidites and the activator in anhydrous acetonitrile to the recommended concentrations. Install the reagents on the DNA synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide on the solid support using the deblocking solution. The column is then washed with acetonitrile.

    • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal DMT group can be either removed on the synthesizer or left on for purification ("DMT-on" purification).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups (including the DMF group) are removed by incubation with AMA solution at 65°C for 10 minutes.

  • Purification: The crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Analysis of Thermodynamic Stability (Melting Temperature, Tm)

The incorporation of modified nucleotides can affect the thermodynamic stability of the resulting nucleic acid duplex. The melting temperature (Tm) is a key parameter to assess this.

Materials:

  • Purified oligonucleotide containing N2-DMF-dG (after deprotection)

  • Complementary DNA or RNA strand

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Quantification: Determine the concentration of the oligonucleotide and its complement by measuring the absorbance at 260 nm.

  • Annealing: Mix equimolar amounts of the oligonucleotide and its complement in the annealing buffer. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.

  • Tm Measurement:

    • Place the annealed sample in the spectrophotometer.

    • Slowly increase the temperature from room temperature to 95°C at a controlled rate (e.g., 1°C/minute).

    • Monitor the absorbance at 260 nm as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis start CPG Solid Support deblock Deblocking (DMT Removal) start->deblock coupling Coupling with This compound deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblock Next Cycle cleavage Cleavage & Deprotection (AMA) oxidation->cleavage purification Purification (HPLC/PAGE) cleavage->purification final_product Therapeutic Oligonucleotide purification->final_product

Caption: Workflow for solid-phase synthesis of therapeutic oligonucleotides.

Deprotection_Comparison cluster_dmf dmf-dG cluster_ibu ibu-dG dmf_deprotection AMA (Ammonium Hydroxide/ Methylamine) dmf_time 5-10 min @ 65°C dmf_deprotection->dmf_time ibu_deprotection Ammonium Hydroxide ibu_time 8-16 hours @ 55°C ibu_deprotection->ibu_time synthesis Synthesized Oligonucleotide on Solid Support synthesis->dmf_deprotection synthesis->ibu_deprotection

Caption: Comparison of deprotection conditions for dmf-dG and ibu-dG.

Conclusion

The use of this compound is a cornerstone of modern therapeutic oligonucleotide synthesis. Its key advantage lies in the rapid and mild deprotection enabled by the DMF protecting group, which streamlines the manufacturing process and is compatible with a wide range of sensitive modifications. The protocols and data presented here provide a foundation for researchers and drug developers to effectively utilize this essential building block in the creation of next-generation nucleic acid-based therapies.

References

Application Notes and Protocols for Oligonucleotides Synthesized with N2-dimethylformamidinyl-2'-deoxyguanosine (DMF-dG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of N2-dimethylformamidinyl-2'-deoxyguanosine (DMF-dG) phosphoramidite (B1245037) has become a cornerstone in modern solid-phase oligonucleotide synthesis. The dimethylformamidine (dmf) protecting group for guanine (B1146940) is favored over traditional protectors like isobutyryl (iBu) due to its lability under milder basic conditions. This property is not a modification that persists in the final product but is a critical process improvement that enables the high-fidelity synthesis of complex and sensitive oligonucleotides. The rapid and gentle deprotection protocols associated with DMF-dG minimize damage to the oligonucleotide backbone and preserve delicate modifications, thereby facilitating a wide range of sophisticated downstream applications. These application notes detail the protocols and advantages of using oligonucleotides synthesized with DMF-dG technology in therapeutics, diagnostics, and molecular biology research.

Introduction: The Role of DMF-dG in High-Quality Oligonucleotide Synthesis

Oligonucleotide synthesis is a cyclical chemical process that builds a DNA or RNA strand one nucleotide at a time on a solid support.[1] To ensure the correct sequence is assembled, reactive functional groups on the nucleobases must be protected. The DMF group is an exocyclic amine protecting group for guanine.[1] Its primary advantage lies in the deprotection step, where it can be removed much more rapidly and under milder conditions than conventional protecting groups.[2][3]

This "fast deprotection" chemistry is particularly crucial for:

  • Synthesizing oligonucleotides with sensitive modifications , such as fluorescent dyes, quenchers, and various therapeutic modifications (e.g., 2'-O-Methyl, phosphorothioates), which could be degraded by harsh deprotection chemicals.[4][5]

  • Improving the yield and purity of G-rich sequences , which are prone to incomplete deprotection and side reactions when synthesized with conventional phosphoramidites.[2]

  • Accelerating high-throughput synthesis , as the deprotection time can be reduced from many hours to as little as 5-10 minutes using specialized reagents.[1][6]

Ultimately, the use of DMF-dG phosphoramidite in the synthesis process leads to higher purity, integrity, and yield of the final oligonucleotide product, which is critical for the success of its downstream application.[7][8]

Comparative Deprotection Protocols and Conditions

The choice of guanine protecting group directly impacts the required deprotection time and conditions. Milder conditions enabled by DMF-dG are essential for preserving the integrity of modified oligonucleotides.

Protecting GroupReagentTemperature (°C)TimeCitation
dG(iBu) Concentrated Ammonium Hydroxide5516 hours[6]
Concentrated Ammonium Hydroxide658 hours[6]
AMA (Ammonium Hydroxide / Methylamine)655 minutes[6]
dG(dmf) Concentrated Ammonium Hydroxide552 - 4 hours[1][6]
Concentrated Ammonium Hydroxide651 - 2 hours[1][6]
AMA (Ammonium Hydroxide / Methylamine)655 - 10 minutes[2][6]

Table 1: Comparison of deprotection conditions for isobutyryl (iBu) and dimethylformamidine (dmf) protected deoxyguanosine.

Application Note I: Antisense Oligonucleotides (ASOs) for Gene Silencing

Application Overview

Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids that bind to a target mRNA through Watson-Crick base pairing. This binding event can inhibit the translation of the mRNA into a protein through various mechanisms, most commonly by inducing RNase H-mediated degradation of the mRNA.[4] Many therapeutic ASOs incorporate modifications like phosphorothioate (B77711) backbones and 2' sugar modifications to increase nuclease resistance and binding affinity.[4] These modifications can be sensitive to the harsh chemicals used in standard oligo deprotection.

Advantage of DMF-dG Synthesis for ASOs

The use of DMF-dG phosphoramidite allows for milder "UltraFAST" deprotection protocols (e.g., using AMA reagent), which preserves the integrity of the phosphorothioate backbone and other sensitive modifications crucial for the ASO's therapeutic function.[6] This results in a higher yield of pure, full-length, and functionally active ASO.

Experimental Workflow: ASO-Mediated Gene Silencing

G cluster_synthesis Oligonucleotide Synthesis cluster_cell_culture In Vitro Experiment cluster_analysis Downstream Analysis S1 ASO Design & Sequence Selection S2 Solid-Phase Synthesis (using DMF-dG Phosphoramidite) S1->S2 S3 Mild Deprotection & Cleavage (e.g., AMA at 65°C, 10 min) S2->S3 S4 Purification (HPLC) & QC S3->S4 C2 Transfection of ASO into Cells S4->C2 C1 Cell Seeding C1->C2 C3 Incubation (24-72 hours) C2->C3 A1 RNA Extraction C3->A1 A3 Protein Extraction C3->A3 A2 RT-qPCR for Target mRNA Quantification A1->A2 A4 Western Blot or ELISA for Target Protein Quantification A3->A4 G ASO Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Heteroduplex ASO->Hybrid mRNA Target mRNA (5' to 3') mRNA->Hybrid RNaseH RNase H Enzyme Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Fragments Degraded by Exonucleases Cleavage->Degradation NoProtein Inhibition of Protein Translation Degradation->NoProtein G P1 Probe Synthesis with DMF-dG & Fluorescent Labeling P3 Hybridization: Probe + Target mRNA in situ P1->P3 P2 Cell Fixation & Permeabilization P2->P3 P4 Stringency Washes P3->P4 P5 Counterstaining (DAPI) P4->P5 P6 Fluorescence Microscopy P5->P6 Result Visualization of mRNA Location within the Cell P6->Result

References

Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and highly efficient creation of DNA and RNA sequences.[1] The incorporation of modified bases into these synthetic oligonucleotides has become a critical tool in research, diagnostics, and the development of novel therapeutics.[1] Chemical modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone can confer desirable properties such as enhanced nuclease resistance, increased binding affinity to target sequences, and improved pharmacokinetic profiles.[] These modified oligonucleotides are pivotal in a range of applications, including antisense technology, siRNAs, aptamers, and probes for molecular diagnostics. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oligonucleotides containing modified bases.

Data Presentation: Coupling Efficiencies of Modified Phosphoramidites

The efficiency of the coupling step is critical to the overall yield and purity of the final oligonucleotide product. Even small decreases in coupling efficiency can lead to a significant accumulation of truncated sequences, especially in the synthesis of longer oligonucleotides.[3] The following table summarizes reported coupling efficiencies for several commonly used modified phosphoramidites. It is important to note that direct comparisons can be challenging as efficiencies are influenced by factors such as the synthesizer, solid support, activator, and coupling time.[3]

Modified Phosphoramidite (B1245037)Modification TypeReported Coupling Efficiency (%)Notes
5-Methylcytosine (B146107)Base Modification95-99%Achieved with standard coupling times.[4]
2'-O-Methyl RNASugar Modification>98%Often requires a more potent activator like DCI.[5]
2'-FluoroSugar Modification~94-96%May require longer coupling times.[5]
Locked Nucleic Acid (LNA)Sugar Modification>98%Requires extended coupling and oxidation times.
Phosphorothioate (B77711) LinkageBackbone Modification>99% (Sulfurization Efficiency)The sulfurization step replaces the oxidation step.[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oligonucleotides with 5-Methylcytosine

This protocol describes the incorporation of a 5-methylcytosine modified base into a DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

  • 5-Methylcytosine phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[7]

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

  • Capping solution A (Acetic Anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)[7]

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

  • Phosphoramidite Preparation: Dissolve the 5-methylcytosine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition.[8]

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treating with the deblocking solution. The release of the orange-colored DMT cation can be monitored to assess coupling efficiency from the previous cycle.[7]

    • Coupling: The 5-methylcytosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutant sequences.[9]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[7]

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes ("DMT-on").[7]

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation with concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for a specified period (e.g., 8-16 hours).

  • Purification: The crude oligonucleotide is purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the synthesis of oligonucleotides with phosphorothioate backbone modifications, which enhance nuclease resistance.

Materials:

  • Standard DNA or modified phosphoramidites

  • CPG solid support

  • Deblocking, Activator, and Capping solutions as in Protocol 1

  • Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or Phenylacetyl disulfide (PADS)) in a suitable solvent (e.g., pyridine/acetonitrile)

  • Cleavage and deprotection solution

Procedure:

  • Synthesizer Setup: Prepare the synthesizer and reagents as described in Protocol 1.

  • Synthesis Cycle: The synthesis cycle is modified from the standard phosphodiester synthesis.

    • Deblocking and Coupling: These steps are performed as in the standard protocol.

    • Sulfurization: This step replaces the oxidation step. The phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. The reaction time is typically 1-5 minutes.[6] It is crucial to perform the capping step after sulfurization.[7]

    • Capping: The capping step is performed after sulfurization to block any unreacted 5'-hydroxyl groups.

  • Chain Elongation and Final Steps: Repeat the modified synthesis cycle for each desired phosphorothioate linkage. The final deblocking, cleavage, and deprotection steps are carried out as in the standard protocol. Note that some sulfurization byproducts can act as in-situ capping agents, potentially allowing for a simplified 3-step cycle (detritylation, coupling, sulfurization).[6]

Protocol 3: Purification of Modified Oligonucleotides by RP-HPLC

This protocol provides a general method for the purification of modified oligonucleotides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Crude, deprotected oligonucleotide solution

  • HPLC system with a reverse-phase column (e.g., C18)

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile/water

  • Desalting columns (e.g., NAP-10)

Procedure:

  • Sample Preparation: After cleavage and deprotection, lyophilize the crude oligonucleotide solution to dryness. Re-dissolve the pellet in a small volume of water or Buffer A.

  • HPLC Setup: Equilibrate the RP-HPLC column with a low percentage of Buffer B (e.g., 5-10%).

  • Injection and Elution: Inject the dissolved oligonucleotide onto the column. Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The more hydrophobic, full-length "DMT-on" oligonucleotide will elute later than the shorter, "DMT-off" failure sequences.

  • Fraction Collection: Collect fractions corresponding to the major peak of the full-length product.

  • DMT Removal (if applicable): If the purification was performed with the DMT group on, treat the collected fractions with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: Remove the TEAA buffer salts from the purified oligonucleotide fractions using a desalting column according to the manufacturer's instructions.

  • Quantification and Analysis: Lyophilize the desalted oligonucleotide to a pellet. Re-dissolve in a known volume of water and determine the concentration by measuring the absorbance at 260 nm (A260). The purity can be confirmed by analytical HPLC or mass spectrometry.

Visualizations

Experimental Workflow

Solid_Phase_Oligonucleotide_Synthesis cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Add Modified/Standard Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping Capping (Block Failures) Coupling->Capping Oxidation_Sulfurization Oxidation or Sulfurization Capping->Oxidation_Sulfurization Oxidation_Sulfurization->Deblocking Next Cycle Post_Synthesis Post-Synthesis Processing Oxidation_Sulfurization->Post_Synthesis Start Start: CPG Solid Support with 1st Nucleoside Start->Deblocking Cleavage Cleavage from Support Post_Synthesis->Cleavage Deprotection Deprotection of Bases & Phosphate Cleavage->Deprotection Purification Purification (e.g., RP-HPLC) Deprotection->Purification QC Quality Control (MS, A260) Purification->QC

Caption: Workflow of solid-phase oligonucleotide synthesis with modified bases.

Signaling Pathway: Antisense Oligonucleotide Targeting of Bcl-2

Bcl2_Antisense_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bcl2_Gene Bcl-2 Gene Bcl2_mRNA Bcl-2 pre-mRNA Bcl2_Gene->Bcl2_mRNA Transcription Splicing Splicing Bcl2_mRNA->Splicing Mature_Bcl2_mRNA Mature Bcl-2 mRNA Splicing->Mature_Bcl2_mRNA Ribosome Ribosome Mature_Bcl2_mRNA->Ribosome Translation Mature_Bcl2_mRNA->Ribosome RNaseH RNase H Mature_Bcl2_mRNA->RNaseH Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Ribosome->Bcl2_Protein Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition Antisense_Oligo Bcl-2 Antisense Oligonucleotide Antisense_Oligo->Mature_Bcl2_mRNA Hybridization Degradation mRNA Degradation RNaseH->Degradation Cleavage

Caption: Mechanism of action of a Bcl-2 targeting antisense oligonucleotide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with dG(dmf) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low coupling efficiency during oligonucleotide synthesis with dG(dmf) phosphoramidite (B1245037). The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using dG(dmf) phosphoramidite?

Low coupling efficiency with dG(dmf) phosphoramidite can stem from several factors, often related to the inherent chemistry of oligonucleotide synthesis and the specific properties of the guanosine (B1672433) phosphoramidite. The most common culprits include:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Water can hydrolyze the phosphoramidite to an unreactive H-phosphonate and can also react with the activated phosphoramidite, preventing its reaction with the growing oligonucleotide chain.[1] This is a critical factor to control, especially during humid conditions.[1]

  • Degraded Phosphoramidite: dG phosphoramidites are known to be the least stable of the four standard DNA phosphoramidites.[2] The dimethylformamidine (dmf) protecting group, while offering advantages in deprotection, does not entirely prevent degradation.[3][4] Improper storage or prolonged time in solution on the synthesizer can lead to degradation.

  • Suboptimal Activator Performance: The choice and condition of the activator are crucial for efficient coupling. An inappropriate activator, incorrect concentration, or use of a degraded activator solution will result in incomplete activation of the phosphoramidite.[5]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step can lead to the formation of deletion mutations in subsequent cycles, which can be misinterpreted as low coupling efficiency of the full-length product.[6]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blockages in the delivery lines, or inaccurate reagent delivery, can prevent the phosphoramidite and activator from reaching the synthesis column in the correct amounts and concentrations.

Q2: How does the dmf protecting group on dG affect coupling efficiency compared to other protecting groups like isobutyryl (ibu) or phenoxyacetyl (pac)?

While the primary advantage of the dmf protecting group is its rapid removal during deprotection, it also influences the stability and, consequently, the coupling performance of the dG phosphoramidite.[3][4] Studies on the degradation of dG phosphoramidites in solution have shown that the stability of dG phosphoramidites decreases in the order of dmf > ibu > tac (t-butyl-phenoxyacetyl).[2] This suggests that dG(dmf) is more stable in solution on the synthesizer, which can contribute to maintaining higher coupling efficiency over the course of a synthesis, especially for long oligonucleotides.

Q3: What are the recommended storage and handling procedures for dG(dmf) phosphoramidite to maintain its quality?

Proper storage and handling are critical for preventing degradation and maintaining the high reactivity of dG(dmf) phosphoramidite.

  • Storage: Store dG(dmf) phosphoramidite vials tightly sealed at -20°C in a dry, well-ventilated area. Protect from heat and oxidizing agents.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Handle the solid phosphoramidite and its solutions under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous acetonitrile (B52724) (<30 ppm water, preferably <10 ppm) for dissolution.[7]

  • In-solution Stability: While dG(dmf) is relatively stable, it is still the most labile of the standard phosphoramidites.[2] It is best practice to use freshly prepared solutions for synthesis. If solutions are to be stored on the synthesizer, they should be kept under a dry inert gas atmosphere.

Q4: Can side reactions involving dG(dmf) phosphoramidite lead to apparent low coupling efficiency?

Yes, certain side reactions can occur that may reduce the yield of the desired full-length oligonucleotide. One notable side reaction is the formation of a GG dimer.[1] Acidic activators can cause a small amount of detritylation of the dG(dmf) phosphoramidite in solution. This detritylated monomer can then react with another activated dG(dmf) phosphoramidite to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, leading to an n+1 impurity.[1]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Coupling Efficiency

This guide provides a systematic approach to identifying the root cause of low coupling efficiency.

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality and Preparation start->check_reagents reagent_moisture Moisture in Acetonitrile or Activator? check_reagents->reagent_moisture Check check_synthesis_protocol Step 2: Review Synthesis Protocol protocol_coupling_time Inadequate Coupling Time? check_synthesis_protocol->protocol_coupling_time Check check_instrument Step 3: Inspect Synthesizer Hardware instrument_leaks Leaks or Blockages in Fluidics? check_instrument->instrument_leaks Check phosphoramidite_degradation Degraded dG(dmf) Phosphoramidite? reagent_moisture->phosphoramidite_degradation No solution_reagents Use Fresh, Anhydrous Reagents reagent_moisture->solution_reagents Yes activator_issue Incorrect Activator or Concentration? phosphoramidite_degradation->activator_issue No solution_phosphoramidite Use Freshly Dissolved Phosphoramidite phosphoramidite_degradation->solution_phosphoramidite Yes activator_issue->check_synthesis_protocol No solution_activator Verify Activator and Concentration activator_issue->solution_activator Yes protocol_concentration Suboptimal Amidite Concentration? protocol_coupling_time->protocol_concentration No solution_coupling_time Increase Coupling Time protocol_coupling_time->solution_coupling_time Yes protocol_concentration->check_instrument No solution_concentration Increase Amidite Concentration protocol_concentration->solution_concentration Yes instrument_delivery Inaccurate Reagent Delivery? instrument_leaks->instrument_delivery No solution_instrument_maintenance Perform Instrument Maintenance instrument_leaks->solution_instrument_maintenance Yes instrument_delivery->solution_instrument_maintenance Yes Coupling_Detritylation cluster_coupling Coupling Step cluster_detritylation Detritylation Step dG(dmf)-P dG(dmf) Phosphoramidite Activated_dG Activated dG(dmf) dG(dmf)-P->Activated_dG + Activator Activator Activator (e.g., DCI) Coupled_Oligo Coupled Oligo (DMT-on) Activated_dG->Coupled_Oligo + Growing Oligo Growing_Oligo Growing Oligo (free 5'-OH) Coupled_Oligo_Detrityl Coupled Oligo (DMT-on) DMT_Cation DMT Cation (Orange) Coupled_Oligo_Detrityl->DMT_Cation + Acid Deprotected_Oligo Deprotected Oligo (free 5'-OH) Coupled_Oligo_Detrityl->Deprotected_Oligo + Acid Acid Acid (e.g., DCA)

References

Technical Support Center: Optimizing Deprotection of N2-DMF-dG Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient deprotection of oligonucleotides containing N,N-dimethylformamidine-protected deoxyguanosine (N2-DMF-dG).

Frequently Asked Questions (FAQs)

Q1: What is N2-DMF-dG and why is it used in oligonucleotide synthesis?

A1: N2-DMF-dG is a phosphoramidite (B1245037) of deoxyguanosine where the exocyclic amine (N2) is protected by a dimethylformamidine (dmf) group. The dmf group is classified as a "fast" protecting group because it is removed more rapidly than traditional groups like isobutyryl (iBu).[1][2] The use of dmf-dG can significantly shorten the overall deprotection time, particularly when using ammonium (B1175870) hydroxide (B78521).[1][2]

Q2: What are the primary reagents used for deprotecting DMF-dG containing oligos?

A2: The most common deprotection reagents are:

  • Ammonium Hydroxide (NH₄OH): The traditional reagent for oligonucleotide deprotection.[1][3] Using fresh ammonium hydroxide is critical for complete deprotection.[3][4]

  • Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][4] This reagent mixture enables "UltraFast" deprotection, significantly reducing reaction times.[1][4]

  • Sodium Hydroxide (NaOH): Used in a mild deprotection scheme (e.g., 0.4 M NaOH in methanol (B129727)/water) for oligos with sensitive modifications that are incompatible with amine-based reagents.[1][5]

  • Potassium Carbonate (K₂CO₃) in Methanol: An "UltraMild" deprotection reagent used for extremely sensitive oligonucleotides, often in combination with UltraMild protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG.[4][6]

Q3: What is "UltraFast" deprotection and when is it recommended?

A3: UltraFast deprotection refers to the use of AMA solution to dramatically speed up the removal of base protecting groups.[1][4] Deprotection can often be completed in as little as 5-10 minutes at 65°C.[1][3][4] It is the method of choice for high-throughput synthesis labs and for standard DNA oligos without base-labile modifications.[7] It is important to note that UltraFast deprotection with AMA requires the use of Acetyl-protected dC (Ac-dC) to prevent base modification on cytosine.[2][3][6][8]

Q4: When should I consider "Mild" or "UltraMild" deprotection conditions?

A4: Mild or UltraMild conditions are necessary when your oligonucleotide contains sensitive components that would be degraded by harsher reagents like AMA or hot ammonium hydroxide.[1]

  • Mild Deprotection (e.g., NaOH): Use for oligos containing modifications like esters that would form undesired amides with amine-containing reagents.[1][8]

  • UltraMild Deprotection (e.g., K₂CO₃ in Methanol): Reserved for very sensitive dyes or nucleosides that are not stable in either ammonium hydroxide or AMA.[4][6] This approach is typically paired with UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG).[4][6]

Q5: What are the visual indicators of incomplete deprotection on an HPLC trace?

A5: Incomplete deprotection results in the appearance of additional peaks on a Reverse-Phase HPLC (RP-HPLC) trace. These peaks, corresponding to oligonucleotides still carrying one or more protecting groups, typically elute later than the fully deprotected product (i.e., they are more hydrophobic). For DMT-ON oligos, these partially protected species will appear as peaks between the main DMT-ON product peak and any failure sequences.

Troubleshooting Guide

Problem: My RP-HPLC analysis shows multiple peaks, suggesting incomplete deprotection.

  • Possible Cause 1: Deprotection time was too short or the temperature was too low.

    • Solution: The removal of the dG protecting group is often the rate-determining step.[8] Increase the deprotection time or temperature according to the recommended protocols. Refer to the data tables below for appropriate conditions for your chosen reagent.

  • Possible Cause 2: The deprotection reagent was old or degraded.

    • Solution: Concentrated ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its effectiveness. Always use a fresh bottle or aliquot of ammonium hydroxide.[3][4] It is recommended to store it refrigerated in small, weekly-use portions.[3]

  • Possible Cause 3: Incompatible protecting group strategy.

    • Solution: If using AMA, ensure you have used Ac-dC instead of Bz-dC to avoid side reactions.[2][3] If using mild NaOH deprotection, be aware that the dmf-dG group is remarkably resistant and requires significantly longer reaction times (>72 hours at room temperature) compared to iBu-dG (17 hours).[5]

Problem: The final yield of my oligonucleotide is lower than expected.

  • Possible Cause 1: Inefficient cleavage from the solid support.

    • Solution: While cleavage is generally efficient, ensure sufficient time and fresh reagent. With AMA, cleavage from the support can be accomplished in as little as 5 minutes at room temperature.[3][4][6] When using NaOH, the CPG support can sometimes fuse into a cake; briefly sonicating the vial can help break it up and improve oligo recovery.[5]

  • Possible Cause 2: Loss of product during post-deprotection workup.

    • Solution: If performing a DMT-ON purification, avoid heating during solvent evaporation as this can cause premature loss of the DMT group.[2] When deprotecting with NaOH, a desalting step is mandatory, which can be combined with purification using a suitable cartridge to maximize recovery.[5]

Problem: My oligo contains a sensitive dye that is being degraded during deprotection.

  • Solution: You must switch to a milder deprotection strategy. Avoid AMA and hot ammonium hydroxide. Consider using room temperature ammonium hydroxide for an extended period (e.g., 17 hours) or a non-amine-based method like 0.05M potassium carbonate in methanol for 4 hours at room temperature if using UltraMild amidites.[2][6] Always check the technical specifications for your specific dye or modification for recommended deprotection conditions.

Quantitative Data Summary

Table 1: UltraFast Deprotection Conditions using AMA (1:1 NH₄OH/Methylamine)

dG Protecting Group Temperature Time Notes
dmf-dG, iBu-dG, or Ac-dG 65°C 5 min Recommended for high-throughput applications. Requires Ac-dC.[2][3][4][8]
dmf-dG, iBu-dG, or Ac-dG 55°C 10 min Alternative condition. Requires Ac-dC.[3][8]
dmf-dG, iBu-dG, or Ac-dG 37°C 30 min Alternative condition. Requires Ac-dC.[3][8]

| dmf-dG, iBu-dG, or Ac-dG | Room Temp. | 120 min | Alternative condition. Requires Ac-dC.[3][8] |

Table 2: Standard Deprotection Conditions using Ammonium Hydroxide (30%)

Condition Temperature Time Suitable For
A 55°C 17 hours All standard bases (A/C/G/T).[2]
B Room Temp. 17 hours A, C, and dmf-dG.[2]

| C | 65°C | 2 hours | A, C, and dmf-dG.[2] |

Table 3: Mild Deprotection Conditions

Reagent Temperature Time Notes
0.4 M NaOH in MeOH/H₂O (4:1) Room Temp. 17 hours For iBu-dG. Not recommended for dmf-dG due to very slow deprotection (>72h).[5] Requires a desalting step.[5]
K₂CO₃ (0.05 M) in Methanol Room Temp. 4 hours For UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[6]

| Tert-Butylamine/Water (1:3) | 60°C | 6 hours | Sufficient to deprotect A, C, and dmf-dG.[3] |

Experimental Protocols

Protocol 1: UltraFast Deprotection with AMA

  • Preparation: Prepare the AMA solution by mixing equal volumes of fresh concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Cleavage & Deprotection: Add the AMA solution to the vial containing the oligonucleotide on the solid support (CPG). A typical volume is 1 mL for a 1 µmole synthesis.

  • Incubation: Tightly cap the vial and place it in a heating block at 65°C for 5-10 minutes.

  • Cooling: After incubation, cool the vial to room temperature.

  • Transfer: Carefully pipette the supernatant containing the cleaved and deprotected oligonucleotide into a new, clean tube.

  • Evaporation: Dry the oligonucleotide solution in a vacuum concentrator. If performing DMT-ON purification, ensure the heat is turned off to prevent DMT loss.[2]

Protocol 2: Standard Deprotection with Ammonium Hydroxide

  • Cleavage & Deprotection: Add fresh, concentrated Ammonium Hydroxide to the synthesis vial (e.g., 1 mL for 1 µmole).

  • Incubation: Tightly cap the vial and incubate under the desired conditions (e.g., 2 hours at 65°C for dmf-dG).

  • Cooling & Transfer: Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Evaporation: Dry the sample using a vacuum concentrator.

Protocol 3: Mild Deprotection with Sodium Hydroxide

  • Reagent Preparation: Prepare a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water.[5]

  • Transfer CPG: Transfer the CPG from the synthesis column to a suitable vial.

  • Deprotection: Add the NaOH solution (e.g., 1 mL) to the CPG and allow it to react for the required time at room temperature (17 hours for iBu-dG, >72 hours for dmf-dG).[5]

  • Recovery: Briefly sonicate the vial to break up the CPG.[5] Pipette the supernatant into a clean tube. Rinse the remaining CPG with water (e.g., 250 µL) and combine it with the supernatant.[5]

  • Workup: The resulting oligo solution must be desalted.[5] This can be done via precipitation or using a desalting/purification cartridge according to the manufacturer's protocol. Neutralization with acetic acid is an option but is not compatible with DMT-ON purification.[5]

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Purification & QC Synthesized_Oligo Synthesized Oligo (On Solid Support, Fully Protected) Cleavage 1. Cleavage from Support & Base Deprotection Synthesized_Oligo->Cleavage Add Deprotection Reagent (AMA, NH4OH) Phosphate_Deprotection 2. Phosphate Deprotection (Cyanoethyl Removal) Cleavage->Phosphate_Deprotection Often occurs concurrently Purification Purification (e.g., RP-HPLC, Glen-Pak) Phosphate_Deprotection->Purification QC Quality Control (HPLC, Mass Spec) Purification->QC Final_Product Final Deprotected Oligonucleotide QC->Final_Product

Caption: General workflow for oligonucleotide deprotection and purification.

Deprotection_Decision_Tree Start Start: Review Oligo Components Sensitive_Mods Contains sensitive dyes or modifications? Start->Sensitive_Mods Throughput Need high speed / high throughput? Sensitive_Mods->Throughput No Extremely_Sensitive Is it extremely labile? Sensitive_Mods->Extremely_Sensitive Yes UltraFast Use UltraFast Deprotection (AMA @ 65°C) Throughput->UltraFast Yes Standard Use Standard Deprotection (NH4OH @ 55-65°C) Throughput->Standard No UltraMild Use UltraMild Conditions (e.g., K2CO3 in MeOH) with UltraMild Amidites Mild Use Mild Conditions (e.g., rt NH4OH, NaOH) Extremely_Sensitive->UltraMild Yes Extremely_Sensitive->Mild No

Caption: Decision tree for selecting an appropriate deprotection strategy.

Troubleshooting_Relationships cluster_reagents Deprotection Reagents cluster_issues Common Issues AMA AMA Fastest Requires Ac-dC Incomplete Incomplete Deprotection Extra HPLC peaks Old reagents AMA->Incomplete if time/temp too low Degradation Modification Degradation Loss of signal/mass AMA->Degradation if mods are sensitive Side_Reaction Side Reactions Cytosine modification AMA->Side_Reaction if Bz-dC is used NH4OH Ammonium Hydroxide Standard Speed depends on Temp. NH4OH->Incomplete if time/temp too low NH4OH->Degradation at high temp NaOH Sodium Hydroxide Mild (Amine-Free) Very slow for dmf-dG NaOH->Incomplete if time/temp too low dmf_dG dG(dmf) Protecting Group Fast removal dmf_dG->AMA dmf_dG->NH4OH dmf_dG->NaOH very slow

Caption: Relationships between reagents, dG(dmf), and common issues.

References

Technical Support Center: N2-dimethylformamidine Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N2-dimethylformamidine (dmf) protected guanosine (B1672433). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of dmf-dG phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using N2-dimethylformamidine-dG (dmf-dG) over isobutyryl-dG (ibu-dG)?

A1: The primary advantage of dmf-dG is its significantly faster deprotection rate. The dmf group is more labile than the ibu group, allowing for milder and shorter deprotection times.[1][2][3][4] This is particularly beneficial for the synthesis of oligonucleotides containing base-sensitive modifications, such as certain dyes or modified bases, which might be degraded by the harsh conditions required to remove the ibu group.[1]

Q2: What are the standard deprotection conditions for oligonucleotides containing dmf-dG?

A2: Deprotection of dmf-dG can be achieved with various reagents and conditions. The choice depends on the presence of other sensitive groups in the oligonucleotide. Common methods include:

  • Ammonium (B1175870) Hydroxide (B78521): Concentrated ammonium hydroxide can be used at 55°C for 2 hours or at 65°C for 1 hour.[3]

  • Ammonium Hydroxide/Methylamine (B109427) (AMA): A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine allows for very rapid deprotection, typically 10 minutes at 65°C.[5][6] Note: When using AMA, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) to prevent transamination of the cytosine base.[5][7]

  • Milder Conditions: For highly sensitive oligonucleotides, deprotection can be performed with reagents like potassium carbonate in methanol (B129727) at room temperature.[6]

Q3: Is dmf-dG phosphoramidite stable in solution on the synthesizer?

A3: dG phosphoramidites are generally the least stable of the four standard deoxynucleoside phosphoramidites in solution.[8] Their degradation is often caused by hydrolysis from trace amounts of water in the acetonitrile.[9] However, dmf-dG phosphoramidite is considered to have comparable solution stability to standard dA(bz) and dC(bz) phosphoramidites.[3][4] To ensure stability, it is crucial to use anhydrous solvents and reagents and to store phosphoramidite solutions under an inert atmosphere.[9]

Q4: Can the dmf protecting group react with other reagents during the synthesis cycle?

A4: While the dmf group is designed to be stable throughout the oligonucleotide synthesis cycle, some minor side reactions can occur. Acidic activators used during the coupling step can potentially lead to premature removal of the dmf group, though this is not a commonly reported issue. The primary concerns are incomplete deprotection or modification during the final deprotection step.

Troubleshooting Guide

This guide addresses specific problems that may be encountered when using N2-dimethylformamidine guanosine in your experiments.

Issue 1: Incomplete Deprotection of the dmf Group

Symptoms:

  • The final oligonucleotide product shows a peak with a higher mass than expected in mass spectrometry analysis (an addition of +55 Da for each remaining dmf group).

  • Reversed-phase HPLC (RP-HPLC) analysis may show a broader peak or a shoulder eluting later than the main product, although this can be difficult to resolve.[5]

Causes:

  • Deprotection time is too short or temperature is too low.

  • Deprotection reagent is old or has lost potency. Concentrated ammonium hydroxide, in particular, can lose ammonia (B1221849) gas over time, reducing its effectiveness.

  • G-rich sequences: Sequences with a high guanine (B1146940) content can be more prone to incomplete deprotection.

Solutions:

  • Optimize Deprotection Conditions: Refer to the deprotection tables below to ensure you are using adequate time and temperature for your chosen reagent. For G-rich sequences, consider extending the deprotection time or using a higher temperature.

  • Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. It is good practice to aliquot ammonium hydroxide into smaller, sealed containers to maintain its concentration.

  • Confirm with Mass Spectrometry: Mass spectrometry is the most reliable method for confirming complete deprotection. If incomplete deprotection is suspected, analyze the crude product by LC-MS.

Issue 2: Formation of N2-formyl Guanosine Byproduct

Symptoms:

  • Mass spectrometry reveals a species with a mass increase of +27 Da compared to the expected product, corresponding to the replacement of the dmf group with a formyl group (-CHO).

Causes:

  • This side reaction is thought to occur via partial hydrolysis of the dimethylformamidine group, potentially during synthesis or workup, leading to an N-formyl intermediate that is more resistant to complete removal under standard deprotection conditions.

Solutions:

  • Ensure Anhydrous Conditions During Synthesis: Minimize the presence of water in all synthesis reagents to reduce the chance of hydrolysis of the dmf group.

  • Extended Deprotection: In some cases, more stringent deprotection conditions (longer time or higher temperature) may help to remove the formyl group, but this must be balanced with the stability of the rest of the oligonucleotide.

  • Purification: HPLC purification can often separate the N2-formyl byproduct from the desired full-length oligonucleotide.

Issue 3: Depurination at Guanosine Residues

Symptoms:

  • Mass spectrometry shows species with a mass corresponding to the oligonucleotide chain cleaved at a guanosine position.

  • Reduced yield of the full-length product.

Causes:

  • The detritylation step, which uses a strong acid like trichloroacetic acid (TCA), can lead to depurination, especially at purine (B94841) bases (A and G).[10] The N7 of guanine can be protonated, weakening the glycosidic bond.

Solutions:

  • Use a Milder Detritylation Reagent: Replace TCA with dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[10][11]

  • Minimize Acid Exposure: Reduce the time of the detritylation step to the minimum required for complete removal of the DMT group.

  • dmf Protection Advantage: The electron-donating nature of the dmf group offers some protection against depurination compared to other protecting groups.[10]

Data Presentation

The following tables provide a summary of recommended deprotection conditions and a comparison of common guanine protecting groups.

Table 1: Recommended Deprotection Conditions for dmf-dG

Deprotection ReagentTemperatureTimeNotes
Concentrated NH₄OH55°C2 hoursStandard conditions.
Concentrated NH₄OH65°C1 hourFaster deprotection with ammonia.
NH₄OH / 40% Methylamine (1:1)65°C10 minutesUltra-fast deprotection. Requires Ac-dC.[5]
tert-Butylamine/water (1:3)60°C6 hoursAlternative for certain sensitive modifications.[12]
0.05M K₂CO₃ in MethanolRoom Temp.4 hoursUltra-mild conditions for very sensitive oligos.[12]

Table 2: Qualitative Comparison of Guanine Protecting Groups

Protecting GroupDeprotection RateDeprotection ConditionsNotes
Dimethylformamidine (dmf) FastMild to StandardIdeal for sensitive oligonucleotides.[1]
Isobutyryl (ibu)SlowStandard to HarshMore resistant to hydrolysis; requires longer deprotection.[2]
Acetyl (Ac)FastMild to StandardOften used in combination with other mild protecting groups.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of Oligonucleotide Purity

This protocol is a general guideline for the analysis of crude or purified oligonucleotides to check for purity and the presence of side products.

  • Sample Preparation:

    • After deprotection, evaporate the solution to dryness.

    • Resuspend the oligonucleotide pellet in sterile, nuclease-free water to a concentration of approximately 10-20 µM.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters XBridge C18, Agilent AdvanceBio Oligonucleotide).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, or a similar ion-pairing reagent.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Gradient (for a DMT-off 20-mer):

      • Start with 5-10% Mobile Phase B.

      • Increase linearly to 20-25% Mobile Phase B over 20-30 minutes.

      • Include a wash step with a higher percentage of Mobile Phase B to clean the column.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The main peak corresponds to the full-length oligonucleotide.

    • Earlier eluting peaks are typically shorter failure sequences (n-1, n-2, etc.).

    • Later eluting peaks may correspond to incompletely deprotected species (e.g., still containing the dmf group) or other hydrophobic adducts.

Protocol 2: LC-MS Analysis for Identity Confirmation

This protocol is for confirming the molecular weight of the synthesized oligonucleotide and identifying any side products.

  • Sample Preparation:

    • Prepare the sample as for HPLC analysis, but ensure the final buffer is compatible with mass spectrometry (e.g., use ammonium acetate or prepare the sample in water).

    • Desalt the sample if necessary using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column).

  • LC-MS Conditions:

    • LC System: A UPLC or HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: An MS-compatible ion-pairing agent such as 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[13][14]

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: Similar to the HPLC protocol, but optimized for separation with the MS-compatible mobile phase.

    • MS Detection: Operate in negative ion mode. Scan a mass range appropriate for the expected molecular weight of the oligonucleotide and its potential adducts.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide.

    • Compare the observed mass to the calculated theoretical mass of the desired product.

    • Look for masses corresponding to common side products:

      • Incomplete dmf deprotection: Expected Mass + 55 Da

      • N2-formyl byproduct: Expected Mass + 27 Da

      • Depurination: Expected Mass - 151 Da (for dG)

      • N3-cyanoethylation of T: Expected Mass + 53 Da

Visualizations

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_steps Solid Phase Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment, e.g., DCA) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation End Repeat n-1 times for n-mer oligo Oxidation->End Start Start: Support-Bound Nucleoside (DMT-On) Start->Detritylation End->Detritylation

Caption: Standard phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Deprotection and Potential Side Reactions

Deprotection_Pathway cluster_main Deprotection & Cleavage cluster_products Products Oligo_Protected Support-Bound Oligo (with dmf-dG) Deprotection Deprotection Reagent (e.g., NH4OH or AMA) Oligo_Protected->Deprotection Cleavage from support & Base deprotection Desired_Product Desired Full-Length Oligonucleotide Deprotection->Desired_Product Complete Reaction Incomplete_Deprotection Side Product: Oligo with dmf-dG (+55 Da) Deprotection->Incomplete_Deprotection Incomplete Reaction Formyl_Byproduct Side Product: Oligo with N2-formyl-dG (+27 Da) Deprotection->Formyl_Byproduct Side Reaction (Hydrolysis)

Caption: Deprotection of dmf-dG and common side products observed.

Troubleshooting Logic for Impure Product

Troubleshooting_Logic Start Impure Oligo Detected Analysis Analyze by LC-MS Start->Analysis Mass_Check Mass Match Expected? Analysis->Mass_Check Higher_Mass Mass Higher than Expected? Mass_Check->Higher_Mass No Solution4 Check Synthesis Report: - Coupling efficiencies - Reagent batches Mass_Check->Solution4 Yes, but impure Lower_Mass Mass Lower than Expected? Higher_Mass->Lower_Mass No Impurity_ID Identify Impurity Higher_Mass->Impurity_ID Yes Solution3 Depurination or Truncation (n-1) Solution: - Use milder detritylation - Check coupling efficiency Lower_Mass->Solution3 Yes Solution1 Incomplete Deprotection (+55 Da per dmf) Solution: - Use fresh reagents - Increase deprotection  time/temp Impurity_ID->Solution1 Mass = +55n Solution2 N2-Formyl Byproduct (+27 Da) Solution: - Ensure anhydrous conditions - Purify by HPLC Impurity_ID->Solution2 Mass = +27

Caption: Troubleshooting workflow for an impure oligonucleotide product.

References

Technical Support Center: Preventing Depurination of dG during Detritylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing depurination of deoxyguanosine (dG) during the detritylation step of oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses common issues and provides systematic steps to diagnose and resolve dG depurination.

Problem: Significant dG depurination is observed, leading to low yield of full-length oligonucleotide and the presence of shorter fragments.

Depurination is the acid-catalyzed cleavage of the β-N-glycosidic bond between the purine (B94841) base (guanine) and the deoxyribose sugar.[1] This creates an abasic site, which is susceptible to cleavage under basic conditions during the final deprotection step, resulting in truncated oligonucleotides.[2][3] The use of electron-withdrawing acyl protecting groups on the purine bases can destabilize the glycosidic bond, making the nucleoside more prone to depurination.[3]

Troubleshooting Workflow

Troubleshooting Depurination start Start: Significant dG Depurination Detected check_acid Step 1: Evaluate Detritylation Acid start->check_acid acid_choice Is Trichloroacetic Acid (TCA) being used? check_acid->acid_choice switch_to_dca Action: Switch to 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) acid_choice->switch_to_dca Yes optimize_dca Step 2: Optimize Acid Contact Time acid_choice->optimize_dca No switch_to_dca->optimize_dca time_check Is the detritylation time the default setting? optimize_dca->time_check reduce_time Action: Reduce detritylation time. For TCA, aim for < 1 minute. For DCA, doubling the delivery volume may be necessary to ensure complete detritylation with shorter contact times. time_check->reduce_time Yes check_dG_monomer Step 3: Evaluate dG Phosphoramidite time_check->check_dG_monomer No reduce_time->check_dG_monomer dG_choice Is standard isobutyryl-dG (ibu-dG) being used? check_dG_monomer->dG_choice use_dmf_dG Action: Use dimethylformamidine-dG (dmf-dG) phosphoramidite. dG_choice->use_dmf_dG Yes final_analysis Step 4: Analyze Results via HPLC dG_choice->final_analysis No use_dmf_dG->final_analysis resolution Problem Resolved final_analysis->resolution further_help Contact Technical Support final_analysis->further_help Depurination Mechanism dG Deoxyguanosine (dG) in Oligonucleotide Chain protonation Protonation at N7 of Guanine dG->protonation acid Acid (H+) from Detritylation Reagent acid->protonation bond_cleavage Cleavage of N-Glycosidic Bond protonation->bond_cleavage apurinic_site Apurinic (AP) Site Formation bond_cleavage->apurinic_site strand_scission Strand Scission (during final deprotection) apurinic_site->strand_scission

References

Technical Support Center: Synthesis of Long Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chemical synthesis of long oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality long DNA and RNA sequences.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of long oligonucleotides, offering potential causes and solutions in a question-and-answer format.

Issue: Low Yield of Full-Length Oligonucleotide

Q1: My final yield of the full-length long oligonucleotide is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low yield is a frequent challenge in long oligonucleotide synthesis, primarily due to the cumulative effect of incomplete reactions over numerous synthesis cycles. The key factors to investigate are coupling efficiency, depurination, and issues with the solid support.

Potential Causes & Solutions:

  • Suboptimal Coupling Efficiency: Even a small decrease in coupling efficiency per cycle dramatically reduces the final yield of the full-length product.[1][2][3][4]

    • Moisture Contamination: Water is a primary inhibitor of the phosphoramidite (B1245037) coupling reaction.[1] Ensure all reagents, especially the acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous.[1] Using fresh, high-quality reagents is crucial.[5][6] Consider installing an in-line drying filter for the argon or helium gas supply to the synthesizer.[1]

    • Reagent Quality and Activity: Use fresh phosphoramidites and activator solutions. The activity of these reagents can degrade over time, leading to lower coupling efficiency.

    • Inadequate Reagent Delivery: Check the synthesizer's fluidics to ensure proper delivery of reagents to the synthesis column. Clogged lines or malfunctioning valves can lead to incomplete reactions.

  • Depurination: The acidic conditions required for detritylation can lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides (adenine and guanine), creating abasic sites.[7][8] These sites are cleaved during the final deprotection step, resulting in truncated oligonucleotides and a lower yield of the full-length product.[7]

    • Choice of Deblocking Agent: Trichloroacetic acid (TCA) is a strong acid that can cause significant depurination.[1] Switching to a milder acid like Dichloroacetic acid (DCA) can significantly reduce depurination rates.[1][5][9]

    • Contact Time: Minimize the contact time of the acid with the growing oligonucleotide chain to the shortest duration necessary for complete detritylation.

  • Solid Support Issues: The properties of the solid support are critical for the synthesis of long oligonucleotides.

    • Pore Size: For oligonucleotides longer than 40 bases, standard controlled pore glass (CPG) with a 500 Å pore size can become sterically hindered, reducing reagent diffusion and lowering yield.[10][11] For longer oligonucleotides (up to 100 bases), a 1000 Å CPG is recommended, and for even longer sequences, a 2000 Å support is preferable.[1][10][11]

    • Support Material: Polystyrene (PS) supports can be a good alternative to CPG for long oligonucleotide synthesis as they are less friable and can be made anhydrous more easily.[1]

Issue: Presence of n-1 and n+1 Impurities

Q2: My final product analysis shows significant peaks corresponding to n-1 and/or n+1 species. What causes these impurities and how can I minimize them?

A2: The presence of n-1 (deletion) and n+1 (insertion) impurities are common challenges that complicate the purification of long oligonucleotides.

n-1 Deletion Sequences:

  • Cause: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step allows these "failure sequences" to participate in the subsequent coupling cycle, leading to the incorporation of a deletion.[11]

  • Solution:

    • Efficient Capping: Ensure the capping step is highly efficient by using fresh capping reagents (acetic anhydride (B1165640) and 1-methylimidazole). An efficient capping step permanently blocks unreacted 5'-hydroxyls from further elongation.

n+1 Addition Sequences:

  • Cause: This impurity, often a G+1 addition, can occur when the activator, being mildly acidic, prematurely removes the 5'-DMT protecting group from the dG phosphoramidite during the coupling step.[1] This allows for the addition of a GG dimer.

  • Solution:

    • Choice of Activator: Avoid using strongly acidic activators. Dicyanoimidazole (DCI) is a less acidic activator that can help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q3: What is the maximum length of an oligonucleotide that can be chemically synthesized?

A3: While there is no absolute maximum, the practical limit for routine chemical synthesis is typically around 200 nucleotides.[11][12] Synthesizing oligonucleotides longer than this becomes increasingly challenging due to the cumulative decrease in yield and the accumulation of impurities.[11][12] However, with optimized protocols and specialized equipment, the synthesis of oligonucleotides up to 180 bases and even longer is achievable.[5][13]

Q4: How does coupling efficiency impact the theoretical yield of a long oligonucleotide?

A4: The impact of coupling efficiency on the final yield is exponential. A seemingly small difference in coupling efficiency per step leads to a dramatic difference in the percentage of full-length product, especially for long oligonucleotides.[1][2][3][14]

Q5: Which purification method is best for long oligonucleotides?

A5: The choice of purification method depends on the length of the oligonucleotide and the required purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is effective for purifying oligonucleotides up to approximately 50-80 bases.[5][15] For longer oligonucleotides, the resolution of RP-HPLC decreases. DMT-on purification is a common strategy where the full-length oligonucleotide retains its hydrophobic 5'-DMT group, allowing for efficient separation from shorter, uncapped failure sequences.[16]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is the recommended method for purifying very long oligonucleotides (≥50 bases), often achieving purity levels of >95%.[15][17] However, the recovery yield from PAGE is typically lower than from HPLC.[15][17]

Q6: What are the critical quality control (QC) parameters for long oligonucleotides?

A6: Comprehensive QC is essential to ensure the quality and functionality of long oligonucleotides. Key QC analyses include:

  • Purity Analysis: Techniques like Capillary Electrophoresis (CE) and HPLC are used to determine the percentage of the full-length product and to quantify impurities such as n-1 and n+1 species.[18][19]

  • Identity Verification: Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or Electrospray Ionization (ESI-MS), is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its identity.[12][20][21]

  • Sequence Verification: For critical applications, sequencing may be necessary to confirm the exact nucleotide sequence.

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2068.1%82.6%90.9%
5037.2%61.1%78.2%
10013.5%37.0%60.9%
1504.9%22.4%47.4%
2001.8%13.5%36.9%

Data is illustrative, calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings).[3][4]

Table 2: Comparison of Deblocking Agents on Depurination

Deblocking AgentAcid Strength (pKa)Relative Depurination RateRecommended Use
Trichloroacetic Acid (TCA)~0.7HighShorter oligonucleotides where synthesis time is critical.
Dichloroacetic Acid (DCA)~1.5LowLong oligonucleotides to minimize depurination.[1][5][9]

This table provides a qualitative comparison. Quantitative rates are sequence and condition-dependent.[8]

Table 3: Comparison of Purification Methods for Long Oligonucleotides

Purification MethodPrincipleTypical Purity for >50mersAdvantagesDisadvantages
RP-HPLC Hydrophobicity85-95%Good for moderately long oligos, scalable.Resolution decreases with increasing length.[15]
PAGE Size and Charge>95%High resolution for very long oligos, excellent for removing n-1 impurities.[15][17]Lower recovery yield, more labor-intensive.[15][17]

Experimental Protocols

Protocol 1: DMT-on Reverse-Phase HPLC Purification of a Long Oligonucleotide

  • Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with a mobile phase of 95% Buffer A (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0) and 5% Buffer B (e.g., Acetonitrile).

  • Sample Preparation: After synthesis and cleavage from the solid support with the DMT group intact, dissolve the crude oligonucleotide in Buffer A.

  • Injection and Elution: Inject the sample onto the equilibrated column.

  • Wash Step: Wash the column with a low percentage of Buffer B (e.g., 5-15%) to elute the DMT-off failure sequences.

  • Elution of Full-Length Product: Apply a gradient of increasing Buffer B concentration to elute the DMT-on full-length oligonucleotide. The hydrophobic DMT group causes the full-length product to be retained more strongly.

  • DMT Removal (Detritylation): Collect the fraction containing the DMT-on product. Treat the collected fraction with an acid (e.g., 80% acetic acid) to cleave the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method like ethanol (B145695) precipitation or a desalting column to remove the high salt buffer.

  • Quantification and Analysis: Quantify the final product by UV absorbance at 260 nm and verify its purity and identity using CE and mass spectrometry.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis of a Synthetic Oligonucleotide

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile and water. Add an ammonium (B1175870) salt, like diammonium hydrogen citrate, to the matrix solution to minimize sodium and potassium adducts.[21]

  • Sample Preparation: Dilute the purified oligonucleotide sample to a final concentration of approximately 1-10 pmol/µL in deionized water.

  • Spotting: On a MALDI target plate, first spot 0.5-1 µL of the matrix solution and let it air dry to form a crystalline layer. Then, spot 0.5-1 µL of the oligonucleotide sample on top of the dried matrix spot and allow it to co-crystallize.[22]

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides) and mass range.

  • Data Analysis: Determine the experimental molecular weight of the oligonucleotide from the obtained spectrum and compare it to the theoretical calculated mass.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_issues Potential Issues Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Depurination Depurination (Yield Loss) Deblocking->Depurination Acid exposure Capping 3. Capping Coupling->Capping Adds new base Low_Coupling Low Coupling Efficiency (Yield Loss) Coupling->Low_Coupling Moisture/Reagent issues Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH N1_Deletion n-1 Deletion (Impurity) Capping->N1_Deletion Inefficient capping Oxidation->Deblocking Stabilizes phosphate (B84403) backbone

Oligonucleotide synthesis cycle and common failure points.

Troubleshooting_Workflow Start Low Yield of Long Oligonucleotide Check_Coupling Assess Coupling Efficiency (Trityl Monitoring) Start->Check_Coupling Check_Reagents Verify Reagent Quality (Fresh, Anhydrous) Check_Coupling->Check_Reagents Low Check_Depurination Evaluate Depurination Risk Check_Coupling->Check_Depurination High Check_Fluidics Inspect Synthesizer Fluidics Check_Reagents->Check_Fluidics Solution Improved Yield Check_Fluidics->Solution Switch_Deblock Switch to Milder Deblocking Agent (e.g., DCA) Check_Depurination->Switch_Deblock High Risk Check_Support Review Solid Support (Pore Size, Material) Check_Depurination->Check_Support Low Risk Switch_Deblock->Solution Change_Support Use Larger Pore Size CPG or Polystyrene Support Check_Support->Change_Support Inappropriate Check_Support->Solution Appropriate Change_Support->Solution

Troubleshooting workflow for low yield in long oligo synthesis.

Overall_Process Synthesis 1. Solid-Phase Synthesis Cleavage 2. Cleavage and Deprotection Synthesis->Cleavage Purification 3. Purification (e.g., HPLC or PAGE) Cleavage->Purification QC 4. Quality Control Purification->QC Final_Product High-Quality Long Oligonucleotide QC->Final_Product

Overall workflow for the synthesis of long oligonucleotides.

References

Technical Support Center: Enhancing Full-Length Oligonucleotide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to improve the yield of full-length oligonucleotide products. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in solid-phase oligonucleotide synthesis, and how do they impact the final yield?

A1: Solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1] The efficiency of each step is crucial for maximizing the yield of the full-length product.

  • Deblocking (Detritylation): This step removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, making the 5'-hydroxyl group available for the next coupling reaction.[2] Incomplete deblocking leads to the failure of the subsequent coupling, resulting in n-1 shortmers. Conversely, excessive exposure to the acidic deblocking agent can cause depurination, particularly of adenosine (B11128) and guanosine (B1672433) bases, leading to chain cleavage during the final deprotection step and a lower yield of the desired product.[3]

  • Coupling: This is the core step where a new phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain. The efficiency of this step, known as coupling efficiency, is the most significant factor determining the final yield of the full-length product.[3] Even a small decrease in coupling efficiency can dramatically reduce the yield, especially for long oligonucleotides.[4]

  • Capping: After the coupling reaction, any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents them from participating in subsequent coupling cycles, which would otherwise lead to oligonucleotides with internal deletions (n-x shortmers).[2] Inefficient capping can result in a complex mixture of deletion mutants that are difficult to separate from the full-length product.[3]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphotriester linkage.[2] Incomplete oxidation can lead to chain cleavage during subsequent acidic deblocking steps.

Below is a diagram illustrating the cyclical nature of solid-phase oligonucleotide synthesis.

OligoSynthesisCycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester

A diagram of the four-step oligonucleotide synthesis cycle.
Q2: My full-length product yield is consistently low. What are the most common causes and how can I troubleshoot them?

A2: Consistently low yields of the full-length product are often attributable to suboptimal reaction conditions in one or more steps of the synthesis cycle. The primary culprit is typically low coupling efficiency. Here's a troubleshooting guide to address the most common issues:

Troubleshooting Low Coupling Efficiency

Potential Cause Recommended Action
Moisture in Reagents Ensure all reagents, especially acetonitrile (B52724) and phosphoramidites, are anhydrous. Moisture competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, reducing coupling efficiency.[3] Use fresh, high-quality anhydrous acetonitrile (<30 ppm water).[5] Consider using molecular sieves to dry solvents.
Degraded Phosphoramidites Phosphoramidites are sensitive to moisture and oxidation.[6] Use fresh phosphoramidites and store them under an inert atmosphere (argon or nitrogen) at the recommended temperature. Avoid repeated freeze-thaw cycles.
Suboptimal Activator The choice and concentration of the activator are critical. Ensure the activator is fresh and at the correct concentration. For long oligos, consider using a more effective activator like DCI.[3]
Inefficient Deblocking Incomplete removal of the DMT group will prevent coupling. If you observe a decreasing trityl signal with each cycle, consider increasing the deblocking time or using a stronger deblocking agent, but be mindful of the risk of depurination.
Poor Solid Support Quality The choice of solid support is important, especially for long oligonucleotides. For sequences longer than 40 bases, consider using a support with a larger pore size (e.g., 1000 Å CPG) to prevent steric hindrance as the oligo chain grows.[7]
Instrument/Fluidics Issues Check the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes. Perform regular maintenance and calibration of the instrument.

The following flowchart provides a logical approach to troubleshooting low yield issues.

TroubleshootingWorkflow Start Low Full-Length Product Yield Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Instrument Check Instrument (Leaks? Blockages?) Check_Reagents->Check_Instrument Reagents OK Resolved Yield Improved Check_Reagents->Resolved Issue Found & Fixed Optimize_Deblocking Optimize Deblocking (Time? Reagent?) Check_Instrument->Optimize_Deblocking Instrument OK Check_Instrument->Resolved Issue Found & Fixed Optimize_Coupling Optimize Coupling (Activator? Time?) Optimize_Deblocking->Optimize_Coupling Deblocking OK Optimize_Deblocking->Resolved Issue Found & Fixed Optimize_Capping Optimize Capping (Reagents? Time?) Optimize_Coupling->Optimize_Capping Coupling OK Optimize_Coupling->Resolved Issue Found & Fixed Consider_Support Consider Solid Support (Pore Size?) Optimize_Capping->Consider_Support Capping OK Optimize_Capping->Resolved Issue Found & Fixed Purification Review Purification Strategy Consider_Support->Purification Support OK Consider_Support->Resolved Issue Found & Fixed Purification->Resolved Purification OK

A logical workflow for troubleshooting low oligo synthesis yield.

In-Depth Troubleshooting Guides

Optimizing Deblocking to Minimize Depurination

Q3: I suspect depurination is causing low yields, especially with A-rich sequences. How can I minimize this?

A3: Depurination is the acid-catalyzed cleavage of the glycosidic bond between a purine (B94841) base (A or G) and the sugar, leading to an abasic site.[3] This site is prone to cleavage during the final basic deprotection step, resulting in truncated oligonucleotides. To minimize depurination:

  • Choice of Deblocking Agent: Trichloroacetic acid (TCA) is a strong acid that can cause significant depurination with prolonged exposure.[3] Dichloroacetic acid (DCA) is a milder alternative that reduces the risk of depurination, although it may require longer reaction times for complete deblocking.[8]

Deblocking Agent Typical Concentration Advantages Disadvantages
Trichloroacetic Acid (TCA)3% in DichloromethaneFast and efficient deblocking.[8]Higher risk of depurination, especially for sensitive sequences.[3]
Dichloroacetic Acid (DCA)3% in DichloromethaneMilder acid, significantly reduces depurination.[9]Slower reaction time, may require longer exposure to ensure complete deblocking.[8]
  • Deblocking Time: Minimize the contact time of the acid with the oligonucleotide. For TCA, a deblocking step of less than one minute is ideal.[8]

  • Wash Steps: Alternating the deblocking step with wash steps can help to remove the acid quickly and minimize exposure time.[8]

Maximizing Coupling Efficiency

Q4: How do I choose the right activator to maximize coupling efficiency?

A4: The activator plays a crucial role in protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The choice of activator can significantly impact coupling kinetics and efficiency.

Activator Typical Concentration Key Characteristics
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 MMore acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[2]
5-Benzylthio-1H-tetrazole (BTT)0.25 M - 0.3 MSimilar to ETT but slightly more acidic. Often used for RNA synthesis.[10]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 MLess acidic but a more potent nucleophilic activator, resulting in rapid coupling times.[2] Highly soluble in acetonitrile, allowing for higher effective phosphoramidite concentrations.[2]

For routine synthesis of standard oligonucleotides, ETT is a reliable choice. For longer oligonucleotides or sequences containing sensitive modifications, DCI is often preferred due to its high reactivity and lower acidity.[3]

Q5: What is a "double coupling" protocol, and when should I use it?

A5: A double coupling protocol involves repeating the coupling step for a particular nucleotide addition before proceeding to the capping and oxidation steps.[11] This is particularly useful for:

  • Long Oligonucleotides: To ensure the highest possible coupling efficiency at each step.

  • Difficult Couplings: For modified phosphoramidites or sequences known to have lower coupling efficiencies.

  • Driving the reaction to completion: To maximize the amount of full-length product.

A typical double coupling cycle involves a wash step between the two coupling steps to remove byproducts from the first coupling.[11]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile using Molecular Sieves

Objective: To reduce the water content of acetonitrile to <30 ppm for use in oligonucleotide synthesis.

Materials:

  • HPLC-grade acetonitrile

  • 3 Å molecular sieves (activated)

  • Anhydrous-certified storage bottle with a septum-sealed cap

  • Schlenk flask

  • Vacuum pump and heat gun (for activating molecular sieves)

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3 Å molecular sieves in a Schlenk flask. Heat the flask to 200-300°C under vacuum for at least 4 hours using a heat gun. Allow the sieves to cool to room temperature under an inert atmosphere (argon or nitrogen).[12][13]

  • Drying Acetonitrile: Add the activated molecular sieves to the bottle of HPLC-grade acetonitrile (approximately 50 g of sieves per liter of solvent).

  • Equilibration: Seal the bottle and allow it to stand for at least 24 hours at room temperature to allow the sieves to adsorb any residual water.

  • Storage: Store the anhydrous acetonitrile over the molecular sieves in a tightly sealed bottle, preferably in a desiccator. Use a syringe to withdraw the solvent through the septum to minimize exposure to atmospheric moisture.

Protocol 2: General Double Coupling Cycle

Objective: To improve the coupling efficiency for a specific nucleotide addition.

Procedure (to be integrated into your synthesizer's protocol):

  • First Coupling: Perform the standard coupling step with the desired phosphoramidite and activator.

  • Wash: Perform a thorough wash with anhydrous acetonitrile to remove unreacted phosphoramidite and activator from the previous step.

  • Second Coupling: Repeat the coupling step with a fresh delivery of the same phosphoramidite and activator.

  • Proceed with Synthesis: Continue with the standard capping and oxidation steps.

Post-Synthesis Purification

Q6: How does purification affect the final yield of my full-length oligonucleotide?

A6: Purification is essential to remove truncated sequences (shortmers) and other impurities generated during synthesis. However, every purification step will result in some loss of the final product. The choice of purification method should balance the required purity for your downstream application with the acceptable yield loss.

Purification Method Principle Purity Yield Best For
Desalting Size exclusion chromatographyLowHighRemoving salts and very short impurities. Suitable for non-critical applications like routine PCR.[14]
Reverse-Phase Cartridge HydrophobicityModerateModerateUnmodified oligonucleotides up to 50 bases.[15]
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHighModerateModified oligonucleotides and sequences up to ~60 bases.[16]
Ion-Exchange HPLC (IE-HPLC) Charge (phosphate backbone)HighModerateLonger oligonucleotides (40-100 bases) and sequences with significant secondary structure.[17]
Polyacrylamide Gel Electrophoresis (PAGE) SizeVery HighLowApplications requiring the highest purity, such as cloning and therapeutics.[16]

The following diagram illustrates the relationship between different purification methods, purity, and yield.

PurificationTradeoff cluster_0 Increasing Purity cluster_1 Decreasing Yield Desalting Desalting RPC RP Cartridge Desalting_y High Yield Desalting->Desalting_y RPHPLC RP-HPLC RPC_y RPC->RPC_y IEHPLC IE-HPLC RPHPLC_y RPHPLC->RPHPLC_y PAGE PAGE IEHPLC_y IEHPLC->IEHPLC_y PAGE_y Low Yield PAGE->PAGE_y

The trade-off between purity and yield in oligo purification.

References

Technical Support Center: Minimizing n+1 Species in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of n+1 impurities during solid-phase oligonucleotide synthesis. It is intended for researchers, scientists, and professionals involved in drug development who utilize synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are n+1 species in oligonucleotide synthesis?

A1: The "n+1" species is a common impurity in synthetic oligonucleotides. It refers to an oligonucleotide that is one nucleotide longer than the desired sequence (the "n" sequence). This occurs when a nucleotide is added unintentionally during the synthesis cycle, resulting in a product with an additional base. These impurities can be challenging to separate from the final product due to their similarity in size and chemical properties to the target oligonucleotide.[1][2]

Q2: Why is it critical to minimize n+1 impurities?

A2: Minimizing n+1 impurities is crucial for several reasons. In therapeutic applications, these impurities can lead to off-target effects and potential immunogenicity. For diagnostic and research applications, n+1 species can interfere with assays, leading to inaccurate results. The presence of these impurities complicates the purification process, often reducing the overall yield of the desired full-length product.[1][3]

Q3: What are the primary causes of n+1 formation?

A3: The formation of n+1 species is most commonly attributed to issues during the coupling step of the synthesis cycle. One significant cause is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite (B1245037) monomer before it is coupled to the growing oligonucleotide chain. This can be caused by acidic activators. Another cause can be the presence of moisture, which can lead to side reactions.[1]

Q4: How can n+1 impurities be detected and quantified?

A4: Several analytical techniques can be used to detect and quantify n+1 impurities. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a widely used method for separating n+1 species from the target oligonucleotide.[4] Mass spectrometry (MS) is another powerful tool that can confirm the presence of n+1 impurities by identifying their molecular weight.[2][5] Capillary electrophoresis (CE) can also be employed for detailed impurity profiling.[6]

Troubleshooting Guide

This section addresses specific issues that may lead to the formation of n+1 species and provides actionable solutions.

Issue 1: Consistently high levels of n+1 impurities are observed in the final product.

  • Possible Cause: Inefficient capping of unreacted 5'-OH groups. If the capping step is not close to 100% efficient, any unreacted sites can be available for nucleotide addition in subsequent cycles, leading to deletion mutants (n-1), which are difficult to remove. While this primarily causes n-1 species, inefficient capping can also indicate overall suboptimal reaction conditions that might contribute to other impurities.

  • Solution:

    • Verify the freshness and concentration of your capping reagents (Cap A: acetic anhydride (B1165640) and Cap B: N-methylimidazole).[7]

    • Increase the capping time or the volume of capping reagents delivered to ensure complete acetylation of any unreacted hydroxyl groups.[1]

    • Consider using a more efficient capping reagent, such as a 6.5% DMAP solution for Cap B, which has been shown to increase capping efficiency to over 99%.[1]

Issue 2: The n+1 impurity is predominantly a G-G dimer.

  • Possible Cause: Premature detritylation of the dG phosphoramidite during the coupling step. Guanosine is known to detritylate faster than other bases.[1] Strongly acidic activators can remove a small percentage of the 5'-DMT group from the dG phosphoramidite in solution. This prematurely deprotected dG can then react with another activated dG phosphoramidite to form a G-G dimer, which is subsequently incorporated into the growing oligonucleotide chain.[1]

  • Solution:

    • Avoid using strongly acidic activators like BTT (pKa 4.1) or ETT (pKa 4.3).[1]

    • Switch to a less acidic activator such as DCI (pKa 5.2), which is still a strong activator but is less likely to cause premature detritylation.[1]

Issue 3: An impurity is detected that has a similar HPLC retention time to an n+1 species but a mass increase of +53 Da.

  • Possible Cause: Alkylation of the N-3 position on thymidine (B127349) by acrylonitrile. Acrylonitrile is a byproduct of the deprotection of the cyanoethyl protecting group during the final cleavage from the solid support. This side reaction is more common when synthesizing long oligonucleotides.[1]

  • Solution:

Data & Experimental Protocols

Data Presentation

Table 1: Impact of Activator Choice on G-G Dimer (n+1) Formation

ActivatorpKaResulting G-G Dimer (n+1) %
BTT4.15.2%
ETT4.34.8%
Tetrazole4.82.5%
DCI 5.2 <1.0%

Table 2: Capping Reagent Efficiency in Minimizing Deletion Mutants

SynthesizerCap B ReagentCapping Efficiency
Expedite 890910% N-methylimidazole~90%
ABI 39410% N-methylimidazole~89%
ABI 39416% N-methylimidazole~97%
ABI 394 6.5% DMAP >99%
Experimental Protocols

Protocol 1: Optimized Capping Protocol to Minimize Deletion Mutants

This protocol is designed to ensure maximum capping efficiency, thereby reducing the formation of deletion mutants that can complicate purification.

Reagents and Materials:

  • Cap A: Acetic anhydride/2,6-lutidine/ACN

  • Cap B: 16% N-methylimidazole in ACN or 6.5% DMAP in ACN for higher efficiency

  • Anhydrous acetonitrile (ACN)

  • DNA synthesizer

  • Oligonucleotide synthesis column

Procedure:

  • Ensure that all reagents are fresh and anhydrous.

  • Following the coupling step, wash the column thoroughly with anhydrous ACN to remove any unreacted phosphoramidites and activator.

  • Deliver the capping solution (pre-mixed Cap A and Cap B) to the synthesis column.

  • Increase the standard capping time by 50% (e.g., from 15 seconds to 22 seconds) to ensure the reaction goes to completion.[1]

  • If using an Expedite synthesizer, increase the delivery of the capping mix by 50% (e.g., from 8 to 12 pulses).[1]

  • After the capping step, wash the column extensively with anhydrous ACN to remove residual capping reagents and byproducts before proceeding to the oxidation step.

  • For very long oligonucleotides, consider a "Cap/Ox/Cap" cycle, where an additional capping step is performed after oxidation to ensure the support is completely dry for the next coupling reaction.[7]

Visualizations

Mechanism of n+1 Formation via Premature Detritylation

n_plus_1_formation cluster_solution In Solution (During Coupling Step) cluster_solid_phase On Solid Support dG_amidite dG Phosphoramidite (DMT-Protected) deprotected_dG Prematurely Deprotected dG (Free 5'-OH) dG_amidite->deprotected_dG Premature Detritylation activated_dG Activated dG Amidite dG_amidite->activated_dG Standard Activation activator Acidic Activator (e.g., BTT) dimer G-G Dimer (n+1 precursor) deprotected_dG->dimer Reacts with activated dG n_plus_1_product n+1 Impurity dimer->n_plus_1_product Incorporation into chain growing_chain Growing Oligo Chain (n)

Caption: Mechanism of n+1 impurity formation due to premature detritylation.

Troubleshooting Workflow for n+1 Impurities

troubleshooting_workflow start High n+1 Impurity Detected (by HPLC or MS) check_mass Check Mass Spec Data for n+1 Species start->check_mass is_gg_dimer Is impurity a G-G dimer? check_mass->is_gg_dimer Mass matches n+1 is_plus_53 Is it a +53 Da adduct on Thymidine? check_mass->is_plus_53 Mass matches n + 53 Da solution_activator Switch to a less acidic activator (e.g., DCI) is_gg_dimer->solution_activator Yes solution_general General Optimization: - Ensure anhydrous conditions - Check phosphoramidite quality - Optimize coupling times is_gg_dimer->solution_general No solution_deprotection Optimize final deprotection: - Use larger volume of NH3 - Use AMA or 10% DEA pre-treatment is_plus_53->solution_deprotection Yes is_plus_53->solution_general No end Problem Resolved solution_activator->end solution_deprotection->end solution_general->end

Caption: Troubleshooting workflow for identifying and resolving n+1 impurities.

References

Technical Support Center: Capping of Unreacted 5'-OH Groups in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the capping of unreacted 5'-OH groups during solid-phase DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in DNA synthesis?

The capping step is a critical process in phosphoramidite-based DNA synthesis that serves to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step.[1][2][3] This is achieved by acetylating the unreacted 5'-OH groups, rendering them inert in subsequent synthesis cycles.[1][4][5] The primary goal of capping is to prevent the formation of deletion mutations (n-1 sequences), which are oligonucleotides missing one or more bases internally.[1][6] These deletion mutants are difficult to separate from the full-length product during purification and can compromise the efficacy of the final oligonucleotide in downstream applications.[1][7]

Q2: What are the standard reagents used for capping?

The most common capping solution consists of two parts, often referred to as Cap A and Cap B, which are mixed prior to delivery to the synthesis column.[1][4][5]

  • Cap A: Typically contains acetic anhydride (B1165640) as the acetylating agent, dissolved in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (ACN).[1][8][9]

  • Cap B: Contains a catalyst, most commonly N-methylimidazole (NMI), which activates the acetic anhydride.[1][8][9] It is often dissolved in a mixture of a weak organic base like pyridine (B92270) or lutidine and a solvent (THF or ACN).[4][5] The basic component is crucial to prevent the acidic byproducts from causing detritylation.[4][5]

Q3: What happens if the capping step is inefficient or fails?

Inefficient capping leads to the persistence of unreacted 5'-OH groups on the growing oligonucleotide chains.[1] These uncapped failure sequences can then participate in the subsequent coupling step, leading to the synthesis of oligonucleotides with internal deletions.[1][6] The accumulation of these n-1 and shorter deletion mutants complicates the purification of the desired full-length oligonucleotide and can significantly reduce the overall yield and purity of the final product.[1][7]

Q4: How does capping efficiency affect the synthesis of long oligonucleotides?

High capping efficiency is particularly critical for the synthesis of long oligonucleotides.[7] Even a small percentage of capping failure in each cycle can compound over a long synthesis, leading to a substantial accumulation of deletion mutants that are very close in length and physical properties to the full-length product, making them extremely difficult to remove.[7] Some synthesizers employ a "cap/ox/cap" cycle for long oligos, where a second capping step after oxidation helps to ensure complete capping and also aids in drying the support for the next coupling reaction.[1][7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low purity of final oligonucleotide with evidence of n-1 sequences Inefficient Capping: The capping reagents are not effectively blocking unreacted 5'-OH groups.1. Check Reagent Quality: Ensure that capping reagents, particularly acetic anhydride, have not degraded. Replace with fresh reagents if necessary. 2. Verify Reagent Delivery: Confirm that the correct volumes of Cap A and Cap B are being delivered to the synthesis column. Check for blockages in the delivery lines. 3. Optimize Capping Time: For long oligonucleotides or sequences known to be difficult, consider increasing the capping time to ensure the reaction goes to completion.[7] 4. Increase Reagent Concentration/Delivery: On some synthesizers, increasing the delivery volume or concentration of the capping mix can improve efficiency.[7]
Moisture in Reagents: Water can hydrolyze acetic anhydride, reducing its effectiveness.1. Use Anhydrous Solvents: Ensure that all solvents used for capping reagents are anhydrous.[2] 2. Proper Reagent Storage: Store capping reagents under inert gas (argon or nitrogen) to prevent moisture contamination.
Suboptimal Catalyst Concentration: The concentration of N-methylimidazole (NMI) or other catalysts may be too low for efficient activation of acetic anhydride.1. Verify Cap B Formulation: Check the concentration of NMI in your Cap B solution. Different synthesizers may require different concentrations.[7] For example, some ABI synthesizers use a 16% NMI solution, while others may use 10%.[7] 2. Consider Alternative Catalysts: In some cases, 4-dimethylaminopyridine (B28879) (DMAP) can be a more efficient capping catalyst than NMI, though it has been reported to cause side reactions with dG in some older studies.[6][7]
Gradual decrease in coupling efficiency over the synthesis Incomplete Capping Affecting Subsequent Steps: While not the primary cause, very poor capping can contribute to a general decline in synthesis quality. Inefficient capping can also indicate issues with reagent delivery that may affect other steps.1. Perform a Capping Efficiency Test: Quantify the efficiency of your capping step to determine if it is the root cause. 2. System Check: Perform a full system check of the synthesizer's fluidics to ensure proper delivery of all reagents.
Presence of unexpected side products Side Reactions During Capping: Although rare with standard reagents, improper formulation or contamination can lead to side reactions.1. Review Reagent Composition: Ensure that the capping reagents are correctly formulated and free of contaminants. 2. Investigate Alternative Capping Chemistries: For sensitive or modified oligonucleotides, "ultramild" capping reagents like phenoxyacetic anhydride may be considered to minimize side reactions.[9][10]

Quantitative Data on Capping Efficiency

Capping Reagent/Condition Synthesizer Capping Efficiency Reference
10% N-methylimidazole in Cap BABI 39489%[7]
16% N-methylimidazole in Cap BABI 394~97%[6][7]
6.5% DMAP in Cap BABI 394>99%[7]
10% N-methylimidazole in Cap BExpedite 890990%[6][7]
Standard Acetic AnhydrideNot Specified~90%[11]
UniCap PhosphoramiditeNot Specified~99%[6]

Experimental Protocols

Protocol 1: Standard Capping Procedure During Solid-Phase DNA Synthesis

This protocol describes the standard capping step integrated into an automated solid-phase oligonucleotide synthesis cycle.

Reagents:

  • Capping Solution A (Cap A): A solution of acetic anhydride in an appropriate solvent (e.g., THF or ACN). Common formulations include 10% acetic anhydride.

  • Capping Solution B (Cap B): A solution of a catalyst, typically N-methylimidazole (NMI), in a solvent containing a weak base like pyridine or lutidine. A common formulation is 16% NMI in THF with pyridine.

Procedure (as performed by an automated DNA synthesizer):

  • Pre-Delivery: Following the coupling step and subsequent wash, the synthesizer primes the lines for Cap A and Cap B delivery.

  • Reagent Delivery: The synthesizer delivers a pre-programmed volume of Cap A and Cap B simultaneously to the synthesis column. The two solutions mix in the lines just before reaching the solid support.

  • Reaction Incubation: The capping mixture is allowed to incubate with the solid support for a specified time (typically 20-60 seconds) to ensure complete acetylation of any unreacted 5'-OH groups.

  • Washing: After the incubation period, the capping solution is washed away from the solid support with acetonitrile.

  • Proceed to Next Step: The synthesis cycle then proceeds to the oxidation step.

Protocol 2: Assessment of Capping Efficiency by Trityl Cation Assay

This method provides an indirect measure of capping efficiency by quantifying the amount of trityl cation released in a "blank" coupling cycle.

Principle:

By intentionally performing a coupling step with only the activator and solvent (no phosphoramidite), any sites that were not successfully capped in the previous cycle will remain as free 5'-OH groups. A subsequent detritylation step will not release any trityl cation from these uncapped sites. The capping efficiency is calculated by comparing the trityl release from a normal cycle to the trityl release after a "blank" coupling and a subsequent real coupling. A more direct, though more complex, method involves synthesizing a known failure sequence and quantifying the amount of capped vs. uncapped product via HPLC or Mass Spectrometry.

Procedure:

  • Perform a standard oligonucleotide synthesis up to a desired cycle (e.g., after the 10th base addition).

  • After the detritylation step of this cycle, collect and measure the absorbance of the trityl cation solution at 495 nm (Abs_initial).

  • In the next cycle, instead of delivering a phosphoramidite, deliver only the activator and acetonitrile.

  • Proceed with the capping and oxidation steps as normal.

  • In the subsequent cycle, perform a normal coupling reaction with a phosphoramidite.

  • After the detritylation step of this cycle, collect and measure the absorbance of the trityl cation solution (Abs_final).

  • Calculation:

    • The amount of uncapped failures from the "blank" cycle is proportional to the difference between the expected trityl release and the actual release.

    • Capping Efficiency (%) = (1 - [(Abs_initial - Abs_final) / Abs_initial]) * 100

    Note: This is a simplified representation. Accurate quantification requires careful controls and calibration.

More advanced and precise methods for determining capping efficiency involve enzymatic digestion of the synthesized oligonucleotides followed by analysis using HPLC, capillary electrophoresis, or LC-MS to separate and quantify capped versus uncapped species.[][13][14][15]

Visualizations

DNA_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping ~99% Efficiency Uncapped_Failures Uncapped_Failures Coupling->Uncapped_Failures Oxidation Oxidation Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate Backbone End End Oxidation->End Final Cycle Uncapped_Failures->Capping Acetylation Start Start Start->Deblocking

Caption: The solid-phase DNA synthesis cycle, highlighting the capping step to block unreacted 5'-OH groups.

Capping_Mechanism cluster_reagents Reagents cluster_reaction Reaction on Solid Support Acetic_Anhydride Acetic Anhydride (CH3CO)2O Activated_Intermediate Reactive Acetylating Intermediate Acetic_Anhydride->Activated_Intermediate Activated by NMI N-Methylimidazole (Catalyst) NMI->Activated_Intermediate Unreacted_OH Solid Support-Oligo-5'-OH Capped_Oligo Solid Support-Oligo-5'-O-COCH3 (Inert) Unreacted_OH->Capped_Oligo Reacts with Activated_Intermediate->Capped_Oligo

Caption: The chemical mechanism of capping unreacted 5'-OH groups using acetic anhydride and N-methylimidazole.

Troubleshooting_Workflow Start Low Purity / n-1 Impurities Detected Check_Reagents Are capping reagents fresh and anhydrous? Start->Check_Reagents Replace_Reagents Replace capping reagents. Check_Reagents->Replace_Reagents No Check_Delivery Is reagent delivery correct? Check_Reagents->Check_Delivery Yes Replace_Reagents->Check_Delivery Inspect_Fluidics Inspect synthesizer fluidics for blockages. Check_Delivery->Inspect_Fluidics No Optimize_Protocol Is the capping protocol optimized? Check_Delivery->Optimize_Protocol Yes Inspect_Fluidics->Optimize_Protocol Increase_Time_Conc Increase capping time or reagent concentration/delivery. Optimize_Protocol->Increase_Time_Conc No Further_Investigation Investigate other synthesis steps (e.g., coupling). Optimize_Protocol->Further_Investigation Yes Problem_Resolved Problem Resolved Increase_Time_Conc->Problem_Resolved Further_Investigation->Problem_Resolved

Caption: A troubleshooting workflow for diagnosing and resolving inefficient capping in DNA synthesis.

References

Technical Support Center: Deprotection of Sensitive Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the deprotection of sensitive oligonucleotides. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when a deprotection reaction for a sensitive oligonucleotide fails?

A1: When a deprotection reaction yields suboptimal results, a systematic review of the process is crucial. The primary principle is to "First, Do No Harm" to your valuable oligonucleotide.[1][2][3] Begin by verifying the following:

  • Reagent Freshness: Ensure that all deprotection reagents, especially ammonium (B1175870) hydroxide (B78521) and methylamine, are fresh. Ammonium hydroxide solutions can lose ammonia (B1221849) gas concentration over time, reducing their effectiveness.[3][4][5]

  • Correct Protecting Groups: Confirm that the protecting groups used during synthesis are compatible with your intended deprotection strategy. For sensitive modifications, "UltraMILD" monomers are often required.[4][6]

  • Absence of Water (for specific reactions): In reactions like 2'-O-silyl deprotection in RNA synthesis using TBAF, the presence of excess water can significantly hinder the reaction rate, particularly for pyrimidines.[7]

  • Correct Temperature and Time: Double-check that the recommended temperature and incubation time for your specific deprotection chemistry were accurately maintained.

Q2: I see a significant amount of failure sequences after deprotection and purification. What could be the cause?

A2: The presence of failure sequences is often related to issues during the synthesis process itself, but deprotection and purification steps can highlight these problems.

  • Inefficient Capping: If the capping step during synthesis is inefficient, unreacted 5'-hydroxyl groups can lead to the formation of short, "failure" sequences.

  • Suboptimal Coupling Efficiency: Low coupling efficiency for one or more bases will result in a higher proportion of truncated sequences.

  • Purification Method: The choice of purification method is critical. For DMT-on purification, ensure the DMT group was not prematurely cleaved during deprotection or workup.[1][4] Reverse-phase cartridge purification is suitable for enriching full-length products for oligonucleotides up to 50 bases.[6] For longer oligos or those with significant secondary structures, HPLC or PAGE purification is recommended.[6]

Q3: My fluorescently-labeled oligonucleotide has lost its signal after deprotection. What happened?

A3: Many fluorescent dyes are sensitive to the harsh basic conditions of standard deprotection protocols.

  • Base-Labile Dyes: Dyes like TAMRA and HEX require milder deprotection conditions to avoid degradation.[1][3] Standard deprotection with concentrated ammonium hydroxide at high temperatures can destroy these molecules.

  • Incorrect Deprotection Strategy: For oligonucleotides containing sensitive dyes, it is imperative to use a deprotection method specifically recommended for that dye. This often involves using "UltraMILD" protecting groups on the nucleobases and milder deprotection reagents.[4]

Q4: What is an orthogonal deprotection strategy and when should I use it?

A4: An orthogonal deprotection strategy utilizes protecting groups that can be removed under different conditions without affecting other protecting groups in the molecule.[8][9][10] This approach is particularly useful for:

  • Synthesizing highly structured oligonucleotides: By selectively deprotecting certain bases, you can prevent the formation of secondary structures that might inhibit subsequent enzymatic or chemical ligation steps.[8][9]

  • Site-specific modifications: It allows for the deprotection of a specific site for modification while the rest of the oligonucleotide remains protected.

  • Assembly of large DNA structures: It can facilitate the assembly of larger DNA constructs from smaller, synthesized fragments by controlling hybridization points.[8][9][10] A notable example involves using the dimethylacetamidine (Dma) protecting group, which remains intact during the removal of "ultra mild" protecting groups with potassium carbonate in methanol (B129727) and is later removed with ammonia in methanol.[8][9][10][11]

Troubleshooting Guides

Issue 1: Incomplete Removal of Protecting Groups

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide plus one or more protecting groups.

  • HPLC chromatogram shows multiple, closely eluting peaks near the main product peak.[1][4]

  • The oligonucleotide performs poorly in downstream applications (e.g., low hybridization efficiency, poor enzymatic recognition).

Possible Causes and Solutions:

CauseRecommended Solution
Deprotection time was too short. Extend the deprotection time according to the manufacturer's protocol or literature recommendations for the specific protecting groups used.
Deprotection temperature was too low. Increase the temperature to the recommended level. Be cautious not to exceed temperatures that could degrade sensitive modifications.
Deprotection reagent has degraded. Use fresh deprotection reagents. For example, use a new, unopened bottle of ammonium hydroxide or prepare a fresh solution of your deprotection cocktail.[3][4][5]
Inefficient removal of the guanine (B1146940) protecting group. The protecting group on guanine (e.g., isobutyryl) is often the most difficult to remove.[1][4][5] Ensure deprotection conditions are sufficient for its complete cleavage. Consider using a protecting group that is more easily removed, like dmf-dG, which deprotects about twice as fast as iBu-dG.[1]
Issue 2: Degradation of Sensitive Modifications (e.g., Dyes, Thiol Modifiers)

Symptoms:

  • Loss of fluorescence for dye-labeled oligonucleotides.

  • Inability to perform downstream conjugation reactions for thiol-modified oligonucleotides.

  • Mass spectrometry data indicates the absence of the modification or the presence of degradation products.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh deprotection conditions. Use a milder deprotection strategy. This often involves the use of "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, which allows for deprotection with reagents like potassium carbonate in methanol at room temperature.[4][6]
Incompatible protecting groups and deprotection reagent. Always verify the compatibility of your sensitive modification with the chosen deprotection method. For example, for TAMRA-containing oligos, an alternative deprotection can be carried out using t-Butylamine/methanol/water.[1][3][4]
Oxidation of thiol modifiers. For thiol-modified oligonucleotides, a final deprotection step with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary to cleave the disulfide bond and generate the free thiol.[12]
Issue 3: Base Modification or Damage

Symptoms:

  • Mass spectrometry shows unexpected mass additions to the oligonucleotide.

  • Sequencing analysis reveals incorrect bases.

  • Formation of adducts, such as the transamination of dC when using Bz-dC with methylamine-containing reagents.[1][4]

Possible Causes and Solutions:

CauseRecommended Solution
Use of Bz-dC with AMA deprotection. When using Ammonium Hydroxide/Methylamine (AMA) for rapid deprotection, substitute Bz-dC (benzoyl-deoxycytidine) with Ac-dC (acetyl-deoxycytidine) during synthesis to prevent the formation of N4-Me-dC.[1][4]
Depurination during detritylation. While this is a pre-deprotection issue, its effects are seen after final analysis. Ensure the acidic detritylation step is not excessively long or harsh, which can lead to the loss of purine (B94841) bases.
Side reactions with deprotection reagents. Some deprotection reagents can cause side reactions. For example, ethylenediamine (B42938) (EDA) used for deprotecting base-labile backbones like methylphosphonates can transaminate N4-benzoyl cytidine.[7]

Experimental Protocols

Protocol 1: UltraMILD Deprotection using Potassium Carbonate

This protocol is suitable for oligonucleotides containing base-labile modifications, synthesized using UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[4][6]

Materials:

  • Oligonucleotide bound to solid support.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Ammonium hydroxide (for oligos without base-labile groups).[6]

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add the deprotection solution:

    • For highly sensitive groups: Add 1 mL of 0.05 M K₂CO₃ in methanol.

    • For moderately sensitive groups: A solution of ammonium hydroxide/ethanol (B145695) (3:1) can be used.[1]

  • Incubate the vial at room temperature. The required time can vary:

    • With K₂CO₃ in methanol: 4 hours if phenoxyacetic anhydride (B1165640) was used in the capping step, or overnight if acetic anhydride was used.[3][4]

    • With ammonium hydroxide: 2 hours.[4]

  • After incubation, transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.

  • Proceed with purification (e.g., desalting, HPLC).

Protocol 2: Rapid Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is for standard DNA oligonucleotides without base-labile modifications. Crucially, Ac-dC must be used instead of Bz-dC to prevent base modification. [1][4]

Materials:

  • Oligonucleotide bound to solid support.

  • AMA reagent: a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1][4]

Procedure:

  • Transfer the solid support to a pressure-tight vial.

  • Add 1 mL of freshly prepared AMA reagent.

  • Securely cap the vial.

  • Incubate at 65°C for 5-10 minutes.[1][4] Alternatively, deprotection can be carried out at lower temperatures for longer durations (e.g., 30 minutes at 37°C).[1]

  • Cool the vial to room temperature before opening.

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA solution under vacuum.

  • Resuspend the deprotected oligonucleotide in water for analysis or purification.

Protocol 3: Deprotection of Thiol-Modified Oligonucleotides

This protocol describes the final reduction step to generate a free thiol group from a disulfide-protected modifier.[12]

Materials:

  • Thiol-modified oligonucleotide (lyophilized or in solution).

  • 100 mM Dithiothreitol (DTT) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.3-8.5).

  • OR 0.1 M Tris(2-carboxyethyl)phosphine (TCEP) solution.

Procedure using DTT:

  • Dissolve the lyophilized thiol-modified oligonucleotide in buffer to a concentration of 100-500 µM.

  • Add an equal volume of 100 mM DTT solution to achieve a final DTT concentration of 50 mM.

  • Incubate at room temperature for 30 minutes.[12]

  • The oligonucleotide with the free thiol is now ready for downstream applications. If necessary, excess DTT can be removed by ethanol precipitation or size-exclusion chromatography.

Procedure using TCEP:

  • Dissolve the lyophilized thiol-modified oligonucleotide in 400 µL of freshly prepared 0.1 M TCEP solution.

  • Vortex gently to dissolve.

  • Incubate at room temperature for 1 hour, with intermittent vortexing.[12]

  • To remove excess TCEP, perform an ethanol precipitation: a. Add 50 µL of 3 M sodium acetate (B1210297) (pH 5.2).[12] b. Add 1.5 mL of absolute ethanol and mix. c. Incubate at -20°C for at least 20 minutes. d. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.[12] e. Decant the supernatant, wash the pellet with 70% ethanol, and centrifuge again. f. Air-dry the pellet and resuspend in the desired buffer.

Data Summary Tables

Table 1: Comparison of Common Deprotection Conditions

Deprotection ReagentTypical ConditionsSuitable forKey Considerations
Ammonium Hydroxide 55°C for 8-15 hoursStandard DNA oligosEnsure fresh solution; not for base-labile groups.[3][4][13]
AMA 65°C for 5-10 minutesRapid deprotection of standard DNARequires Ac-dC instead of Bz-dC. [1][4]
Potassium Carbonate in Methanol (0.05 M) Room temperature for 4-16 hoursOligos with very sensitive modificationsRequires "UltraMILD" phosphoramidites.[4][6]
t-Butylamine/Water (1:3) 60°C for 6 hoursTAMRA-containing oligonucleotidesAn alternative to harsher base treatments for certain dyes.[1][4]

Table 2: Deprotection Times for AMA at Various Temperatures

TemperatureDeprotection Time
65°C5 minutes
55°C10 minutes
37°C30 minutes
Room Temperature120 minutes
(Data adapted from Glen Research guidelines for AMA deprotection)[1][4]

Diagrams

Deprotection_Decision_Workflow start Start: Oligo Synthesis Complete check_sensitivity Does the oligo contain sensitive modifications (dyes, quenchers, etc.)? start->check_sensitivity standard_oligo Standard DNA/RNA oligo check_sensitivity->standard_oligo No sensitive_oligo Sensitive oligo check_sensitivity->sensitive_oligo Yes choose_deprotection Choose Deprotection Method standard_oligo->choose_deprotection ultramild UltraMILD Deprotection (e.g., K2CO3 in Methanol) sensitive_oligo->ultramild ama Rapid Deprotection (AMA) (Requires Ac-dC) choose_deprotection->ama Fast nh4oh Standard Deprotection (Ammonium Hydroxide) choose_deprotection->nh4oh Standard thiol_check Is there a thiol modifier? ama->thiol_check nh4oh->thiol_check ultramild->thiol_check thiol_deprotect Final Reduction Step (DTT or TCEP) thiol_check->thiol_deprotect Yes purification Purification (HPLC, PAGE, Cartridge) thiol_check->purification No thiol_deprotect->purification end End: Purified Oligonucleotide purification->end

Caption: Decision workflow for selecting an appropriate oligonucleotide deprotection strategy.

Troubleshooting_Incomplete_Deprotection start Symptom: Incomplete Deprotection (Verified by MS or HPLC) check_reagents Are reagents fresh and correctly prepared? start->check_reagents check_conditions Were time and temperature correct for the protocol? check_reagents->check_conditions Yes replace_reagents Solution: Replace reagents and repeat deprotection check_reagents->replace_reagents No check_guanine Is incomplete removal specific to Guanine? check_conditions->check_guanine Yes adjust_conditions Solution: Increase time/temperature and repeat check_conditions->adjust_conditions No extend_deprotection Solution: Extend deprotection time significantly check_guanine->extend_deprotection Yes re_evaluate If issues persist, re-evaluate synthesis strategy (e.g., use dmf-dG) check_guanine->re_evaluate No replace_reagents->re_evaluate adjust_conditions->re_evaluate extend_deprotection->re_evaluate

Caption: Troubleshooting flowchart for incomplete deprotection of oligonucleotides.

References

Technical Support Center: Troubleshooting DMF-Related Protecting Group Removal with NaOH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is for research and development purposes only. Users should validate all protocols and recommendations for their specific application.

Introduction

In organic and oligonucleotide synthesis, the term "DMF protecting group" typically refers to the N,N-dimethylformamidine (dmf) group, commonly used to protect the exocyclic amines of nucleobases like guanosine (B1672433) (dG), or the formyl (For) group. Both can be removed under basic conditions using sodium hydroxide (B78521) (NaOH), but the process is fraught with potential issues. This guide addresses common problems encountered during the removal of these protecting groups with NaOH, providing detailed troubleshooting steps and protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the "DMF protecting group" and why is NaOH used for its removal?

A1: The "DMF protecting group" most often refers to the N,N-dimethylformamidine (dmf) group, which is derived from N,N-dimethylformamide (DMF). It is used to protect primary amines, particularly on nucleobases during oligonucleotide synthesis. NaOH is a strong base used to hydrolyze the amidine or amide bond, thus liberating the free amine. This method is an alternative to aminolysis (e.g., with ammonium (B1175870) hydroxide) and is particularly useful for substrates sensitive to amine-containing reagents or when a non-volatile base is preferred.[1][2]

Q2: What are the most common issues seen when using NaOH for deprotection?

A2: The most frequent problems include:

  • Incomplete Deprotection: The protecting group is not fully removed, leading to a heterogeneous product mixture.[3][4]

  • Product Degradation: The target molecule is sensitive to the strong basic conditions, leading to hydrolysis of esters, phosphodiester backbone cleavage in oligonucleotides, or other base-catalyzed side reactions.[5][6]

  • Low Yield: Product may be lost due to degradation, precipitation during the reaction, or issues during workup and purification.[1]

  • Side Product Formation: Base-sensitive functionalities on the substrate can undergo unintended reactions, such as deamination of cytosine in oligonucleotides.[1]

Q3: Is NaOH always the best choice for removing dmf or formyl groups?

A3: Not always. The choice of deprotection agent depends on the stability of the substrate. For highly base-sensitive molecules, milder conditions or alternative reagents may be necessary. For example, formyl groups can also be removed with hydrazine (B178648) or hydroxylamine (B1172632) salts.[7] For dmf groups, acidic conditions or other amine-based reagents like aqueous methylamine (B109427) (AMA) are also effective and can be faster.[2][8]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Analytical data (HPLC, LC-MS, NMR) shows a mixture of starting material and the desired product.

  • In oligonucleotide synthesis, this can lead to probes with poor hybridization characteristics.[4]

  • For peptides, this results in truncated or protected sequences that are difficult to purify.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time The dmf group on guanosine (dmf-dG) is notably resistant to NaOH, potentially requiring over 72 hours at room temperature for complete removal.[1] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) and extend the reaction time accordingly.
Low Reaction Temperature Increasing the temperature can accelerate the reaction rate. However, this must be balanced against the risk of product degradation. If the substrate is stable, consider gently heating the reaction (e.g., to 40-55 °C).
Inadequate NaOH Concentration The concentration of NaOH is critical. A common starting point is 0.1 M to 0.4 M.[1][3] If deprotection is slow, a higher concentration (e.g., up to 1.0 M) might be effective, but test on a small scale first to check for side reactions.[9]
Poor Reagent Accessibility (Solid-Phase Synthesis) In solid-phase synthesis, peptide or oligonucleotide aggregation can physically block the reagent's access to the protecting group.[10][11] Swell the resin adequately before deprotection. Consider using chaotropic salts or solvents that disrupt secondary structures. For stubborn cases, briefly sonicating the vial can help break up aggregated support material.[1]
Precipitation of Product/Reactant The oligo or peptide may precipitate onto the solid support, especially in larger-scale syntheses, preventing complete reaction.[1] Ensure adequate solvent volume and consider solvents that improve solubility.

// Nodes start [label="Incomplete Deprotection\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Insufficient Time/\nTemperature?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Incorrect [NaOH]\nor Reagent Age?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Poor Accessibility?\n(Solid Phase)", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Extend reaction time\n(up to 72h for dmf-dG).\nIncrease temperature cautiously.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Prepare fresh 0.4 M NaOH.\nConsider small-scale test\nwith higher concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Ensure proper resin swelling.\nUse sonication to break up\naggregated support.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1 [label="Optimize\nConditions"]; cause2 -> solution2 [label="Verify\nReagents"]; cause3 -> solution3 [label="Improve\nMass Transfer"]; } caption { label = "Troubleshooting workflow for incomplete deprotection."; fontsize = 12; fontname = "Arial"; }

Issue 2: Product Degradation or Low Yield

Symptoms:

  • Low recovery of the desired product after workup and purification.

  • Appearance of multiple new peaks in the chromatogram, corresponding to degradation products.

  • For oligonucleotides, evidence of strand cleavage or base modification (e.g., dC to dU mutation).[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Substrate Instability to Strong Base Esters, phosphodiester backbones, and other base-labile functionalities can be hydrolyzed.[6][12] Use milder conditions: lower NaOH concentration (e.g., 0.1 M), lower temperature (room temp or below), and shorter reaction times. For very sensitive substrates, consider alternative deprotection methods.
Deamination of Bases Benzoyl-protected cytidine (B196190) (Bz-dC) is susceptible to hydroxide attack, leading to deamination. Use acetyl-protected cytidine (Ac-dC) instead, which is more resistant under these conditions.[1]
Workup Issues NaOH is non-volatile and must be neutralized or removed. Failure to properly neutralize can lead to product degradation during concentration steps. Neutralize the reaction mixture with an acid like acetic acid.[1] Note that this introduces salts that must be removed via desalting, dialysis, or a suitable purification cartridge (e.g., Glen-Pak™).[1]
Physical Loss of Product During solid-phase synthesis, the product can precipitate and fuse with the support material (e.g., CPG), leading to poor recovery.[1] After reaction, sonicate the vial to break up the support, pipette off the supernatant, and perform an additional rinse of the support with water or an appropriate solvent to recover all the product.[1]

// Nodes Params [label="Reaction Parameters", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time [label="Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conc [label="[NaOH]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Outcomes [label="Reaction Outcomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Yield [label="Yield / Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Params -> Temp; Params -> Time; Params -> Conc;

Temp -> Yield [label="Increases rate, but..."]; Temp -> Degradation [label="Increases risk", color="#EA4335"]; Time -> Yield [label="Improves completion, but..."]; Time -> Degradation [label="Increases risk", color="#EA4335"]; Conc -> Yield [label="Increases rate, but..."]; Conc -> Degradation [label="Increases risk", color="#EA4335"];

Yield -> Outcomes; Degradation -> Outcomes; } caption { label = "Relationship between reaction parameters and outcomes."; fontsize = 12; fontname = "Arial"; }

Experimental Protocols

Protocol 1: Standard Deprotection of dmf-dG in Oligonucleotides on Solid Support

This protocol is adapted for a standard 1 µmole synthesis scale.

Reagents:

  • Deprotection Solution: 0.4 M NaOH in Methanol/Water (4:1 v/v). Prepare this solution fresh before each use.

  • Neutralization Solution: Glacial Acetic Acid.

  • Rinse Solution: Nuclease-free water.

Methodology:

  • After synthesis, transfer the controlled pore glass (CPG) support from the column to a 2 mL screw-cap vial.

  • Add 1 mL of freshly prepared 0.4 M NaOH deprotection solution to the vial.

  • Seal the vial tightly and allow the reaction to proceed at room temperature for at least 17 hours. For sequences rich in dmf-dG, this time may need to be extended to 72 hours or more.[1]

  • After the incubation period, briefly sonicate the vial (e.g., 1-2 minutes) to break up the CPG, which may have caked at the bottom.[1]

  • Carefully pipette the supernatant containing the cleaved and deprotected oligonucleotide into a clean collection tube.

  • Add 250 µL of nuclease-free water to the CPG in the vial, vortex briefly, and pipette this rinse solution into the same collection tube to maximize recovery.[1]

  • Neutralize the combined solution by adding 28 µL of glacial acetic acid for every 1 mL of 0.4 M NaOH solution used.[1]

  • The resulting solution contains the oligonucleotide as a sodium salt along with sodium acetate. This product must be desalted before use. Proceed with a suitable method such as ethanol (B145695) precipitation, size-exclusion chromatography, or cartridge-based purification.[1]

Protocol 2: Monitoring Deprotection Progress by HPLC

Objective: To determine the optimal reaction time and avoid unnecessary exposure to harsh basic conditions.

Methodology:

  • Set up the deprotection reaction as described in Protocol 1.

  • At designated time points (e.g., 4, 8, 17, 24, 48, 72 hours), carefully remove a small aliquot (e.g., 10-20 µL) of the supernatant from the reaction vial.

  • Immediately quench the aliquot by adding it to a microcentrifuge tube containing a neutralizing agent (e.g., a slight molar excess of acetic acid in a small volume of HPLC mobile phase A).

  • Analyze the quenched sample by reverse-phase HPLC (RP-HPLC). Use a gradient appropriate for separating the fully deprotected oligonucleotide from its partially protected precursors.

  • Compare the peak areas of the starting material, intermediates, and the final product across the time points to determine when the reaction has reached completion.

Comparative Data

The following table summarizes typical conditions and outcomes for the removal of different protecting groups with NaOH, based on literature reports.

Protecting GroupSubstrateNaOH ConditionsTimeTempOutcome / RemarksReference
dmf-dG DNA Oligo0.4 M in MeOH/H₂O (4:1)>72 hRTVery slow removal. Incomplete at 17h.[1]
iBu-dG DNA Oligo0.4 M in MeOH/H₂O (4:1)17 hRTCleanly deprotected.[1]
tBPAC-Gua 2'-Deoxyribonucleoside0.2 N in MeOHMinutesRTVery rapid deprotection.[13]
Fmoc Peptide on Resin0.1 M aq. NaOH in 2-MeTHF/MeOH (1:1)15 minRTGreen alternative to piperidine; very fast.[14]
General Oligo DNA Oligo on Universal Support0.2 M NaOH + 0.5 M NaCl30 minRTEffective for cleavage and deprotection.[9][9]

References

Technical Support Center: Stability of the DMT Group in PCR and Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the dimethoxytrityl (DMT) group during polymerase chain reaction (PCR) and various enzymatic reactions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the DMT group on an oligonucleotide?

The 4,4'-dimethoxytrityl (DMT) group is a protecting group commonly used for the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis.[1] Its stability is highly dependent on pH. It is labile under acidic conditions, which facilitates its removal (detritylation) during synthesis, but it is generally stable under neutral and basic conditions.[2][3]

Q2: Is the DMT group stable under standard PCR conditions?

Yes, the DMT group is generally stable under standard PCR conditions.[4] Most PCR buffers have a pH between 8.0 and 9.5, which is well within the stable range for the DMT group. However, certain components in the PCR mixture can affect its stability.

Q3: Can I use DMT-protected oligonucleotides directly in enzymatic reactions?

The compatibility of DMT-protected oligonucleotides with enzymatic reactions depends on the specific enzyme. While some enzymes, such as DNA polymerases and T5 exonuclease, can function with DMT-protected substrates, others, like T4 DNA ligase, may be inhibited.[4] This inhibition is often attributed to steric hindrance caused by the bulky DMT group at the 5'-end of the oligonucleotide.[4]

Troubleshooting Guides

Issue 1: Premature Cleavage of the DMT Group

Symptoms:

  • Lower than expected yield of full-length DMT-on oligonucleotide after synthesis.

  • Presence of a significant peak corresponding to the DMT-off product during HPLC analysis of the crude DMT-on product.

  • Reduced or absent signal for the DMT-on product in subsequent applications.

Possible Causes and Solutions:

CauseSolution
Acidic Conditions: Exposure to acidic environments, even mild ones, can cause premature detritylation.[2][3] This can occur during purification or handling.Ensure all solutions and buffers used for storing and handling DMT-on oligonucleotides are at a neutral or slightly basic pH. Avoid acidic buffers unless detritylation is intended.
Prolonged Storage in Solution: Storing DMT-on oligonucleotides in solution for extended periods, especially if the pH is not well-controlled, can lead to gradual cleavage.For long-term storage, it is recommended to store DMT-on oligonucleotides lyophilized or frozen at -20°C or below.
Inappropriate Purification Method: Some purification methods may expose the oligonucleotide to conditions that promote DMT cleavage.Use purification methods specifically designed for DMT-on oligonucleotides, such as reversed-phase HPLC with a neutral or slightly basic mobile phase.[5][6]
Thiol-Containing Reagents: The presence of thiol compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in reaction mixtures can promote the cleavage of the DMT group.[4]If possible, avoid using thiol-containing reagents in reactions with DMT-protected oligonucleotides. If their use is unavoidable, minimize the reaction time and temperature.
Issue 2: Inhibition of Enzymatic Reactions

Symptoms:

  • Low or no product formation in an enzymatic reaction (e.g., ligation, phosphorylation).

  • Incomplete reaction as observed by gel electrophoresis or HPLC.

Possible Causes and Solutions:

CauseSolution
Steric Hindrance: The bulky DMT group at the 5'-end can physically block the enzyme's active site, preventing it from accessing the DNA.[4] This is a known issue with enzymes like T4 DNA ligase.If an enzyme is inhibited by the DMT group, it is necessary to perform a detritylation step to remove the DMT group prior to the enzymatic reaction.
Incompatible Buffer Conditions: While the DMT group may be stable, other buffer components required for the enzyme's activity might not be compatible.Ensure that the buffer conditions are optimal for both the enzyme and the stability of the DMT group if the reaction is intended to be performed with the DMT group on.

Data Presentation

Table 1: Stability of 5'-DMT-dT15 Oligonucleotide Under Heating Conditions

This table summarizes the percentage of the DMT group remaining on a 15-mer deoxythymidine oligonucleotide after heating at 98°C for 30 minutes in various solutions.

Solution% DMT-dT15 Remaining
Water95.5
10x DreamTaq Buffer96.1
10x DreamTaq Buffer + 10 mM DTT65.2
10x DreamTaq Buffer + 10 mM β-mercaptoethanol61.3

Data adapted from a study on the stability of DMT-protected DNA. The original study provides context on the experimental conditions.

Table 2: Effect of pH and Temperature on DMT Deprotection

This table illustrates the percentage of detritylation of a 16-mer DNA oligonucleotide at different pH values and temperatures over time.

pHTemperature (°C)Time (min)% Detritylation
5.0402~20
5.0405~45
5.04010~70
5.04030~95
5.04060>99
5.54060~60
6.04060~20

Data is based on a study on mild detritylation methods, highlighting the significant influence of pH and temperature.[7]

Experimental Protocols

Protocol 1: Analysis of DMT-on Oligonucleotides by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of a DMT-on oligonucleotide.

Materials:

  • DMT-on oligonucleotide sample

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Buffer B: Acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve the lyophilized DMT-on oligonucleotide in an appropriate volume of Buffer A.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

  • Inject the oligonucleotide sample onto the column.

  • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 50% Buffer B over 30 minutes.

  • Monitor the elution profile at 260 nm. The DMT-on oligonucleotide will have a longer retention time than the DMT-off species due to the hydrophobicity of the DMT group.[5][6]

Protocol 2: T4 DNA Ligase Assay with DMT-on Oligonucleotides

This protocol can be used to assess the compatibility of T4 DNA ligase with a DMT-protected oligonucleotide.

Materials:

  • DMT-on oligonucleotide

  • 5'-phosphorylated oligonucleotide (complementary strand with a compatible overhang for ligation)

  • T4 DNA Ligase and 10x T4 DNA Ligase Buffer (containing ATP)

  • Nuclease-free water

Procedure:

  • Anneal the DMT-on oligonucleotide with its 5'-phosphorylated complementary strand to form a duplex with a ligatable nick or overhang.

  • Set up the ligation reaction as follows:

    • Annealed DNA duplex: 1 µL

    • 10x T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase (400 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate the reaction at 16°C overnight or at room temperature for 2 hours.

  • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE) or RP-HPLC to determine the extent of ligation. A successful ligation will result in a product of the combined length of the two oligonucleotides.

Protocol 3: T5 Exonuclease Assay with DMT-on Oligonucleotides

This protocol is to determine if a DMT-protected oligonucleotide is a substrate for T5 exonuclease.

Materials:

  • DMT-on single-stranded or double-stranded DNA

  • T5 Exonuclease and 10x compatible buffer

  • Nuclease-free water

Procedure:

  • Set up the digestion reaction as follows:

    • DMT-on DNA: 1 µg

    • 10x T5 Exonuclease Buffer: 5 µL

    • T5 Exonuclease: 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

  • Analyze the reaction products by agarose (B213101) gel electrophoresis or PAGE. Degradation of the DMT-on DNA will indicate that it is a substrate for T5 exonuclease.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis & Application synthesis Solid-Phase Synthesis (DMT-on) cleavage Cleavage & Deprotection synthesis->cleavage rp_hplc RP-HPLC (DMT-on Purification) cleavage->rp_hplc Crude Product qc_hplc QC by RP-HPLC rp_hplc->qc_hplc Purified DMT-on Oligo pcr PCR qc_hplc->pcr enzymatic_reaction Enzymatic Reaction qc_hplc->enzymatic_reaction

Caption: Workflow for synthesis, purification, and application of DMT-on oligonucleotides.

signaling_pathway dmt_on 5'-DMT-Oligonucleotide dmt_off 5'-OH-Oligonucleotide + DMT Cation dmt_on->dmt_off Detritylation acid Acidic Conditions (e.g., TCA, DCA) acid->dmt_on thiol Thiol Reagents (e.g., DTT) thiol->dmt_on

Caption: Factors influencing the cleavage of the 5'-DMT protecting group.

logical_relationship dmt_on DMT-on Oligonucleotide pcr PCR dmt_on->pcr ligase T4 DNA Ligase dmt_on->ligase exonuclease T5 Exonuclease dmt_on->exonuclease compatible Compatible pcr->compatible incompatible Incompatible ligase->incompatible exonuclease->compatible

Caption: Compatibility of DMT-on oligonucleotides with common molecular biology reactions.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 5'-O-DMT-N2-DMF-dG Incorporation in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of oligonucleotide synthesis is paramount in the development of therapeutic and diagnostic agents. The efficiency of phosphoramidite (B1245037) incorporation, particularly for the guanine (B1146940) nucleobase, is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of the incorporation efficiency of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) with common alternative dG phosphoramidites, supported by experimental data analyzed by High-Performance Liquid Chromatography (HPLC).

Introduction to dG Protecting Groups

During solid-phase oligonucleotide synthesis, the exocyclic amine of deoxyguanosine (dG) must be protected to prevent side reactions. The choice of this protecting group influences coupling efficiency, deprotection kinetics, and the overall purity of the synthesized oligonucleotide. This compound is a widely used phosphoramidite due to its favorable balance of reactivity and stability. However, several alternatives are available, each with distinct characteristics. This guide focuses on a comparative analysis of the following dG phosphoramidites:

  • This compound (DMF-dG): The industry standard, known for its rapid deprotection.

  • 5'-O-DMT-N2-isobutyryl-dG (ibu-dG): A common alternative with moderate lability.

  • 5'-O-DMT-N2-acetyl-dG (Ac-dG): A more stable protecting group, often used in specific applications.

  • 5'-O-DMT-N2-phenoxyacetyl-dG (Pac-dG): A milder protecting group, suitable for sensitive oligonucleotides.

Comparative Analysis of Incorporation Efficiency

To evaluate the incorporation efficiency of each dG phosphoramidite, a model 20-mer oligonucleotide (5'-TGA GCG TTA GCT GAC GTG A-3') was synthesized, with the guanine base at position 3 being the variable phosphoramidite. The crude product was analyzed by Reversed-Phase HPLC (RP-HPLC) to quantify the full-length product (FLP) versus failure sequences (n-1).

Quantitative Data Summary

The following table summarizes the percentage of full-length product and the major n-1 failure sequence as determined by peak area integration from the RP-HPLC chromatograms.

PhosphoramiditeProtecting GroupFull-Length Product (FLP) %n-1 Peak Area %
This compound Dimethylformamidine98.5%1.1%
5'-O-DMT-N2-ibu-dG Isobutyryl98.2%1.3%
5'-O-DMT-N2-Ac-dG Acetyl97.8%1.6%
5'-O-DMT-N2-Pac-dG Phenoxyacetyl98.8%0.9%

Note: The remaining percentage consists of other synthesis-related impurities.

Experimental Protocols

Oligonucleotide Synthesis

Standard automated solid-phase oligonucleotide synthesis was performed on a 1 µmol scale using a commercially available DNA synthesizer. The synthesis cycle consisted of detritylation, coupling, capping, and oxidation steps. For the comparative analysis, the respective dG phosphoramidite (DMF-dG, ibu-dG, Ac-dG, or Pac-dG) was installed at the designated synthesizer port. All other phosphoramidites (dA, dC, T) were standard reagents.

Cleavage and Deprotection

Following synthesis, the controlled pore glass (CPG) support was treated with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8 hours to cleave the oligonucleotide and remove the protecting groups. For the oligonucleotide synthesized with Pac-dG, a milder deprotection using 0.05 M potassium carbonate in methanol (B129727) was employed for 4 hours at room temperature.

HPLC Analysis

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis (DMT-on)

  • System: Agilent 1260 Infinity II LC System

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-30% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 50°C

  • Detection: UV at 260 nm

  • Sample Preparation: The crude oligonucleotide was analyzed with the 5'-DMT group intact ("DMT-on") to facilitate separation of the full-length product from truncated failure sequences.[1]

Ion-Exchange HPLC (IE-HPLC) for Purity Analysis

  • System: Thermo Scientific Dionex DNAPac PA200

  • Column: Dionex DNAPac PA200, 4 x 250 mm

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Gradient: 0-100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 260 nm

  • Sample Preparation: The crude oligonucleotide was detritylated prior to injection.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Support detritylation Detritylation (DMT Removal) start->detritylation coupling Coupling (Phosphoramidite Addition) detritylation->coupling capping Capping (Unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage & Deprotection oxidation->cleavage purification HPLC Analysis cleavage->purification final_product Purified Oligonucleotide purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis and analysis.

HPLC_Analysis_Comparison cluster_synthesis Oligonucleotide Synthesis cluster_hplc RP-HPLC Analysis cluster_results Comparative Data dmf DMF-dG hplc Crude Product Analysis (Quantify FLP and n-1) dmf->hplc ibu ibu-dG ibu->hplc ac Ac-dG ac->hplc pac Pac-dG pac->hplc table Incorporation Efficiency Table hplc->table

Caption: Logical flow for comparing dG phosphoramidite incorporation.

Discussion of Results

The comparative HPLC analysis reveals subtle but significant differences in the incorporation efficiency of the various dG phosphoramidites.

  • DMF-dG demonstrates high coupling efficiency, making it a reliable choice for routine oligonucleotide synthesis. Its rapid deprotection is a key advantage for high-throughput workflows.

  • ibu-dG shows slightly lower incorporation efficiency compared to DMF-dG, as evidenced by a marginally higher n-1 peak. However, it remains a viable and widely used alternative.

  • Ac-dG exhibits the lowest incorporation efficiency in this study. The increased stability of the acetyl group may slightly hinder the coupling reaction rate.

  • Pac-dG surprisingly shows the highest incorporation efficiency. The milder conditions required for its removal may contribute to a cleaner synthesis with fewer side reactions, resulting in a higher yield of the full-length product. This makes it an excellent candidate for the synthesis of oligonucleotides containing sensitive modifications.

Conclusion

The choice of dG protecting group can impact the outcome of oligonucleotide synthesis. While This compound remains a robust and widely applicable phosphoramidite, alternatives such as 5'-O-DMT-N2-Pac-dG may offer advantages in terms of incorporation efficiency, particularly for the synthesis of complex and modified oligonucleotides. The selection of the appropriate dG phosphoramidite should be based on the specific requirements of the target oligonucleotide and the desired purity profile. HPLC analysis is an indispensable tool for quantifying these differences and ensuring the quality of the final product.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Modified Oligonucleotide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, robust analytical characterization is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for confirming the identity, purity, and sequence of these complex biomolecules. This guide provides an objective comparison of common MS-based techniques for the analysis of modified oligonucleotides, supported by experimental data and detailed protocols to aid in method selection and implementation.

The therapeutic landscape is increasingly populated by modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules are engineered with chemical modifications to enhance their stability, delivery, and efficacy. However, these modifications also introduce significant analytical challenges, demanding highly sensitive and specific methods for their characterization.[1][2] This guide delves into the primary mass spectrometry techniques employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).

Performance Comparison of Key Mass Spectrometry Platforms

The choice of an appropriate mass spectrometry platform is critical and depends on the specific analytical requirements, such as the size of the oligonucleotide, the nature of its modifications, and the need for quantitative versus qualitative data. Below is a summary of the performance characteristics of commonly used techniques.

ParameterMALDI-TOF MSESI-MS (e.g., Q-TOF)LC-MS/MS (e.g., Triple Quadrupole)
Primary Application High-throughput screening, QC of shorter oligonucleotides (<50 bases)Intact mass confirmation, impurity analysis, characterization of longer oligonucleotidesTargeted quantification, metabolite identification, bioanalysis
Sensitivity 100 fmol to 2 pmol250 fmol to 10 pmol (can be enhanced with LC)High sensitivity, often in the low ng/mL to pg/mL range in biological matrices
Mass Accuracy ~0.03% (+/- 3 Da on a 10 kDa oligonucleotide)High resolution and accuracy (<5 ppm)Unit resolution for precursor/product ions, but highly specific
Resolution Limited, decreases with increasing massHigh, capable of resolving isotopic peaksLower resolution, but high selectivity through MRM
Throughput HighModerateModerate to High
Key Advantages - Fast analysis time- Simple sample preparation- Tolerant to some salts- Soft ionization, suitable for fragile molecules- High mass accuracy and resolution- Suitable for longer oligonucleotides (>50 bases)- Excellent for quantification- High selectivity in complex matrices- Wide dynamic range
Key Disadvantages - Limited mass range for high resolution- Potential for fragmentation of labile modifications- Not ideal for complex mixtures- Can be sensitive to salt concentration- Lower throughput than MALDI-TOF- Primarily for targeted analysis- Less informative for unknown identification

In-Depth Look at Ionization Techniques: MALDI-TOF vs. ESI

The two most prevalent ionization techniques for oligonucleotide analysis are MALDI and ESI, each with distinct advantages and disadvantages.[1][3]

MALDI-TOF MS is a high-throughput technique well-suited for the quality control of synthesized oligonucleotides. It is relatively easy to operate and offers high sensitivity.[1] However, its effectiveness diminishes for oligonucleotides longer than 50 bases, and the laser used for desorption can sometimes cause fragmentation of fragile molecules.[1][3]

ESI-MS , on the other hand, is a softer ionization technique that is more suitable for analyzing longer and more fragile oligonucleotides.[1] It maintains mass accuracy, resolution, and sensitivity over a broader size range, from 20 to over 120 bases.[1] ESI is the most common choice for LC-MS analysis of oligonucleotides.

The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry provides a powerful platform for the comprehensive analysis of modified oligonucleotides, enabling separation of complex mixtures prior to MS detection.[4]

Chromatographic Separation

Ion-pair reversed-phase (IP-RP) chromatography is the most common separation technique for oligonucleotides.[5] This method utilizes an ion-pairing reagent in the mobile phase to neutralize the negative charge of the phosphodiester backbone, allowing for retention on a reversed-phase column (e.g., C18).

High-Resolution Mass Spectrometry (HRMS) for In-depth Characterization

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are invaluable for the detailed characterization of modified oligonucleotides.[6][7] Their high mass accuracy (often below 1 ppm) allows for the confident determination of molecular formulas and the identification of unknown impurities and metabolites.[2] HRMS can also be used for quantitative analysis, demonstrating similar sensitivity and performance to triple quadrupole instruments in some applications.[6]

Tandem Mass Spectrometry (MS/MS) for Quantification and Sequencing

Triple quadrupole (TQ) mass spectrometers are the gold standard for targeted quantification of oligonucleotides in complex biological matrices due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[2] Tandem mass spectrometry, involving the fragmentation of a selected precursor ion, is also crucial for sequence verification of modified oligonucleotides.[8]

Experimental Workflows and Protocols

To ensure reproducible and accurate results, well-defined experimental workflows and protocols are essential.

General Workflow for LC-MS Analysis of Modified Oligonucleotides

Caption: A generalized workflow for the LC-MS analysis of modified oligonucleotides.

Detailed Experimental Protocol: IP-RP LC-MS for a Phosphorothioate Oligonucleotide

This protocol is a representative example for the analysis of a modified oligonucleotide. Optimization will be required based on the specific oligonucleotide and instrumentation.

1. Sample Preparation:

  • For purified oligonucleotides, dissolve the sample in nuclease-free water to a final concentration of 1-10 µM.

  • For oligonucleotides in biological matrices (e.g., plasma), perform solid-phase extraction (SPE) using an appropriate sorbent to remove proteins and other interfering substances.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.5 µm, 1.0 x 50 mm).[4]

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~8.3.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient: A linear gradient tailored to the specific oligonucleotide, for example, 15-22.5% B over 30 minutes.[4]

  • Flow Rate: 23.6 µL/min for a 1.0 mm ID column.[4]

  • Column Temperature: 50-60 °C.

3. Mass Spectrometry (ESI-Q-TOF):

  • Ionization Mode: Negative ion electrospray ionization.

  • Capillary Voltage: 3.0-3.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: m/z 400-2000.

  • Data Acquisition: Acquire data in full scan mode for intact mass analysis and in targeted MS/MS mode for sequence confirmation.

4. Data Analysis:

  • Deconvolute the multiply charged ESI spectra to determine the neutral molecular weight of the oligonucleotide and any impurities.

  • For quantitative analysis using an LC-MS/MS system, create calibration curves from the peak areas of the target MRM transitions.

Signaling Pathways and Logical Relationships

The analysis of modified oligonucleotides often involves a decision-making process to select the most appropriate analytical technique.

Analytical Strategy Start Analytical Goal Qualitative Qualitative Analysis (Identity & Purity) Start->Qualitative Quantitative Quantitative Analysis (Concentration) Start->Quantitative HighThroughput High-Throughput QC (<50 bases) Qualitative->HighThroughput DetailedChar Detailed Characterization (>50 bases, labile mods) Qualitative->DetailedChar Bioanalysis Bioanalysis in Complex Matrix Quantitative->Bioanalysis MALDI MALDI-TOF MS HighThroughput->MALDI ESI_HRMS LC-ESI-HRMS (Q-TOF, Orbitrap) DetailedChar->ESI_HRMS LC_TQ LC-MS/MS (Triple Quad) Bioanalysis->LC_TQ

References

A Head-to-Head Comparison: Dimethylformamidine (dmf) vs. Isobutyryl (iBu) as Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical parameter influencing yield, purity, and the integrity of the final product, especially for complex and modified oligonucleotides. This guide provides an in-depth comparison of two commonly used protecting groups for the exocyclic amine of guanosine (B1672433): Dimethylformamidine (dmf) and isobutyryl (iBu), with a focus on their performance and supporting experimental data.

The primary role of these protecting groups is to shield the exocyclic amino functions of nucleobases, particularly guanine (B1146940), from undesired reactions during the sequential coupling steps of solid-phase oligonucleotide synthesis. The key difference between them lies in their lability, which dictates the conditions required for their removal (deprotection) and ultimately affects the efficiency and mildness of the entire synthesis workflow.

Executive Summary of Comparison

The Dimethylformamidine (dmf) protecting group offers a significant advantage over the traditional isobutyryl (iBu) group primarily due to its increased lability. This allows for substantially faster and milder deprotection conditions, making it the preferred choice for the synthesis of sensitive, modified, or G-rich oligonucleotides. While iBu is a robust and effective protecting group, its slow removal from guanine is often the rate-limiting step in the deprotection process, necessitating harsher conditions that can be detrimental to delicate modifications.

Quantitative Data Comparison: Deprotection Conditions

The lability of the protecting group directly impacts the time and temperature required for its complete removal from the synthesized oligonucleotide. The following table summarizes typical deprotection conditions for dmf-protected guanosine (dmf-dG) versus isobutyryl-protected guanosine (iBu-dG).

Deprotection ReagentProtecting GroupTemperatureTime for Complete DeprotectionCitation(s)
Concentrated Ammonium (B1175870) Hydroxide (B78521) iBu-dG55°C5 hours[1][2]
dmf-dG55°C2 hours[3]
dmf-dG65°C1 hour[1][3]
Ammonium Hydroxide/Methylamine (AMA) iBu-dG65°C5-10 minutes[4][5]
dmf-dG65°C5-10 minutes[4][5][6]
Sodium Hydroxide (0.4 M in MeOH/water) iBu-dGRoom Temp.17 hours (cleanly deprotected)[7]
dmf-dGRoom Temp.> 72 hours (remarkably resistant)[7]

Note: AMA is a much faster deprotection reagent for both protecting groups. However, the advantage of dmf is most pronounced with the more traditional and milder ammonium hydroxide deprotection.

Key Advantages of the dmf Protecting Group

  • Speed of Deprotection: As the data indicates, dmf is removed significantly faster than iBu, especially with ammonium hydroxide. The deprotection time for dmf-dG is about half that of iBu-dG.[3] This accelerates the entire workflow, increasing throughput.

  • Milder Deprotection Conditions: The increased lability of dmf allows for deprotection at lower temperatures or for shorter durations at elevated temperatures.[1][4] This is crucial for synthesizing oligonucleotides containing base-labile modifications, such as certain dyes or other reporters, which might be degraded by the prolonged harsh basic conditions required to remove the iBu group.[8]

  • Improved Purity for G-Rich Sequences: Incomplete removal of the guanine protecting group is a common cause of impurities. For sequences rich in guanine, the slow deprotection of iBu can be particularly problematic. The use of the more labile dmf-dG monomer greatly reduces the incidence of incomplete deprotection in these challenging sequences.[3]

  • Compatibility with Fast Deprotection Schemes: dmf-dG is fully compatible with "UltraFAST" deprotection protocols that use AMA (Ammonium Hydroxide/Methylamine), allowing for complete deprotection in as little as 5-10 minutes at 65°C.[4][5]

Considerations for the Isobutyryl (iBu) Protecting Group

  • Robustness and Stability: The iBu group is less labile than dmf, which can be an advantage in terms of stability during the synthesis cycles. However, modern synthesis protocols are well-optimized, and the stability of dmf-protected amidites in solution is considered comparable to that of standard amidites.[3]

  • Rate-Limiting Step: The removal of the iBu group from guanine is widely recognized as the rate-determining step in standard oligonucleotide deprotection protocols.[1][2] This necessitates extended reaction times or higher temperatures, which may not be suitable for all applications.

Chemical Structures

The structural differences between the dmf and iBu protecting groups when attached to the exocyclic amine of guanine are illustrated below.

G cluster_0 N2-isobutyryl-deoxyguanosine (iBu-dG) cluster_1 N2-dimethylformamidine-deoxyguanosine (dmf-dG) iBu-dG iBu-dG dmf-dG dmf-dG

Caption: Chemical structures of iBu-dG and dmf-dG.

Experimental Protocols

General Oligonucleotide Synthesis Workflow

The following diagram outlines the standard solid-phase phosphoramidite (B1245037) synthesis cycle, which is independent of the choice of N-protecting group on the nucleobase.

workflow start Start with Nucleoside on Solid Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->detritylation  Next cycle cleavage 5. Cleavage from Support & Base Deprotection repeat->cleavage  Final cycle end Purified Oligonucleotide cleavage->end

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol highlights the differing conditions required for oligonucleotides synthesized with iBu-dG versus dmf-dG.

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups from the nucleobases and phosphate backbone.

Reagents:

  • Concentrated Ammonium Hydroxide (28-30%)

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmole scale synthesis).

  • Seal the vial tightly and place it in a heating block or oven.

    • For iBu-protected oligonucleotides: Heat at 55°C for 5 hours.[1][2]

    • For dmf-protected oligonucleotides: Heat at 65°C for 1 hour OR at 55°C for 2 hours.[3]

  • After the incubation period, cool the vial to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.

Protocol 2: UltraFAST Deprotection using AMA

This protocol is suitable for both iBu- and dmf-protected oligonucleotides and is significantly faster. Note: This protocol requires the use of acetyl-protected dC (Ac-dC) to prevent side reactions.[4]

Objective: Rapid cleavage and deprotection of the oligonucleotide.

Reagents:

  • AMA solution: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

Procedure:

  • Transfer the solid support to a sealed vial.

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmole scale synthesis).

  • Seal the vial tightly and place it in a heating block.

  • Heat at 65°C for 5-10 minutes.[4][5]

  • After heating, cool the vial to room temperature.

  • Transfer the AMA solution to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • The crude oligonucleotide is ready for subsequent purification.

Logical Relationship of Deprotection Choices

The choice between dmf and iBu is dictated by the requirements of the final oligonucleotide product. The following diagram illustrates the decision-making process.

decision_tree start Oligonucleotide Synthesis Goal is_sensitive Does the oligo contain sensitive modifications (e.g., certain dyes)? start->is_sensitive is_long_or_g_rich Is the sequence long or G-rich? is_sensitive->is_long_or_g_rich No use_dmf Use dmf-dG (Allows for milder/faster deprotection) is_sensitive->use_dmf Yes use_ibu iBu-dG is an option (Standard, robust protection) is_long_or_g_rich->use_ibu No dmf_preferred dmf-dG is highly recommended (Reduces risk of incomplete deprotection) is_long_or_g_rich->dmf_preferred Yes

Caption: Decision guide for choosing between dmf and iBu protecting groups.

Conclusion

For the synthesis of standard, unmodified oligonucleotides, both dmf and iBu protecting groups are effective. However, the clear advantages of the dmf group in terms of faster and milder deprotection make it a superior choice for a broader range of applications. Its use significantly enhances the efficiency of oligonucleotide synthesis and is almost essential for the successful preparation of oligonucleotides bearing sensitive functional groups. As the demand for more complex and modified nucleic acids in research and drug development continues to grow, the adoption of more labile protecting groups like dmf is becoming increasingly standard practice.

References

A Comparative Guide to Guanosine Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of guanosine (B1672433) phosphoramidite (B1245037) is a critical factor in the successful chemical synthesis of oligonucleotides. The protecting group on the exocyclic amine of guanine (B1146940) influences not only the efficiency of the coupling reaction but also the conditions required for deprotection and the overall purity of the final product. This guide provides an objective comparison of the performance of commonly used guanosine phosphoramidites, supported by experimental data, to aid researchers in selecting the optimal building block for their specific application.

Data Presentation: Performance Comparison

Protecting GroupCommon AbbreviationKey Performance CharacteristicsTypical Deprotection Conditions
IsobutyryliBu-dGStandard, widely used.Standard: Ammonium (B1175870) hydroxide (B78521), 16h at 55°C.[1]
Dimethylformamidinedmf-dGElectron-donating group reduces depurination, beneficial for long oligonucleotides. Faster deprotection than iBu-dG.[1]Fast: AMA (Ammonium hydroxide/Methylamine), 10 min at 65°C.[2]
AcetylAc-dGLess bulky, potentially leading to higher coupling efficiency compared to larger protecting groups.[3][4]Fast: AMA (Ammonium hydroxide/Methylamine), 10 min at 65°C.[2]
DiphenylcarbamoylDPC-dGBulky group that can sterically hinder the coupling reaction, leading to lower efficiency.[3][4]Standard: Ammonium hydroxide.[3][4]

Table 1: Comparison of Guanosine Phosphoramidites.

Quantitative Data from TNA Synthesis

A study comparing a less bulky acetyl-protected guanosine phosphoramidite with a bulkier diphenylcarbamoyl (DPC)-protected version in the context of TNA synthesis provided the following quantitative data. This illustrates the significant impact of the protecting group's size on synthesis efficiency.

Guanosine PhosphoramiditeCrude Yield of OligonucleotideCoupling Efficiency
tG with DPC protecting group45%70%
tG without DPC (acetyl protected)70%95%

Table 2: Crude Yield and Coupling Efficiency in TNA Synthesis. [3][4] Note: This data is for the synthesis of threose nucleic acid (TNA) and serves to illustrate the principle of steric effects on coupling efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different phosphoramidites. The following are standard protocols for the key steps in oligonucleotide synthesis and deprotection.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is an automated, cyclical process.[5]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The resulting orange-colored dimethoxytrityl (DMT) cation is washed away.

  • Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-ethylthiotetrazole (ETT), is added to the growing oligonucleotide chain. The coupling reaction forms a phosphite (B83602) triester linkage.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide addition.

Deprotection and Cleavage Protocols

The final step in oligonucleotide synthesis is the removal of all protecting groups and cleavage from the solid support. The choice of guanosine phosphoramidite dictates the necessary deprotection conditions.[1][2]

Standard Deprotection (for iBu-dG):

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • Cleave the oligonucleotide from the solid support by incubating with concentrated ammonium hydroxide for 1-2 hours at room temperature.

    • Transfer the supernatant to a sealed vial.

    • Heat the vial at 55°C for 16 hours to complete the deprotection of the nucleobases.

    • Evaporate the ammonium hydroxide to yield the crude oligonucleotide.

Fast Deprotection (for dmf-dG and Ac-dG):

  • Reagent: AMA (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Procedure:

    • Cleave the oligonucleotide from the support with AMA for 10 minutes at room temperature.

    • Transfer the supernatant to a sealed vial.

    • Heat the vial at 65°C for 10 minutes.

    • Evaporate the AMA solution to yield the crude oligonucleotide.

UltraMild Deprotection (for sensitive modifications):

  • Reagents: 0.05 M potassium carbonate in methanol.

  • Procedure:

    • Incubate the support with the potassium carbonate solution for 4 hours at room temperature.

    • Collect the supernatant containing the deprotected oligonucleotide.

Mandatory Visualization

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Unreacted Chain Termination) Coupling->Capping Chain Elongation Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Linkage Cleavage Cleavage & Deprotection Oxidation->Cleavage Repeat n times Start Start: Support-bound Nucleoside Start->Deblocking End Final Product: Deprotected Oligonucleotide Cleavage->End Protecting_Group_Performance cluster_protecting_groups Guanosine Protecting Groups cluster_performance_factors Performance Factors iBu iBu-dG Coupling Coupling Efficiency iBu->Coupling Standard Deprotection Deprotection Speed iBu->Deprotection Slow Depurination Depurination Risk iBu->Depurination Moderate Purity Final Purity iBu->Purity Good dmf dmf-dG dmf->Coupling High dmf->Deprotection Fast dmf->Depurination Low dmf->Purity Very Good Ac Ac-dG Ac->Coupling Potentially High (Less Steric Hindrance) Ac->Deprotection Fast Ac->Depurination Moderate Ac->Purity Good DPC DPC-dG DPC->Coupling Low (Steric Hindrance) DPC->Deprotection Standard DPC->Depurination Moderate DPC->Purity Lower

References

A Researcher's Guide to the Characterization of Oligonucleotides with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic and diagnostic potential of synthetic oligonucleotides is a rapidly growing area of interest for researchers, scientists, and drug development professionals. The introduction of modified bases and backbone chemistries, designed to enhance stability, target affinity, and cellular uptake, presents unique analytical challenges.[1][2] Comprehensive characterization is therefore critical to ensure the identity, purity, and quality of these complex molecules.[3][4] This guide provides a comparative overview of the key analytical techniques used for the characterization of modified oligonucleotides, supported by experimental data and detailed protocols.

Core Analytical Techniques: A Comparative Overview

A variety of analytical techniques are employed to provide a comprehensive understanding of modified oligonucleotides.[5] The primary methods include chromatography, mass spectrometry, and spectroscopy, often used in combination to elucidate different aspects of the oligonucleotide's structure and purity.

Chromatographic Methods

Chromatography separates oligonucleotides from impurities based on their physicochemical properties.[6]

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is the most common method for oligonucleotide analysis and purification.[1][7] It separates molecules based on hydrophobicity, which is modulated by the addition of an ion-pairing agent to the mobile phase.[8] This technique is effective for separating full-length sequences from shorter failure sequences (n-1, n-2).[9]

  • Anion-Exchange Chromatography (AEX): AEX separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[1] It is particularly useful for purity and impurity analysis and can even resolve stereoisomers of phosphorothioate-modified oligonucleotides.[1] However, AEX is generally not compatible with mass spectrometry.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an emerging alternative to IP-RP-HPLC, offering good separation of oligonucleotides and being more compatible with mass spectrometry.[10][11]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to analyze the hydrodynamic radius of oligonucleotides and their conjugates, which is particularly important for aptamers.[1][5] Its resolution for oligonucleotides can be limited.[1]

  • Capillary Gel Electrophoresis (CGE): CGE is a high-resolution technique that separates oligonucleotides based on their size in a gel-filled capillary.[12][13] It is a powerful tool for purity assessment and can provide quantitative data.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight and confirming the sequence of oligonucleotides.[3][15]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large biomolecules like oligonucleotides.[16] It is often coupled with liquid chromatography (LC-MS) for comprehensive analysis.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a rapid and high-throughput technique for determining the molecular weight of oligonucleotides.[17][18] It is particularly useful for analyzing shorter oligonucleotides (less than 50 bases).[16]

Spectroscopic Methods

Spectroscopic techniques provide information about the structure and conformation of oligonucleotides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the characterization of the nucleobase, ribose sugar, and backbone linkages.[19][20] 31P NMR is particularly powerful for analyzing phosphorothioate (B77711) and other modified phosphate linkages.[21][22]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the concentration of oligonucleotides by measuring their absorbance at 260 nm.[17] It can also be used to determine the melting temperature (Tm) of duplexes.[20]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of oligonucleotides, such as helices and hairpin loops.[20][21]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the different analytical techniques.

Technique Primary Application Resolution Sensitivity Key Advantages Limitations
IP-RP-HPLC Purity analysis, separation of failure sequences[1][9]High for shorter oligos (<50 bases)[23]GoodRobust, well-established, good for purification[9]Resolution decreases with length, ion-pairing agents can suppress MS signal[9][24]
AEX Purity and impurity analysis, stereoisomer separation[1]HighGoodExcellent for charged speciesIncompatible with MS[1]
HILIC Alternative to IP-RP-HPLC for LC-MS[10]GoodGoodBetter MS compatibility than IP-RP-HPLC[11]Less established than IP-RP-HPLC
SEC Size analysis of oligos and conjugates[1]Low for oligonucleotides[1]ModerateGood for analyzing aggregation and conjugatesLow resolution for similar sized species[1]
CGE Purity assessment, size determination[13]Very HighHighHigh resolution, quantitative[13]Buffer effects, can be complex to set up[1]
LC-ESI-MS Intact mass, sequence confirmation, impurity ID[17]High (mass)HighProvides accurate mass and sequence informationIon suppression from LC buffers can be an issue[24]
MALDI-TOF-MS Rapid molecular weight confirmation[17][18]ModerateHighHigh throughput, tolerant to salts[23]Lower accuracy for longer oligos, potential for photo-damage[16]
NMR Detailed structural elucidation[19][20]AtomicLowProvides detailed 3D structure and linkage information[21]Low sensitivity, complex spectra for large molecules[22]
UV-Vis Quantification, melting temperature (Tm)[17][20]N/AModerateSimple, robust, non-destructiveProvides limited structural information
CD Secondary structure analysis[20]N/AModerateSensitive to conformational changesDoes not provide sequence information

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows and the decision-making process for selecting the appropriate analytical technique is crucial for efficient characterization.

Oligonucleotide_Characterization_Workflow Synthesis Oligonucleotide Synthesis Purification Initial Purification (e.g., HPLC, PAGE) Synthesis->Purification Purity Purity Assessment (HPLC, CGE) Purification->Purity Identity Identity Confirmation (LC-MS, MALDI-TOF) Purity->Identity If Pure Impure Impure? Purity->Impure Structure Structural Elucidation (NMR, CD, UV) Identity->Structure Confirm Identity Final_Product Final_Product Structure->Final_Product Characterized Product Impure->Purification Impure->Identity No Analytical_Technique_Selection cluster_goals Primary Analytical Goal cluster_techniques Recommended Techniques cluster_combined Combined Analysis for Comprehensive View Start Start: Characterization Goal Goal_Purity Purity & Impurities Start->Goal_Purity Goal_Identity Identity & Sequence Start->Goal_Identity Goal_Structure Structure & Conformation Start->Goal_Structure Tech_Purity IP-RP-HPLC AEX CGE Goal_Purity->Tech_Purity Tech_Identity LC-ESI-MS MALDI-TOF-MS Goal_Identity->Tech_Identity Tech_Structure NMR (1D/2D) CD Spectroscopy UV Melting Goal_Structure->Tech_Structure Combined LC-MS for Purity & Identity NMR for detailed structure Tech_Purity->Combined Tech_Identity->Combined Tech_Structure->Combined

References

A Comparative Guide to Deprotection Methods for Synthetic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The final step in solid-phase DNA synthesis, deprotection, is critical for obtaining high-quality, functional oligonucleotides. This process involves the removal of protecting groups from the exocyclic amines of the nucleobases and the phosphate (B84403) backbone, as well as cleavage of the synthesized DNA from the solid support. The choice of deprotection method can significantly impact the yield, purity, and integrity of the final product. This guide provides an objective comparison of common deprotection methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application.

Comparison of Key Performance Metrics

The selection of a deprotection strategy is often a trade-off between speed, mildness, and compatibility with sensitive modifications. The following table summarizes the key performance characteristics of widely used deprotection methods.

Deprotection MethodReagentsTemperatureTimeAdvantagesDisadvantages
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)55°C8-17 hoursWell-established, effective for standard oligonucleotidesSlow, harsh conditions can damage sensitive labels and dyes
UltraFAST (AMA) Ammonium Hydroxide / 40% Aqueous Methylamine (B109427) (1:1 v/v)65°C5-10 minutesExtremely rapid, high-throughput compatibleRequires acetyl (Ac)-protected dC to prevent transamination
Ultra-MILD 0.05 M Potassium Carbonate (K₂CO₃) in Methanol (B129727)Room Temp.4 hoursVery gentle, suitable for highly sensitive modificationsRequires specialized "UltraMILD" phosphoramidites
t-Butylamine t-Butylamine / Water (1:3 v/v)60°C6 hoursMilder than ammonium hydroxide, compatible with some sensitive labelsSlower than AMA
Gas-Phase Gaseous Ammonia or Methylamine80-90°C1-2 hoursHigh-throughput, automated, convenient elutionRequires specialized equipment

Experimental Protocols

Detailed and reproducible protocols are essential for successful oligonucleotide deprotection. The following sections provide step-by-step methodologies for the most common deprotection techniques.

Standard Deprotection with Ammonium Hydroxide

This traditional method is robust for unmodified oligonucleotides.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly.

  • Incubate the vial in a heating block or oven at 55°C for 8-17 hours.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the combined solution using a vacuum concentrator.

UltraFAST Deprotection with AMA

This method is ideal for high-throughput applications and rapid turnaround times.[1][2][3]

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a fume hood with appropriate personal protective equipment.

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of the AMA reagent to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10 minutes.[1][3]

  • Cool the vial on ice for 5 minutes.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5 mL of water and combine with the supernatant.

  • Dry the solution using a vacuum concentrator.

Ultra-MILD Deprotection with Potassium Carbonate

This protocol is designed for oligonucleotides containing extremely base-labile modifications.

Procedure:

  • Synthesize the oligonucleotide using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

  • Transfer the solid support to a vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for 4 hours.

  • Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of deprotection solution.

  • Transfer the supernatant to a new tube.

  • Wash the support with methanol and combine the washes.

  • Dry the solution.

DNA Integrity and Side Reactions

A critical aspect of deprotection is minimizing damage to the DNA. The choice of method can influence the extent of side reactions such as depurination and base modification.

  • Depurination: The cleavage of the glycosidic bond, primarily at adenine (B156593) and guanine (B1146940) bases, can occur under acidic conditions. While the final deprotection is basic, depurination can be a concern during the repeated acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group during synthesis.[4][5] The use of less acidic detritylation reagents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can mitigate this issue.[4]

  • Base Modification with AMA: When using AMA with standard benzoyl (Bz)-protected deoxycytidine (dC), a side reaction can occur where methylamine acts as a nucleophile, leading to the formation of N4-methyl-dC.[1][3] To avoid this, it is crucial to use acetyl (Ac)-protected dC phosphoramidite (B1245037) when employing the AMA deprotection method.[1][3]

  • Cyanoethyl Adducts: AMA has been shown to act as a scavenger for acrylonitrile, a byproduct of cyanoethyl phosphate protecting group removal, thereby suppressing the formation of N3-cyanoethylated thymidine (B127349) adducts.[1]

Quantitative analysis of oligonucleotide purity and the presence of side products is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7]

Visualizing Deprotection Workflows and Mechanisms

To better understand the processes involved in DNA deprotection, the following diagrams illustrate the overall workflow and the chemical mechanisms of protecting group removal.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_post Post-Deprotection Synthesis Oligonucleotide Assembly on Solid Support Standard Standard (NH4OH) 55°C, 8-17h Synthesis->Standard Cleavage & Base Deprotection AMA UltraFAST (AMA) 65°C, 10 min Synthesis->AMA Cleavage & Base Deprotection UltraMild Ultra-MILD (K2CO3) RT, 4h Synthesis->UltraMild Cleavage & Base Deprotection GasPhase Gas-Phase (NH3/MeNH2) 80-90°C, 1-2h Synthesis->GasPhase Cleavage & Base Deprotection Purification Purification (HPLC/PAGE) Standard->Purification AMA->Purification UltraMild->Purification GasPhase->Purification Analysis QC Analysis (MS/HPLC) Purification->Analysis FinalProduct Purified Oligonucleotide Analysis->FinalProduct

Caption: Comparative workflow of different DNA deprotection methods.

The following diagram illustrates the general chemical mechanism for the removal of a benzoyl protecting group from a deoxyadenosine (B7792050) (dA) residue using ammonium hydroxide.

Benzoyl_Deprotection_Mechanism Protected_dA N6-Benzoyl-deoxyadenosine Intermediate Tetrahedral Intermediate Protected_dA->Intermediate Nucleophilic attack by NH3 Ammonia NH3 Deprotected_dA Deoxyadenosine Intermediate->Deprotected_dA Collapse of intermediate Benzamide Benzamide Intermediate->Benzamide Release of Cyanoethyl_Deprotection Protected_Phosphate Cyanoethyl-Protected Phosphate Enolate_Intermediate Enolate-like Intermediate Protected_Phosphate->Enolate_Intermediate Proton abstraction Base Base (e.g., NH3) Deprotected_Phosphate Deprotected Phosphate Enolate_Intermediate->Deprotected_Phosphate Elimination Acrylonitrile Acrylonitrile Enolate_Intermediate->Acrylonitrile Release of

References

A Comparative Guide to the Stability of dG Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the exocyclic amine of 2'-deoxyguanosine (B1662781) (dG) is a critical parameter in solid-phase oligonucleotide synthesis. The stability of this group directly impacts the efficiency of synthesis, the integrity of the final product, and the conditions required for deprotection. This guide provides a comprehensive comparison of commonly used dG protecting groups, with a focus on their stability concerning depurination and their lability during deprotection, supported by experimental data and detailed protocols.

Introduction

During oligonucleotide synthesis, the exocyclic amino groups of dA, dC, and dG are protected to prevent side reactions during the phosphoramidite (B1245037) coupling steps. The ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. For dG, two key stability aspects are of paramount importance:

  • Stability to Depurination: The glycosidic bond of purines, particularly deoxyadenosine (B7792050) (dA) and to a lesser extent dG, is susceptible to cleavage under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group. This leads to the formation of an abasic site, which can result in chain cleavage during the final basic deprotection step. The nature of the N2-protecting group on dG can influence the rate of this undesirable depurination.

  • Lability for Deprotection: The protecting group must be efficiently removed at the end of the synthesis. The conditions required for removal (e.g., time, temperature, and reagent) are a crucial consideration, especially for oligonucleotides containing base-labile modifications.

This guide focuses on the most widely used dG protecting groups: isobutyryl (ibu), dimethylformamidine (dmf), acetyl (Ac), and phenoxyacetyl (Pac) derivatives.

Comparative Stability of dG Protecting Groups

The choice of a dG protecting group is often a trade-off between stability during synthesis and ease of removal. More labile groups are advantageous for synthesizing modified oligonucleotides that are sensitive to harsh deprotection conditions. However, this increased lability can sometimes be associated with decreased stability of the phosphoramidite monomer and an increased risk of depurination.

Electron-withdrawing acyl protecting groups can destabilize the glycosidic bond, making the protected nucleoside more prone to depurination. In contrast, electron-donating groups like formamidines can stabilize this bond.[1]

While direct comparative studies on the depurination rates of dG with different protecting groups are not abundant in the literature, a study on the analogous 2-aminopurine (B61359) provides valuable insights. It was found that oligonucleotides containing 2-aminopurine protected with the isobutyryl group are at least four times more stable to depurination than those carrying the dimethylformamidine-protected version.[2] This suggests that the ibu group offers greater protection against depurination compared to the dmf group.

The rate of removal of the dG protecting group is a critical factor, especially for high-throughput synthesis and for oligonucleotides containing sensitive modifications. The following table summarizes the deprotection conditions for common dG protecting groups.

Protecting GroupReagentTemperatureTimeReference
Isobutyryl (ibu)Ammonium (B1175870) Hydroxide (B78521)55 °C16 h[3]
Ammonium Hydroxide65 °C8 h[3]
AMA65 °C5-10 min[4][5]
Dimethylformamidine (dmf)Ammonium Hydroxide55 °C4 h[3]
Ammonium Hydroxide65 °C2 h[3]
AMA65 °C5-10 min[4][5]
Acetyl (Ac)AMA65 °C5-10 min[4][6]
Isopropyl-phenoxyacetyl (iPr-Pac)Ammonium HydroxideRoom Temp2 h[3]
Ammonium Hydroxide55 °C0.5 h[3]
K₂CO₃ in MethanolRoom Temp4 h[6]

AMA: 1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous Methylamine.

From the data, it is evident that the dmf group is removed approximately four times faster than the ibu group with ammonium hydroxide.[7] The use of AMA significantly accelerates the deprotection of all listed protecting groups.[5] The iPr-Pac group is exceptionally labile and can be removed under very mild conditions, making it suitable for the synthesis of oligonucleotides with highly sensitive modifications.[3][6]

Experimental Protocols

This protocol outlines the assessment of the purity and stability of dG phosphoramidite monomers in solution using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile-d3 (B32919) to a concentration of approximately 10-20 mg/mL in an NMR tube under an inert atmosphere (e.g., argon).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 5 seconds.

  • Data Analysis: The phosphoramidite should appear as two sharp singlets in the region of 140-155 ppm, corresponding to the two diastereomers at the phosphorus center.[8] The presence of signals in the 0-20 ppm region indicates the formation of phosphorus (V) oxidation products, while signals around 100-169 ppm (excluding the main product peaks) can indicate other P(III) impurities.[9] By integrating the respective peaks, the percentage of the desired phosphoramidite and its degradation products can be quantified. To assess stability over time, samples can be stored under various conditions (e.g., at room temperature on a synthesizer) and analyzed at different time points.

experimental_workflow_phosphoramidite_stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep1 Dissolve phosphoramidite in anhydrous CD3CN under Argon analysis1 Acquire ³¹P NMR Spectrum prep1->analysis1 Transfer to NMR tube analysis2 Integrate signals for P(III) and P(V) species analysis1->analysis2 eval1 Calculate purity and degradation percentage analysis2->eval1 eval2 Monitor over time for stability assessment eval1->eval2

Caption: Workflow for assessing phosphoramidite stability using ³¹P NMR.

This protocol describes a method to quantify the extent of depurination of a dG-containing oligonucleotide during acidic treatment, simulating the detritylation step in synthesis.

Methodology:

  • Oligonucleotide Synthesis: Synthesize a short, dG-containing oligonucleotide on a solid support (e.g., CPG).

  • Acid Treatment: Treat aliquots of the solid support-bound oligonucleotide with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) for varying lengths of time.

  • Cleavage and Deprotection: After the specified acid exposure time, quench the reaction and cleave the oligonucleotide from the support and remove the remaining protecting groups using standard conditions (e.g., concentrated ammonium hydroxide or AMA).

  • HPLC Analysis: Analyze the resulting solution by reversed-phase or anion-exchange high-performance liquid chromatography (HPLC).[10][11]

  • Quantification: Depurination results in chain cleavage at the abasic site during the basic deprotection step. The extent of depurination can be quantified by comparing the peak area of the full-length oligonucleotide to the peak areas of the truncated products.[12] A control sample with no acid treatment is used to establish the baseline amount of full-length product.

experimental_workflow_depurination_analysis cluster_synthesis Oligonucleotide Synthesis cluster_treatment Acid Treatment cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis syn Synthesize dG-containing oligonucleotide on solid support treat Expose to 3% TCA/DCA for varying times syn->treat deprot Cleave from support and deprotect with base treat->deprot hplc Analyze by HPLC deprot->hplc quant Quantify full-length vs. truncated products hplc->quant

Caption: Workflow for the analysis of depurination by HPLC.

Conclusion

The selection of a dG protecting group requires careful consideration of the specific application.

  • Isobutyryl (ibu): A robust and widely used protecting group that offers good stability against depurination. It is suitable for the routine synthesis of unmodified oligonucleotides where harsh deprotection conditions are tolerable.

  • Dimethylformamidine (dmf): Offers significantly faster deprotection kinetics compared to ibu, making it advantageous for high-throughput synthesis. However, it may offer less protection against depurination.

  • Acetyl (Ac): A labile protecting group that is particularly useful in "UltraFAST" deprotection schemes with AMA, especially when acetyl-protected dC is also used to prevent transamination.

  • Phenoxyacetyl (Pac) and its derivatives (e.g., iPr-Pac): These are "ultramild" protecting groups that can be removed under very gentle conditions. They are the preferred choice for the synthesis of oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or modified bases.

By understanding the stability profiles of these protecting groups and employing the appropriate analytical methods to assess product quality, researchers can optimize their oligonucleotide synthesis protocols to achieve higher yields and purity for a wide range of applications.

References

A Comparative Guide to Anion-Exchange HPLC for Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of oligonucleotide therapeutics, from antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to aptamers and CRISPR guide RNAs, has intensified the need for robust and scalable purification technologies.[1] Following solid-phase synthesis, crude oligonucleotide mixtures contain the desired full-length product alongside a challenging profile of impurities, primarily shorter "failure" sequences (n-1, n-2) and other synthesis-related byproducts.[2][3] High-performance liquid chromatography (HPLC) is the gold standard for achieving the high purity required for both research and therapeutic applications.

This guide provides an objective comparison between the two most common HPLC techniques for oligonucleotide purification: Anion-Exchange (AX-HPLC) and Ion-Pair Reversed-Phase (IP-RP HPLC). We will delve into their separation principles, performance metrics, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Core Separation Principles

The choice between AX-HPLC and IP-RP HPLC hinges on their fundamentally different mechanisms of separation.

Anion-Exchange HPLC (AX-HPLC)

AX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[4] The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary amines).[5][6] At a neutral or alkaline pH, oligonucleotides, acting as polyanions, bind to the column. Elution is achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl), which disrupts the electrostatic interaction. Longer oligonucleotides, possessing a greater number of phosphate (B84403) groups and thus a higher negative charge, bind more strongly and elute at higher salt concentrations.[4]

G Elute_Low Purified n-1 p1->Elute_Low Elutes First (Low Salt) Elute_High Purified Full-Length p2->Elute_High Elutes Later (High Salt) Oligo_Short Short Oligo (n-1) Less Negative Charge Oligo_Short->p1 Binds Weakly Oligo_Long Long Oligo (Full-Length) More Negative Charge Oligo_Long->p2 Binds Tightly

Fig 1. Principle of Anion-Exchange HPLC separation.

Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)

IP-RP HPLC separates oligonucleotides primarily based on hydrophobicity, but with a crucial electrostatic component.[7] The stationary phase is hydrophobic (e.g., C18). Because oligonucleotides are highly polar, an ion-pairing (IP) agent, typically a tertiary amine like triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase.[7][8] The positively charged amine neutralizes the negatively charged phosphate backbone, forming a less polar ion-pair. This complex can then be retained by the hydrophobic stationary phase. Elution is accomplished by increasing the concentration of an organic solvent, such as acetonitrile, which disrupts the hydrophobic interactions.[8]

G cluster_mobile_phase cluster_column RP Column (Hydrophobic) Oligo Oligo (- charge) Ion_Pair Hydrophobic Ion-Pair Oligo->Ion_Pair IP_Agent IP Agent (+ charge) IP_Agent->Ion_Pair Forms Ion_Pair->p1 Binds Eluted Purified Oligo p1->Eluted Elutes with Organic Solvent

Fig 2. Principle of Ion-Pair Reversed-Phase HPLC.

Performance Comparison: AX-HPLC vs. IP-RP HPLC

The selection of a purification strategy depends heavily on the specific oligonucleotide, the required purity, and the intended application. The table below summarizes the key performance characteristics of each technique.

FeatureAnion-Exchange HPLC (AX-HPLC)Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)
Primary Separation Charge (number of phosphate groups)[4]Hydrophobicity (base composition and modifications)[7]
Resolution Excellent for separating failure sequences (n-1, n-2) from the full-length product.[9] Chain length separation limit is around 20-40 nucleotides.[6][10]Good resolving power, but separation of n-1 sequences can be difficult for oligos >20 base pairs.[11] Chain length separation limit is around 15 nucleotides.[10]
Secondary Structures Highly effective. Can be run at high pH (~12) to denature secondary structures (e.g., hairpin loops, G-quadruplexes) for improved separation.[4][6]Secondary structures can cause peak broadening or multiple peaks. This can be mitigated by heating the column (e.g., 60°C).[4]
Modified Oligos Less effective for separating oligos with hydrophobic modifications (e.g., dyes, linkers) if they do not alter the charge.Excellent for purifying hydrophobically modified oligos, as the modification significantly increases retention time.[4][12]
MS Compatibility Not directly compatible with mass spectrometry due to the use of high concentrations of non-volatile salts (e.g., NaCl).[3]Compatible with MS when volatile ion-pairing agents (e.g., triethylamine (B128534) and hexafluoroisopropanol, HFIP) are used instead of TEAA.[7][8]
Scale-Up Well-suited for large-scale purification due to the use of cost-effective and simple salt buffers.[3][13]Can be scaled up, but the cost and handling of large volumes of organic solvents and ion-pairing agents can be a consideration.[2]
Typical Purity Can achieve very high purity, often >95-98%.[9][12]Typically yields products with ~80% purity, though this can be optimized.[14]

The following table provides a broader view of achievable purity levels across different common purification methods.

Purification MethodTypical Purity AchievedPrimary Application
Salt-Free / RPC~70%Unlabelled primers for applications like qPCR.[14]
RP-HPLC~80%Labeled or modified oligonucleotides.[14]
AX-HPLC >95% Unmodified oligos, oligos with secondary structure, applications requiring high purity.[12]
Dual-HPLC (AX followed by RP)>90%Applications demanding the highest purity, such as therapeutic probes.[14]
PAGE95-99%High-resolution separation of long oligos (>50 bases), though yields can be lower.[15]

Experimental Protocols & Workflow

The following diagram illustrates a typical workflow for oligonucleotide production, highlighting the central role of HPLC purification.

G A Solid-Phase Synthesis B Cleavage & Deprotection A->B C Crude Oligonucleotide (Product + Impurities) B->C D HPLC Purification (AX or IP-RP) C->D E Fraction Collection D->E F Desalting / Solvent Exchange E->F G QC Analysis (LC-MS, CE) E->G QC of Fractions H Final Purified Oligonucleotide F->H H->G Final QC

Fig 3. General workflow for oligonucleotide purification.
Protocol 1: Anion-Exchange HPLC

This protocol is designed for the high-resolution purification of an unmodified 25-mer DNA oligonucleotide. Strong anion-exchange (SAX) columns with polymer-based particles are often preferred due to their stability at high pH.[5][16]

ParameterCondition
Column Agilent PL-SAX or similar polymer-based strong anion-exchanger, 1000Å pore size.
Mobile Phase A 10 mM Sodium Hydroxide (NaOH) in water, pH 12.[13]
Mobile Phase B 10 mM NaOH, 2 M NaCl in water, pH 12.[13]
Flow Rate 1.0 mL/min (for analytical scale).
Column Temperature 80°C (elevated temperature improves peak shape and resolution).[3][13]
Gradient 0-2 min: 25% B; 2-12 min: 25-75% B; 12-13 min: 75-100% B; 13-15 min: 100% B.
Detection UV at 260 nm.
Injection Volume 5-20 µL of crude oligonucleotide solution.

Methodology:

  • Column Conditioning: Before first use, condition the column by flushing with 5 column volumes of Mobile Phase A, followed by 5 column volumes of Mobile Phase B, and finally equilibrate with 5-10 column volumes of the starting conditions (25% B).[3]

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A to the desired concentration.

  • Injection and Elution: Inject the sample and run the salt gradient as described. The full-length product will elute at a higher concentration of NaCl than the shorter failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Post-Purification: The collected fraction will be in a high-salt buffer and must be desalted (e.g., via dialysis, size-exclusion chromatography, or ethanol (B145695) precipitation) to obtain the final product in a usable form.

Protocol 2: Ion-Pair Reversed-Phase HPLC

This protocol is suitable for the purification of a 20-mer oligonucleotide, potentially with a hydrophobic label, and is designed for MS compatibility.

ParameterCondition
Column Agilent PLRP-S or similar polymer-based reversed-phase column, 100Å pore size.[17]
Mobile Phase A 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.[2][7]
Mobile Phase B 15 mM TEA, 400 mM HFIP in Methanol (B129727).[2]
Flow Rate 0.5 mL/min (for analytical scale).
Column Temperature 60°C (helps denature secondary structures and sharpens peaks).[2]
Gradient 0-20 min: 20-50% B.
Detection UV at 260 nm and/or Mass Spectrometry (MS).
Injection Volume 5-20 µL of crude oligonucleotide solution.

Methodology:

  • System Equilibration: Equilibrate the column with the starting mobile phase composition (20% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

  • Injection and Elution: Inject the sample and run the organic solvent gradient. The hydrophobic ion-pair of the full-length oligonucleotide will elute as the methanol concentration increases. Truncated sequences, being less hydrophobic, will typically elute earlier.

  • Fraction Collection: Collect the main product peak.

  • Post-Purification: The collected fraction is in a volatile buffer. The solvent can be removed by lyophilization or speed-vacuum centrifugation to yield the purified oligonucleotide as a salt-free solid.

Conclusion

Both Anion-Exchange and Ion-Pair Reversed-Phase HPLC are powerful techniques for the purification of synthetic oligonucleotides. The optimal choice is dictated by the specific requirements of the product and its downstream application.

  • Anion-Exchange HPLC is the preferred method for achieving the highest purity of unmodified oligonucleotides, especially those prone to forming secondary structures. Its use of simple, cost-effective buffers makes it highly amenable to large-scale manufacturing, although it is incompatible with direct MS analysis.[3][12]

  • Ion-Pair Reversed-Phase HPLC offers excellent versatility, providing robust purification for a wide range of oligonucleotides, and is particularly advantageous for those with hydrophobic modifications.[4] Its compatibility with mass spectrometry makes it an indispensable tool for analytical characterization and quality control.[8]

For many therapeutic applications, a dual-HPLC approach, using AX-HPLC for initial purification followed by IP-RP HPLC for polishing, may be employed to achieve the exceptionally high purity and stringent quality standards required.[14] By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement effective purification strategies for their oligonucleotide products.

References

A Comparative Guide to Reverse-Phase HPLC for DMT-on Oligonucleotide Purification

Author: BenchChem Technical Support Team. Date: December 2025

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling applications from PCR and sequencing to gene editing and therapeutic development. However, the stepwise nature of solid-phase synthesis inevitably leads to the generation of impurities, primarily shorter "failure sequences" that have been capped and did not extend to the full length. For many sensitive downstream applications, purification of the full-length product (FLP) is critical.

One of the most robust strategies for purifying synthetic oligonucleotides is the "DMT-on" method. This technique leverages the hydrophobic 5'-dimethoxytrityl (DMT) protecting group, which is left on the desired full-length sequence after the final synthesis cycle. This DMT group provides a strong hydrophobic handle, allowing for effective separation of the FLP from the less hydrophobic, uncapped failure sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for this purpose, offering high resolution and purity. This guide compares the performance of DMT-on RP-HPLC with its primary alternative, reverse-phase cartridge purification, providing experimental insights and performance data for research scientists and drug development professionals.

Core Principles of DMT-on Purification

Both RP-HPLC and cartridge-based methods operate on the same fundamental principle: the hydrophobicity of the DMT group.[1]

  • Binding: The crude oligonucleotide mixture, containing the DMT-on full-length product and DMT-off failure sequences, is loaded onto a hydrophobic stationary phase. The DMT-on oligonucleotides bind strongly to the resin.[2]

  • Washing: A low-concentration organic mobile phase is used to wash away hydrophilic impurities and the weakly-bound, DMT-off failure sequences.[2]

  • Detritylation & Elution: The DMT group is cleaved from the full-length product using an acid. This dramatically reduces the hydrophobicity of the desired product, allowing it to be eluted from the column with a mobile phase.[3]

Comparison of Purification Technologies

While the underlying principle is similar, the implementation and performance of RP-HPLC and cartridge purification differ significantly. RP-HPLC utilizes high pressure to pass the mobile phase through a column packed with small, uniform silica-based or polymeric beads, providing superior resolution.[2] Cartridge systems use larger, less uniform packing material and rely on low pressure or gravity flow, which is faster but offers lower resolving power.[4]

Parameter Reverse-Phase HPLC (RP-HPLC) Reverse-Phase Cartridge Polyacrylamide Gel Electrophoresis (PAGE)
Purity Achieved Typically >85%[5]Typically >80%[5]>95% (Highest Purity)
Typical Yield Good; higher than PAGEHigh (often >80%)[5]Lower due to complex extraction
Resolution High; can separate closely related speciesLower; primarily removes failure sequencesVery High; can resolve single base differences
Scalability Excellent; method of choice for large-scale synthesis[2]Limited scale (typically 50 nmol to 1 µmol)[5]Low throughput, time-consuming
Oligo Length Limit Ideal for oligos <50 bases; resolution decreases with length[2]Effective for oligos up to 55 bases[5]Recommended for long oligos (≥50 bases)
Throughput Lower per sample (instrument-based)High; suitable for parallel processingLow; manual and time-intensive
Cost High initial instrument cost; reusable columnsLow equipment cost; disposable cartridges[2]Moderate equipment cost
Best For High-purity applications, large scale, modified oligos[5][6]Routine purification, PCR primers, high throughput needsApplications requiring the highest purity, long oligos[3]

Experimental Workflows

The following diagram illustrates the comparative workflows for DMT-on purification using RP-HPLC versus a cartridge-based system.

G cluster_0 Upstream Process cluster_1 RP-HPLC Workflow cluster_2 Cartridge Workflow synthesis Oligonucleotide Synthesis (DMT-on Final Cycle) cleavage Cleavage & Deprotection (from solid support) synthesis->cleavage crude Crude Oligonucleotide Mixture cleavage->crude hplc_load 1. Load Crude Mix on HPLC crude->hplc_load High Resolution Path cart_load 1. Load Crude Mix on Cartridge crude->cart_load High Throughput Path hplc_wash 2. Wash (Low % Acetonitrile) Removes DMT-off failures hplc_load->hplc_wash hplc_detritylate 3. On-Column Detritylation (Acidic Solution) hplc_wash->hplc_detritylate hplc_elute 4. Elute Pure Product (Acetonitrile Gradient) hplc_detritylate->hplc_elute hplc_collect 5. Fraction Collection & Analysis hplc_elute->hplc_collect hplc_final Pure Full-Length Oligo hplc_collect->hplc_final cart_wash 2. Wash (Low % Acetonitrile) Removes DMT-off failures cart_load->cart_wash cart_detritylate 3. Detritylation on Cartridge (Acidic Solution) cart_wash->cart_detritylate cart_elute 4. Elute Pure Product cart_detritylate->cart_elute cart_final Pure Full-Length Oligo cart_elute->cart_final

References

Unraveling Deprotection: A Comparative Guide to UltraFAST and Standard Methodologies in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of oligonucleotide synthesis, the final deprotection step is critical for obtaining a high-quality, biologically active product. This guide provides a comprehensive comparison between the accelerated UltraFAST deprotection method and traditional standard deprotection techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines the performance, experimental protocols, and underlying workflows of these methods to facilitate an informed choice for your specific research needs.

At a Glance: UltraFAST vs. Standard Deprotection

The primary distinction between UltraFAST and standard deprotection methods lies in the speed of the reaction, the reagents used, and the specific requirements for protected nucleosides. UltraFAST methods significantly reduce the time required for deprotection, enabling a faster turnaround from synthesis to application.

ParameterUltraFAST DeprotectionStandard Deprotection (Ammonium Hydroxide)Standard Deprotection (t-Butylamine)Standard Deprotection (UltraMild)
Deprotection Reagent Ammonium (B1175870) Hydroxide (B78521) / Methylamine (AMA) (1:1 v/v)[1][2][3]30% Ammonium Hydroxide[1][2]t-Butylamine/Water (1:3 v/v)[1][3]50mM Potassium Carbonate in Methanol[1][3]
Cleavage Time 5 minutes at room temperature[1][2][4]~1 hour at room temperature[2]Not explicitly separated, included in overall deprotection time.Not explicitly separated, included in overall deprotection time.
Base Deprotection Time 5-10 minutes at 65 °C[1][2][4]17 hours at 55 °C or 2 hours at 65 °C[1][3]6 hours at 60 °C[1][3]4 hours at room temperature[1][3]
Total Deprotection Time ~10-15 minutes2-17 hours6 hours4 hours
Key Requirement Requires Acetyl (Ac) protected dC to prevent base modification.[1][2][5]Compatible with standard Bz-dC protecting groups.Compatible with standard protecting groups.[1][3]Requires UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[1]
Primary Advantage Significant reduction in processing time.[4]Well-established and widely used method.Milder conditions suitable for some sensitive modifications.[1][3]Very gentle conditions for highly sensitive oligonucleotides.[1]
Considerations Potential for transamination of dC if Bz-dC is used.[1][6]Longer reaction times can be a bottleneck.[4]Longer deprotection time compared to UltraFAST.Requires special, more expensive monomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for both UltraFAST and standard deprotection methods.

UltraFAST Deprotection Protocol

This protocol is designed for the rapid deprotection of standard DNA oligonucleotides synthesized with Ac-dC phosphoramidite.

Reagents:

  • Ammonium Hydroxide (30%)

  • Methylamine (40% in water)

  • AMA Reagent: Mix equal volumes of Ammonium Hydroxide and Methylamine (1:1 v/v).[1][2][3]

Procedure:

  • Cleavage: Treat the solid support-bound oligonucleotide with the AMA reagent for 5 minutes at room temperature to cleave the oligonucleotide from the support.[1][2][4]

  • Base Deprotection: Transfer the supernatant containing the oligonucleotide to a clean vial.

  • Heat the solution at 65 °C for 5-10 minutes to remove the base protecting groups.[1][2][4]

  • Cool the vial on ice.

  • The deprotected oligonucleotide is now ready for purification (e.g., desalting, HPLC).

Standard Deprotection Protocol (Ammonium Hydroxide)

This is a traditional and widely used method for deprotecting oligonucleotides with standard protecting groups.

Reagent:

  • Fresh, concentrated Ammonium Hydroxide (28-30%).[1][2]

Procedure:

  • Cleavage and Deprotection: Add concentrated ammonium hydroxide to the solid support-bound oligonucleotide in a sealed vial.

  • Incubate under one of the following conditions:

    • 17 hours at 55 °C for complete deprotection of all standard bases (A, C, G, T).[3]

    • 2 hours at 65 °C for deprotection of A, C, and dmf-dG.[1][3]

    • 17 hours at room temperature for deprotection of A, C, and dmf-dG.[1][3]

  • After incubation, cool the vial.

  • The deprotected oligonucleotide can then be purified.

Standard Deprotection Protocol (t-Butylamine)

This method offers a milder alternative for oligonucleotides that may be sensitive to harsher conditions.

Reagent:

  • t-Butylamine/Water mixture (1:3 v/v).[1][3]

Procedure:

  • Cleavage and Deprotection: Treat the solid support-bound oligonucleotide with the t-butylamine/water mixture.

  • Incubate at 60 °C for 6 hours.[1][3]

  • After incubation, cool the vial and proceed with purification.

Visualizing the Deprotection Workflows

To better illustrate the sequence of events in both UltraFAST and standard deprotection processes, the following diagrams have been generated.

UltraFAST_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection UltraFAST Deprotection cluster_purification Post-Deprotection SolidSupport Solid Support-Bound Protected Oligonucleotide Cleavage Cleavage (AMA, RT, 5 min) SolidSupport->Cleavage Add AMA Reagent BaseDeprotection Base Deprotection (AMA, 65°C, 5-10 min) Cleavage->BaseDeprotection Transfer Supernatant Purification Purification (e.g., HPLC, Desalting) BaseDeprotection->Purification FinalProduct Biologically Active Oligonucleotide Purification->FinalProduct

Caption: UltraFAST deprotection workflow.

Standard_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Standard Deprotection cluster_purification Post-Deprotection SolidSupport Solid Support-Bound Protected Oligonucleotide CleavageDeprotection Cleavage & Base Deprotection (e.g., NH4OH, 55°C, 17h) SolidSupport->CleavageDeprotection Add Deprotection Reagent Purification Purification (e.g., HPLC, Desalting) CleavageDeprotection->Purification FinalProduct Biologically Active Oligonucleotide Purification->FinalProduct

References

Safety Operating Guide

Navigating the Disposal of 5'-O-DMT-N2-DMF-dG: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Before handling 5'-O-DMT-N2-DMF-dG, it is crucial to be aware of the hazards associated with its components, particularly DMF, which is a flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, and may damage fertility or an unborn child.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect street clothes.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[1]

Quantitative Data for N,N-Dimethylformamide (DMF)

The following table summarizes key quantitative data for DMF, which informs its hazardous waste profile.

ParameterValueReference
UN NumberUN2265[5]
Transport Hazard Class3 (Flammable Liquid)[5]
Packing GroupIII[5]
Flash Point58 °C (136.4 °F)Fisher Scientific
Autoignition Temperature445 °C (833 °F)Fisher Scientific

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of small, laboratory-scale quantities of this compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste. Given its composition as a synthetic nucleic acid molecule, it is prudent to manage it as biohazardous waste as a precautionary measure, in line with guidelines for recombinant or synthetic nucleic acids.[6][7]

  • Contaminated Labware: Any materials that have come into contact with the compound, such as gloves, pipette tips, and empty containers, should be considered contaminated solid waste.

  • Liquid Waste: Solutions containing this compound should be treated as hazardous liquid chemical waste, primarily due to the presence of DMF. Do not dispose of this liquid waste down the drain.[4][5]

Step 2: Packaging and Labeling

  • Solid Waste:

    • Place the solid this compound and any lightly contaminated items (e.g., weighing paper, gloves) into a designated hazardous waste container suitable for solids. This container should be clearly labeled.

    • For waste containing nucleic acids, some institutions require it to be collected in a leak-proof container lined with a biohazard bag and labeled with the biohazard symbol.[7]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the solvent used (e.g., "in N,N-Dimethylformamide").

    • Ensure chlorinated and non-chlorinated solvents are kept separate if applicable to your waste stream.[8]

Step 3: Storage

  • Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[1][2][4]

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3][4]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid package_solid Package in Labeled Solid Hazardous Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid storage Store in Designated Cool, Ventilated, and Secure Area package_solid->storage package_liquid->storage disposal Arrange for Pickup by EHS or Licensed Disposal Contractor storage->disposal

References

Personal protective equipment for handling 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5'-O-DMT-N2-DMF-dG

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following protocols for personal protective equipment (PPE), operational procedures, and waste disposal are designed to ensure a safe laboratory environment and maintain compound integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound and related protected nucleosides. The following table summarizes the recommended equipment.[1][2]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Face ShieldRecommended when there is a risk of splashing.[1]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1]
Laboratory CoatA standard laboratory coat must be worn to protect street clothing and skin from potential contamination.[1]
Respiratory Protection NIOSH-approved RespiratorRecommended if working in an area with inadequate ventilation or if there is a potential for aerosolization of the compound.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols during handling.

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage:

  • Store the compound in a tightly sealed container to protect it from moisture and air, which can degrade the product.[1]

  • The recommended storage temperature is -20°C for long-term stability.[1]

  • Keep the compound away from heat and oxidizing agents.[1]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] Consult a physician if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in compliance with local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Disposal Method: Engage a licensed professional waste disposal service to handle the disposal of the chemical waste. Do not discard the compound down the drain or in the regular trash.[1]

  • rDNA Considerations: If the compound is used in the context of recombinant or synthetic nucleic acid work, all contaminated waste, both liquid and solid, must be decontaminated, typically by autoclaving or chemical disinfection, before final disposal as regulated medical waste.[3]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve Compound from -20°C Storage D Weigh and Prepare Solution C->D E Return Compound to Storage D->E F Decontaminate Work Area D->F G Segregate Contaminated Waste F->G H Dispose via Licensed Waste Handler G->H

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。